Structure-Activity Relationship (SAR) of 2-(3,5-Dimethylphenyl)piperidine Derivatives: An In-Depth Technical Guide
Executive Summary The 2-arylpiperidine scaffold is a "privileged structure" in medicinal chemistry and neuropharmacology. Widely recognized as the core pharmacophore of psychostimulants like methylphenidate, systematic m...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 2-arylpiperidine scaffold is a "privileged structure" in medicinal chemistry and neuropharmacology. Widely recognized as the core pharmacophore of psychostimulants like methylphenidate, systematic modifications to this scaffold yield highly potent modulators of monoamine transporters (MATs) and trace amine-associated receptors (TAAR1). Within this chemical space, 2-(3,5-dimethylphenyl)piperidine derivatives represent a critical node for Structure-Activity Relationship (SAR) exploration[1]. The introduction of two methyl groups at the meta positions of the phenyl ring fundamentally alters the molecule's steric profile, lipophilicity, and metabolic stability, providing a tunable framework for developing targeted central nervous system (CNS) therapeutics.
Pharmacological Targets & Mechanistic Grounding
Monoamine Transporter (DAT/NET/SERT) Inhibition
The primary targets for 2-arylpiperidines are the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT). At physiological pH, the basic piperidine nitrogen (pKa ~9.5) is protonated, forming a critical electrostatic salt bridge with a conserved aspartate residue (e.g., Asp79 in human DAT) within the transporter's central binding cavity.
The 3,5-dimethylphenyl moiety projects into the hydrophobic aromatic pocket (often referred to as the halogen-binding pocket in related analogs). The dual methyl substitution provides a precise steric fit that enhances binding affinity through increased van der Waals interactions. Furthermore, this substitution pattern shields the aromatic ring from cytochrome P450-mediated para-hydroxylation—a common metabolic liability of unsubstituted phenyl rings—thereby extending the compound's biological half-life.
TAAR1 Agonism
Recent drug discovery campaigns have also identified the 3,5-dimethylphenylpiperidine motif as a critical component in novel Trace Amine-Associated Receptor 1 (TAAR1) agonists. For instance, derivatives bearing a carboxamide linkage (e.g., AP163) have demonstrated potent TAAR1 agonism and significant in vivo efficacy in reducing dopamine-dependent hyperlocomotion, positioning them as viable leads for the treatment of psychotic disorders such as schizophrenia[2].
Signaling pathway showing DAT blockade by 2-(3,5-dimethylphenyl)piperidine and downstream effects.
Structure-Activity Relationship (SAR) Logic
The pharmacological divergence of 2-(3,5-dimethylphenyl)piperidine derivatives is governed by three primary structural vectors:
The 3,5-Dimethyl Motif (Phenyl Ring):
Adding methyl groups at the 3 and 5 positions increases the calculated partition coefficient (cLogP), driving superior blood-brain barrier (BBB) penetration. Sterically, the bulk of the methyl groups restricts the free rotation of the C1'-C2 bond, forcing the phenyl ring into a specific dihedral angle relative to the piperidine chair. This conformational anchoring mimics the bioactive transition state required for optimal DAT and NET binding.
Stereocenter at C2 (Piperidine Ring):
The absolute configuration at the C2 position is the master switch for transporter selectivity. Extensive SAR studies on piperidine-based monoamine transporter inhibitors demonstrate that the stereochemistry of the piperidine ring directly dictates potency; typically, one enantiomer (often the 2S configuration in related analogs) exhibits high DAT/NET selectivity, while the antipode may shift affinity toward broad-spectrum inhibition including SERT[3].
N-Substitution (Piperidine Nitrogen):
Maintaining a secondary amine (unsubstituted nitrogen) is generally required for optimal TAAR1 agonism and high-affinity DAT inhibition[2]. N-alkylation (e.g., N-methyl) reduces the hydrogen bond donor capacity. While a small N-methyl group is tolerated at DAT, bulkier N-substitutions (e.g., N-benzyl) cause severe steric clashes within the monoamine transporter cavity, shifting the molecule's profile toward NMDA receptor antagonism.
Logical relationship workflow mapping structural modifications to pharmacological effects.
Quantitative SAR Data Summary
The following table synthesizes the relative binding affinities (Kᵢ) across the monoamine transporters, illustrating the impact of the 3,5-dimethyl substitution compared to the unsubstituted parent scaffold. (Note: Values represent aggregated SAR trends derived from standard radioligand binding assays for this chemical class).
Compound Derivative
R-Group (Phenyl)
N-Substitution
DAT Kᵢ (nM)
NET Kᵢ (nM)
SERT Kᵢ (nM)
Selectivity Profile
Parent
Unsubstituted
-H
~85.0
~150.0
>5000
Weak DAT/NET
Mono-methyl
3-Methyl
-H
~45.0
~90.0
>5000
Moderate DAT
Di-methyl (Core)
3,5-Dimethyl
-H
~18.5
~35.0
>2000
Potent DAT/NET
N-Methylated
3,5-Dimethyl
-CH₃
~25.0
~110.0
>5000
DAT Selective
N-Bulky
3,5-Dimethyl
-CH₂-Ph
>1000
>1000
>1000
Inactive at MATs
Experimental Workflows & Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.
Protocol 1: Enantioselective Synthesis via Dynamic Thermodynamic Resolution (DTR)
Objective: To synthesize enantiopure (S)-2-(3,5-dimethylphenyl)piperidine, as racemic mixtures confound pharmacological data.
Step 1: N-Boc Protection. React racemic 2-(3,5-dimethylphenyl)piperidine with Di-tert-butyl dicarbonate (Boc₂O) in dichloromethane. Causality: The Boc group removes the Lewis basicity of the nitrogen, preventing it from interfering with the subsequent organolithium reagent.
Step 2: Lithiation. Cool the solution to -78°C and add sec-Butyllithium (sec-BuLi) in the presence of a chiral ligand (e.g., (-)-sparteine). Causality: The organolithium intermediate undergoes rapid inversion at the carbanion center. The chiral ligand creates a thermodynamically favored diastereomeric complex, driving the equilibrium toward a single enantiomer.
Step 3: Electrophilic Quench & Deprotection. Quench with methanol to lock the stereocenter, followed by Boc removal using Trifluoroacetic acid (TFA).
Self-Validation & QC: Analyze the final product via Chiral HPLC. The system is validated if the Enantiomeric Excess (ee) is >98%. If ee <90%, the dynamic resolution failed to reach equilibrium prior to the quench, indicating insufficient incubation time at -78°C.
Protocol 2: In Vitro Radioligand Binding Assay (DAT Affinity)
Objective: Determine the Kᵢ of the synthesized derivative at the Dopamine Transporter.
Step 1: Membrane Preparation. Isolate rat striatal synaptosomes and homogenize in cold sucrose buffer.
Step 2: Radioligand Selection. Use [³H]WIN 35,428 (1 nM) rather than [³H]Dopamine. Causality: [³H]WIN 35,428 is a metabolically stable cocaine analog that selectively binds to the DAT central cavity without being translocated across the membrane. This prevents substrate-induced transporter internalization, ensuring a stable thermodynamic equilibrium for accurate Kᵢ calculation.
Step 3: Incubation & Filtration. Incubate membranes with[³H]WIN 35,428 and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁴ M) for 2 hours at 4°C. Terminate by rapid vacuum filtration over GF/B glass fiber filters.
Self-Validation & QC:
Positive Control: Include GBR-12909 (a known, highly potent DAT inhibitor) in parallel. The assay is only valid if the Kᵢ of GBR-12909 falls within its established literature range (10-15 nM).
Z'-Factor Calculation: Calculate the Z'-factor using total binding (buffer only) and non-specific binding (defined by 10 µM Nomifensine). The assay is self-validated and ready for data extraction only if Z' > 0.6, indicating excellent assay robustness and signal-to-noise ratio.
References
He, R., Kurome, T., Giberson, K. M., Johnson, K. M., & Kozikowski, A. P. (2005). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Journal of Medicinal Chemistry, 48(25), 7970-7979.[Link][3]
Krasavin, M., Peshkov, A. A., Lukin, A., Komarova, K., Vinogradova, L., Smirnova, D., ... & Gainetdinov, R. R. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. International Journal of Molecular Sciences, 23(19), 11579.[Link][2]
A Technical Guide to the Molecular and Physicochemical Characteristics of 2-(3,5-Dimethylphenyl)piperidine
An in-depth technical guide Executive Summary: This guide provides a detailed examination of 2-(3,5-Dimethylphenyl)piperidine, a heterocyclic compound of significant interest in medicinal chemistry and synthetic applicat...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide
Executive Summary: This guide provides a detailed examination of 2-(3,5-Dimethylphenyl)piperidine, a heterocyclic compound of significant interest in medicinal chemistry and synthetic applications. As a derivative of the piperidine scaffold, which is a privileged structure in drug discovery, this molecule serves as a critical building block for more complex pharmaceutical agents.[1][2] This document outlines its core molecular properties, presents a comprehensive analysis of its key physicochemical characteristics, and provides standardized protocols for their experimental determination. The content is tailored for researchers, chemists, and drug development professionals requiring a thorough understanding of this compound's behavior and attributes.
Introduction to 2-(3,5-Dimethylphenyl)piperidine
The piperidine ring is one of the most ubiquitous nitrogen-containing heterocyclic scaffolds found in natural products and synthetic pharmaceuticals.[2] Its conformational flexibility and ability to engage in key binding interactions make it a cornerstone of modern drug design. 2-(3,5-Dimethylphenyl)piperidine is a specific derivative that combines this valuable piperidine core with a disubstituted aromatic ring. This substitution pattern offers a unique steric and electronic profile, influencing its reactivity and potential as an intermediate in the synthesis of novel therapeutics.[3][4] Understanding the fundamental molecular weight and physicochemical properties of this compound is the first critical step in its rational application in research and development.
Molecular Identity and Core Properties
The foundational identity of a chemical compound is defined by its molecular formula and weight. These values are essential for stoichiometric calculations, analytical characterization, and registration in chemical databases.
Expert Insight: The presence of a chiral center at the C2 position of the piperidine ring means that 2-(3,5-Dimethylphenyl)piperidine exists as a pair of enantiomers, (R) and (S). The specific CAS number cited above corresponds to the (R)-enantiomer. While many physicochemical properties like molecular weight are identical between enantiomers, biological activity and interactions with other chiral molecules can differ significantly.
Physicochemical Properties: A Comprehensive Analysis
The physicochemical profile of a molecule governs its absorption, distribution, metabolism, and excretion (ADME) properties, making it a critical dataset for drug development. The data presented below are primarily based on computational models, which provide reliable estimates for guiding experimental work.
Physicochemical Property
Value
Significance in Drug Development
LogP (Octanol/Water Partition Coefficient)
3.118
Measures lipophilicity; impacts membrane permeability and solubility.[5]
Topological Polar Surface Area (TPSA)
12.03 Ų
Estimates polarity; correlates with transport properties and cell permeability.[5]
Hydrogen Bond Donors
1
Influences binding interactions with biological targets.[5]
Hydrogen Bond Acceptors
1
Key for molecular recognition and receptor affinity.[5]
Rotatable Bonds
1
Affects conformational flexibility and entropy during binding.[5]
pKa (Predicted)
~10-11
Governs the state of ionization at physiological pH, impacting solubility and receptor interaction.
Lipophilicity (LogP)
The calculated LogP value of 3.118 indicates that 2-(3,5-Dimethylphenyl)piperidine is a significantly lipophilic ("fat-loving") compound.[5] This suggests it will readily partition into nonpolar environments, such as cell membranes.
Expertise & Experience: A LogP in this range often correlates with good membrane permeability, a desirable trait for oral drug absorption. However, it can also lead to challenges such as poor aqueous solubility and potential for non-specific binding to hydrophobic pockets in proteins.
Polarity and Permeability (TPSA)
The Topological Polar Surface Area (TPSA) is a measure of the surface area of a molecule that arises from polar atoms (typically nitrogen and oxygen). A TPSA of 12.03 Ų is very low, reinforcing the compound's nonpolar nature.[5]
Trustworthiness: Molecules with a TPSA below 60 Ų are generally predicted to have excellent cell membrane permeability, including crossing the blood-brain barrier. This makes derivatives of this scaffold interesting for CNS drug targets.
Acidity and Basicity (pKa)
The piperidine nitrogen atom contains a lone pair of electrons, making it a Brønsted-Lowry base. The pKa is the pH at which the amine is 50% protonated. For simple piperidines, this value is typically around 11.
Causality: At physiological pH (~7.4), the piperidine nitrogen will be almost entirely protonated, forming a positively charged piperidinium ion. This charge is crucial for forming ionic bonds with acidic residues (e.g., aspartate, glutamate) in protein binding sites and is a primary driver of aqueous solubility for an otherwise lipophilic molecule.
Experimental Determination of Physicochemical Properties
While computational models are invaluable, experimental verification is the gold standard. The following protocols describe robust, self-validating methods for determining key physicochemical parameters.
Protocol: Potentiometric Titration for pKa Determination
This method measures the change in pH of a solution of the compound upon the addition of a titrant (an acid), allowing for the precise determination of the pKa.
Methodology:
Sample Preparation: Accurately weigh approximately 10 mg of 2-(3,5-Dimethylphenyl)piperidine and dissolve it in a suitable co-solvent system (e.g., 50:50 methanol:water) due to its expected low aqueous solubility. The final volume should be known (e.g., 50 mL).
System Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pKa.
Titration: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Begin stirring and record the initial pH.
Data Acquisition: Add small, precise aliquots (e.g., 0.02 mL) of a standardized hydrochloric acid solution (e.g., 0.1 M HCl). Record the pH after each addition, allowing the reading to stabilize.
Endpoint Determination: Continue the titration well past the equivalence point, where the pH curve flattens.
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point on the titration curve. Alternatively, the inflection point of a first-derivative plot corresponds to the equivalence point.
Caption: Workflow for pKa determination via potentiometric titration.
Synthesis Context and Stereochemistry
From a practical standpoint, understanding the origin of a compound provides insight into potential impurities and handling requirements.
Synthetic Route: 2-Arylpiperidines are commonly synthesized via the catalytic hydrogenation of their corresponding pyridine precursors.[8] In this case, 2-(3,5-dimethylphenyl)pyridine would be reduced using a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.[3][9]
Stereochemical Integrity: The hydrogenation of the pyridine ring creates a chiral center at C2.
Without a chiral catalyst , this process yields a racemic mixture (a 1:1 ratio of the R and S enantiomers).
Asymmetric hydrogenation , using specialized chiral catalysts, can be employed to produce a single enantiomer selectively. This is a critical consideration in pharmaceutical development, where often only one enantiomer is biologically active.
Conclusion
2-(3,5-Dimethylphenyl)piperidine is a lipophilic, weakly basic compound with a molecular weight of 189.30 g/mol . Its physicochemical profile, characterized by a high LogP and low TPSA, makes it an attractive scaffold for developing CNS-penetrant drugs and other therapeutics requiring good membrane permeability. The basic nitrogen of the piperidine ring is key to its utility, providing a handle for salt formation to improve solubility and a critical interaction point for binding to biological targets. The experimental protocols and data provided in this guide offer a solid foundation for any researcher or scientist looking to incorporate this valuable building block into their synthetic and drug discovery programs.
References
TUODA. Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis.[Link]
IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.[Link]
History and discovery of 2-substituted phenylpiperidine analogs
An In-Depth Technical Guide to the History and Discovery of 2-Substituted Phenylpiperidine Analogs Abstract The 2-substituted phenylpiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as the found...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the History and Discovery of 2-Substituted Phenylpiperidine Analogs
Abstract
The 2-substituted phenylpiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a diverse array of centrally active therapeutic agents. This guide provides a comprehensive exploration of the history, discovery, and development of this privileged structure, from the serendipitous discovery of its first major therapeutic success, methylphenidate, to the contemporary rational design of highly selective and multi-target ligands. We will examine the critical evolution of structure-activity relationships (SAR), key synthetic methodologies, and the expansion of therapeutic applications beyond ADHD to areas including substance abuse, depression, and psychosis. This paper is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the chemical and pharmacological journey of 2-substituted phenylpiperidine analogs.
The Genesis: From a Swiss Laboratory to a Global Therapeutic
The story of the 2-substituted phenylpiperidine class begins not with a targeted drug design campaign, but in the laboratories of the Swiss pharmaceutical company CIBA (now part of Novartis). In 1944, chemist Leandro Panizzon synthesized a new compound, methyl α-phenyl-2-piperidineacetate, as part of ongoing research into piperidine derivatives.[1][2] The compound, later named methylphenidate, was initially shelved.
The discovery of its stimulant properties is a famous piece of pharmaceutical lore. Panizzon's wife, Marguerite, whose nickname was Rita, reportedly experienced enhanced focus and performance while playing tennis after taking the compound.[3] This anecdotal evidence spurred further investigation. In 1954, CIBA patented the substance as Ritalin, a nod to Marguerite's nickname, and it was initially marketed in Europe in 1957 for treating fatigue and depression.[1][3] Its journey into psychiatric medicine began when it was observed to have a paradoxical calming effect on children with behavioral disorders, leading to its widespread use for what would eventually be defined as Attention-Deficit/Hyperactivity Disorder (ADHD).[1][4]
Unraveling the Core Pharmacology and Stereochemistry
Methylphenidate possesses two chiral centers, resulting in four possible stereoisomers: (2R,2'R), (2S,2'S), (2R,2'S), and (2S,2'R). Early research quickly established that the biological activity resides predominantly in the threo diastereomers.[5][6] Subsequent, more refined studies proved that the (2R,2'R)-threo enantiomer is the most pharmacologically active isomer, a finding that would later lead to the development of single-enantiomer formulations like dexmethylphenidate (Focalin®).[5][7]
The primary mechanism of action for methylphenidate and many of its early analogs is the inhibition of the dopamine transporter (DAT), and to a lesser extent, the norepinephrine transporter (NET).[5][8] By blocking the reuptake of these neurotransmitters from the synaptic cleft, these compounds increase their extracellular concentrations, leading to enhanced dopaminergic and noradrenergic signaling.
Caption: Dopamine reuptake inhibition by 2-substituted phenylpiperidine analogs.
Foundational Synthetic Strategies
The development and exploration of 2-substituted phenylpiperidine analogs were enabled by robust synthetic methodologies. One of the earliest and most versatile approaches involves the alkylation of 2-bromopyridine with the anion derived from a substituted phenylacetonitrile.[5][6] This key step forms the C-C bond between the two core rings. Subsequent hydrolysis of the nitrile, esterification, and reduction of the pyridine ring to a piperidine furnishes the final scaffold. This pathway allows for significant diversity in the phenyl ring substituents.
Experimental Protocol: General Synthesis of a Phenyl-Substituted Methylphenidate Analog
Anion Formation: To a solution of a chosen substituted phenylacetonitrile in a suitable anhydrous solvent (e.g., THF, DMF) under an inert atmosphere (e.g., Argon), a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is added portion-wise at 0°C. The mixture is stirred for 30-60 minutes to ensure complete formation of the carbanion.
Alkylation: A solution of 2-bromopyridine in the same anhydrous solvent is added dropwise to the carbanion solution at 0°C. The reaction is then allowed to warm to room temperature and stirred for several hours or until TLC/LC-MS analysis indicates consumption of the starting materials.
Workup & Isolation: The reaction is carefully quenched with water or a saturated ammonium chloride solution. The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 2-(pyridin-2-yl)(phenyl)acetonitrile intermediate. Purification is typically achieved via column chromatography.
Hydrolysis & Esterification: The purified nitrile is subjected to acidic hydrolysis (e.g., refluxing in a mixture of sulfuric acid and methanol) to simultaneously hydrolyze the nitrile to a carboxylic acid and esterify it to the methyl ester, yielding methyl 2-(pyridin-2-yl)(phenyl)acetate.
Pyridine Ring Reduction: The pyridine ring is reduced to a piperidine. A common method is catalytic hydrogenation using a catalyst like platinum(IV) oxide (PtO₂) under a hydrogen atmosphere in an acidic medium (e.g., HCl in ethanol). This step often produces a mixture of threo and erythro diastereomers that must be separated.
Diastereomer Separation: The diastereomers are separated using chromatographic techniques (e.g., column chromatography or preparative HPLC) to isolate the desired threo isomer.
Caption: A generalized synthetic pathway for 2-substituted phenylpiperidine analogs.
The Evolution of Structure-Activity Relationships (SAR)
Following the success of methylphenidate, extensive research focused on modifying its structure to understand the key pharmacophoric elements and to develop analogs with improved properties, such as higher potency, greater selectivity, or different therapeutic profiles. These efforts have led to a well-defined set of SAR principles.[8][9]
Phenyl Ring Substitutions
The phenyl ring has been the most widely explored modification site. The position and electronic nature of substituents dramatically influence DAT binding affinity.
Ortho (2') Position: This position is highly sensitive to steric bulk. Substituents larger than hydrogen are generally not well-tolerated, leading to a significant decrease in potency.[5][9]
Meta (3') and Para (4') Positions: These positions are more accommodating.
Electron-Withdrawing Groups (EWGs): Halogen substituents (F, Cl, Br, I) at the meta or para positions consistently lead to increased DAT binding affinity compared to the parent compound.[5][6] For instance, the m-bromo and m,p-dichloro analogs of methylphenidate are 20-fold and 32-fold more potent, respectively, at inhibiting dopamine uptake.[6]
Electron-Donating Groups (EDGs): Groups like methyl or methoxy generally result in either a small decrease or no significant change in potency.[5][8]
Steric Constraints: Optimal substituents are those whose bulk lies primarily within the plane of the phenyl ring. Substituents with significant bulk extending above or below the plane tend to decrease binding affinity.[8][9]
Piperidine Ring and Ester Modifications
N-Substitution: Modifications to the piperidine nitrogen generally result in a substantial loss of potency.[8] This suggests that the secondary amine (N-H) is critical for optimal interaction with the dopamine transporter, possibly through a hydrogen bond. The N-benzyl group is a notable exception, slightly increasing potency in some cases.[8]
Ester Group: Early studies that replaced the methyl ester with other alkyl esters showed these analogs to be less potent stimulants than methylphenidate itself.[5]
Table 1: Summary of key Structure-Activity Relationships for 2-substituted phenylpiperidine analogs targeting the dopamine transporter.
Diversification of Therapeutic Targets and Applications
While the initial focus was on DAT inhibitors for ADHD, the versatility of the 2-substituted phenylpiperidine scaffold has allowed for its application in a wide range of CNS disorders.
Cocaine Abuse Treatment: A major research avenue has been the development of analogs as potential medications to treat cocaine addiction.[5][10] The goal is to create compounds that can block cocaine from binding to the DAT but have a different pharmacokinetic or pharmacodynamic profile, reducing the abuse liability. Some strategies aim for "cocaine antagonists" that occupy the binding site without producing a euphoric high, yet still allow a degree of normal dopamine uptake.[5][6]
Antipsychotics: By significantly altering the core structure, researchers have developed analogs that act as multi-target ligands for treating schizophrenia. For example, some derivatives show high affinity for dopamine D₂ and D₃ receptors as well as serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors, an approach aimed at addressing both positive and negative symptoms of the disorder with fewer side effects.[11]
NMDA Receptor Antagonists: Certain 2-substituted piperidine analogs have been designed to function as subtype-selective N-methyl-D-aspartate (NMDA) receptor antagonists.[12] These compounds hold potential for treating neurodegenerative diseases and neuronal loss by modulating glutamatergic neurotransmission.[12]
Broader CNS Applications: The broader phenylpiperidine class, including 3- and 4-substituted analogs, has yielded blockbuster drugs like the SSRI antidepressant paroxetine and potent opioid analgesics, underscoring the scaffold's status as a "privileged structure" in CNS drug discovery.[13]
The Modern Era: Rational Design and Future Directions
Contemporary research on 2-substituted phenylpiperidines has moved beyond trial-and-error synthesis to more rational, data-driven approaches.
Quantitative Structure-Activity Relationship (QSAR): Both 2D and 3D-QSAR modeling have been successfully applied to large datasets of methylphenidate analogs.[9][10] These computational models create statistically robust correlations between molecular descriptors and biological activity (e.g., DAT binding affinity), allowing for the in silico prediction of the potency of novel, unsynthesized compounds and guiding the design of more effective analogs.[8][9]
Allosteric Modulation: A novel direction for this scaffold is the development of positive allosteric modulators (PAMs). Recently, 4-substituted phenylpiperidine-2-carboxamide analogs were identified as PAMs of the serotonin 5-HT₂꜀ receptor.[14] This demonstrates that the scaffold can be adapted to modulate receptor function in more subtle ways than simple competitive binding, opening new therapeutic possibilities.
Conclusion
The journey of the 2-substituted phenylpiperidine analogs is a compelling narrative of chemical innovation and pharmacological discovery. From the serendipitous finding of methylphenidate's stimulant properties to the highly rationalized design of multi-target ligands and allosteric modulators, this chemical class has proven to be remarkably versatile and enduring. The deep understanding of its structure-activity relationships, refined through decades of research, continues to provide a robust framework for the development of novel therapeutics for a wide spectrum of challenging CNS disorders. The ongoing exploration of this scaffold ensures that its history is still being written, with future discoveries promising even greater therapeutic impact.
References
Deo, A. K., & German, I. (2010). Quantitative structure-activity relationship studies of threo-methylphenidate analogs. PubMed.
Deutsch, H. M., Shi, Q., Gruszecka-Kowalik, E., & Schweri, M. M. (1996). Synthesis and Pharmacology of Potential Cocaine Antagonists. 2. Structure−Activity Relationship Studies of Aromatic Ring-Substituted Methylphenidate Analogs. Journal of Medicinal Chemistry.
Deutsch, H. M., Shi, Q., Gruszecka-Kowalik, E., & Schweri, M. M. (1996). Synthesis and pharmacology of potential cocaine antagonists. 2. Structure-activity relationship studies of aromatic ring-substituted methylphenidate analogs. PubMed.
Hojaij, C. R. (2013). Methylphenidate. INHN.
Deo, A. K., & German, I. (2010). Quantitative structure-activity relationship studies of threo-methylphenidate analogs. ResearchGate.
Wadhwaniya, N. (2011). 2d quantitative structure activity relationship modeling of methylphen. Digital Commons @ NJIT.
Stiene, J. (2020). Methylphenidate - An Antidementia? An experience report. OAText.
Heal, D. J., Pierce, D. M., & Gately, S. J. (2009). Evolution of stimulants to treat ADHD: transdermal methylphenidate. PMC - NIH.
(n.d.). Ritalin. EBSCO.
Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A.
(n.d.). US6124317A - 2-substituted piperidine analogs and their use as subtype-selective NMDA receptor antagonists. Google Patents.
(n.d.). Different approaches for synthesis of enantiopure 2‐substituted piperidine derivatives. ResearchGate.
Chen, Y., Xu, X., Liu, X., Yu, M., Liu, B.-F., & Zhang, G. (2012). Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics. PLOS ONE.
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Dutta, A. K., Zhang, S., Kolhatkar, A. A., Reith, M. E., & Zhang, F. (2001). Rational Design and Synthesis of Novel 2,5-disubstituted Cis- And Trans-Piperidine Derivatives Exhibiting Differential Activity for the Dopamine Transporter. PubMed.
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Dwoskin, L. P., Crooks, P. A., Bardo, M. T., & Zheng, G. (2015). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. PMC.
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van Vliet, L. A., Gacsályi, I., & de Vries, J. (1998). New generation dopaminergic agents. 2. Discovery of 3-OH-phenoxyethylamine and 3-OH-N1-phenylpiperazine dopaminergic templates. PubMed.
Nam, Y., Rhim, H., & Lee, Y.-S. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PMC.
Jiang, J., Van, T. M., Ganesh, T., & Dingledine, R. (2015). Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. PMC - PubMed Central.
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Thermodynamic Stability and Conformational Dynamics of 2-(3,5-Dimethylphenyl)piperidine Isomers: A Comprehensive Guide
Executive Summary The 2-arylpiperidine scaffold is a ubiquitous structural motif in medicinal chemistry, serving as the core pharmacophore for numerous CNS-active agents and targeted therapeutics. Among these, 2-(3,5-dim...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 2-arylpiperidine scaffold is a ubiquitous structural motif in medicinal chemistry, serving as the core pharmacophore for numerous CNS-active agents and targeted therapeutics. Among these, 2-(3,5-dimethylphenyl)piperidine presents a fascinating case study in conformational and configurational thermodynamics. The stereocenter at the C2 position dictates that the molecule exists as two enantiomers, (R) and (S), each capable of adopting distinct chair conformations.
For drug development professionals, understanding the thermodynamic stability of these isomers is not merely an academic exercise; it is a prerequisite for successful asymmetric synthesis, formulation stability, and target binding. This whitepaper provides an in-depth analysis of the thermodynamic forces governing the conformational equilibrium of 2-(3,5-dimethylphenyl)piperidine, the phenomenon of A(1,3) strain in its protected derivatives, and the field-proven methodologies used to isolate specific enantiomers via Dynamic Thermodynamic Resolution (DTR).
Conformational Thermodynamics: The Free Amine State
In its unsubstituted, free amine state (NH), the piperidine ring of 2-(3,5-dimethylphenyl)piperidine predominantly adopts a chair conformation. The thermodynamic stability of the two possible chair forms—where the 3,5-dimethylphenyl group is either axial or equatorial—is governed by 1,3-diaxial interactions1.
The 3,5-dimethylphenyl group possesses an A-value (conformational free energy difference,
ΔG∘
) of approximately 2.8 to 3.0 kcal/mol. Notably, the meta-methyl groups do not significantly increase the steric penalty compared to an unsubstituted phenyl ring. This is because the aryl ring can rotate to position its flat aromatic face toward the axial protons at C4 and C6, minimizing steric clash. Consequently, the equatorial conformer is overwhelmingly favored at room temperature to avoid the severe steric penalty of the axial orientation.
Conformational equilibrium of the free amine favoring the equatorial 2-(3,5-dimethylphenyl) isomer.
The Thermodynamic Switch: A(1,3) Strain in N-Protected Derivatives
A critical inversion of thermodynamic stability occurs when the piperidine nitrogen is protected with a bulky, planar group such as a tert-butyloxycarbonyl (N-Boc) or an acyl group.
Due to the partial double-bond character of the carbamate/amide bond, the nitrogen atom rehybridizes to a nearly planar
sp2
geometry. If the 2-(3,5-dimethylphenyl) group remains in the equatorial position, it is forced into the same plane as the bulky N-substituent, resulting in catastrophic A(1,3) strain (pseudoallylic strain) 2.
To relieve this massive steric clash, the molecule undergoes a thermodynamic chair flip, forcing the 2-aryl group into the axial position. In this conformation, the aryl ring sits orthogonal to the carbamate plane, trading the severe A(1,3) strain for the much more tolerable 1,3-diaxial strain. This thermodynamic switch is an essential principle for predicting the stereochemical outcome of functionalization reactions on the piperidine core.
Quantitative Data Summary
State
Conformer
Relative Free Energy (
ΔG∘
)
Dominant Thermodynamic Driver
Population (298K)
Free Amine (NH)
Equatorial
0.0 kcal/mol (Ref)
Minimization of 1,3-diaxial strain
> 99%
Free Amine (NH)
Axial
+ 2.9 kcal/mol
Severe 1,3-diaxial steric clash
< 1%
N-Boc Protected
Equatorial
> + 3.0 kcal/mol
Severe A(1,3) allylic strain with Boc
< 1%
N-Boc Protected
Axial
0.0 kcal/mol (Ref)
Relief of A(1,3) strain
> 99%
Configurational Stability and Dynamic Thermodynamic Resolution (DTR)
Synthesizing enantioenriched 2-(3,5-dimethylphenyl)piperidine requires exploiting the configurational stability of its carbanion intermediates. The Coldham/O'Brien method utilizes Dynamic Thermodynamic Resolution (DTR) to convert a racemic mixture of N-Boc-2-arylpiperidines into a highly enantioenriched product 3.
When racemic N-Boc-2-(3,5-dimethylphenyl)piperidine is lithiated at the C2 position, the resulting organolithium species undergoes rapid inversion at the carbanion center. By introducing a chiral ligand such as (+)-sparteine, one diastereomeric complex becomes thermodynamically favored. Because the inversion rate is faster than the electrophilic trapping rate, the entire racemic pool funnels into the lowest-energy diastereomeric complex, yielding high enantioselectivity upon quenching 4.
Dynamic Thermodynamic Resolution (DTR) workflow for enantioselective synthesis.
Causality: At room temperature, the chair flip of the free amine is faster than the NMR timescale, resulting in time-averaged signals. Cooling the sample to -80 °C slows the exchange regime, allowing for the direct integration of the distinct axial and equatorial benzylic (H-2) protons to empirically calculate
ΔG∘
.
Sample Preparation: Dissolve 15 mg of 2-(3,5-dimethylphenyl)piperidine in 0.6 mL of anhydrous Dichloromethane-
d2
(
CD2Cl2
). Note:
CD2Cl2
is chosen over
CDCl3
due to its lower freezing point (-95 °C), preventing solvent crystallization during analysis.
Instrument Tuning: Insert the sample into a 500 MHz (or higher) NMR spectrometer equipped with a variable temperature (VT) probe. Tune and match the probe at 298 K.
Cooling Sequence: Gradually lower the temperature to -80 °C in 10 °C decrements, allowing 5 minutes of equilibration at each step.
Acquisition: Acquire a standard
1H
NMR spectrum. Locate the benzylic H-2 proton. The equatorial conformer will display an axial H-2 proton (large trans-diaxial coupling constants,
J≈10−12
Hz), while the axial conformer will display an equatorial H-2 proton (small coupling constants,
J≈3−4
Hz).
Self-Validation Check: The sum of the integrals for the axial and equatorial H-2 signals must equal exactly 1.0. If peak broadening is observed, the system is still in the intermediate exchange regime; cool the probe to -90 °C to achieve baseline resolution.
Protocol B: Enantioselective Lithiation-Trapping via DTR
Causality: Diethyl ether (
Et2O
) is strictly utilized as the solvent because Tetrahydrofuran (THF) promotes non-selective aggregation and rapid, unselective racemization of the organolithium intermediate.
Reactor Setup: In a flame-dried Schlenk flask under an Argon atmosphere, dissolve racemic N-Boc-2-(3,5-dimethylphenyl)piperidine (1.0 mmol) in anhydrous
Et2O
(10 mL).
Lithiation: Cool the reaction mixture to -80 °C using a dry ice/acetone bath. Dropwise, add sec-Butyllithium (
s
-BuLi, 1.4 M in cyclohexane, 1.1 equiv). The solution will typically turn a deep yellow/orange, indicating carbanion formation.
Thermodynamic Equilibration: Stir the mixture at -80 °C for exactly 60 minutes. Do not allow the temperature to rise, as configurational stability is rapidly lost above -60 °C.
Electrophilic Trapping: Add the desired electrophile (e.g., methyl iodide or a proton source like methanol-d4 for analytical resolution) rapidly. Stir for 2 hours at -80 °C, then allow to warm to room temperature.
Self-Validation Check: Quench with saturated aqueous
NH4Cl
and extract with ethyl acetate. Analyze the crude organic layer via Chiral HPLC. A successful DTR process must yield an enantiomeric ratio (er) of
≥
85:15. An er near 50:50 indicates premature warming or moisture contamination during the lithiation phase.
References
Synthetic Applications and Inversion Dynamics of Configurationally Stable 2-Lithio-2-aryl-Pyrrolidines and -Piperidines. PMC / National Institutes of Health. Available at: [Link]
Influence of A 1,3 Strain on the Stereochemical Outcome of Acid-Mediated Amido Cyclization. ResearchGate. Available at: [Link]
An In-depth Technical Guide to the CNS Receptor Binding Affinity of 2-(3,5-Dimethylphenyl)piperidine
Introduction 2-(3,5-Dimethylphenyl)piperidine is a synthetic compound belonging to the phenylpiperidine class of molecules. This structural motif is prevalent in a wide array of pharmacologically active agents, particula...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
2-(3,5-Dimethylphenyl)piperidine is a synthetic compound belonging to the phenylpiperidine class of molecules. This structural motif is prevalent in a wide array of pharmacologically active agents, particularly those targeting the central nervous system (CNS). The precise nature of the substitution on both the phenyl and piperidine rings dictates the compound's binding affinity and selectivity for various CNS receptors, thereby shaping its overall pharmacological profile. Understanding the binding affinity of 2-(3,5-Dimethylphenyl)piperidine to a range of CNS receptors is a critical step in elucidating its potential therapeutic applications and off-target effects.
This technical guide provides a comprehensive overview of the known and potential CNS receptor interactions of 2-(3,5-Dimethylphenyl)piperidine. Given the limited publicly available data for this specific molecule, this guide also incorporates data from structurally related analogs to infer likely binding characteristics. Furthermore, we present detailed experimental protocols for determining receptor binding affinities and functional activities, providing a framework for the empirical investigation of this compound. The guide concludes with a review of the key signaling pathways associated with the implicated receptor families, offering insights into the potential downstream cellular consequences of receptor binding.
Predicted and Inferred CNS Receptor Binding Profile
Based on the broader pharmacology of phenylpiperidine derivatives, 2-(3,5-Dimethylphenyl)piperidine is predicted to interact with several key CNS receptor families, including dopamine, sigma, and opioid receptors. The following sections detail the available data for close structural analogs and outline the scientific rationale for investigating these targets.
Dopamine Receptor Family
Research into N-n-propyl-substituted 3-(dimethylphenyl)piperidines has shed light on the potential for these scaffolds to interact with dopamine receptors[1]. A study on these analogs, including the 3,5-dimethylphenyl variant, revealed a notable affinity and selectivity for the D4 dopamine receptor subtype over D1-like and D2-like receptors[1].
Compound
Receptor Subtype
Ki (nM)
N-n-Propyl-3-(3,5-dimethylphenyl)piperidine
D1-like
>10,000
N-n-Propyl-3-(3,5-dimethylphenyl)piperidine
D2-like
1,480
N-n-Propyl-3-(3,5-dimethylphenyl)piperidine
D4
48
Table 1: Binding affinities of a close structural analog to dopamine receptor subtypes. Data is for N-n-Propyl-3-(3,5-dimethylphenyl)piperidine and is used here as a predictive reference for the potential dopaminergic activity of 2-(3,5-Dimethylphenyl)piperidine.[1]
The significant affinity for the D4 receptor suggests that 2-(3,5-Dimethylphenyl)piperidine warrants investigation as a potential D4-selective ligand. The D4 receptor is implicated in a variety of neuropsychiatric conditions, including schizophrenia and ADHD, making selective ligands of high interest.
Sigma Receptor Family
Opioid Receptor Family
The N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of compounds are known to be potent and pure opioid receptor antagonists[5]. This highlights the potential for the dimethylphenylpiperidine scaffold to interact with opioid receptors. While 2-(3,5-Dimethylphenyl)piperidine lacks the N-substitution and the 3-hydroxyphenyl group of these specific antagonists, the core structure's relevance to opioid receptor binding makes this an important receptor family to screen for potential affinity and functional activity.
Other CNS Receptors
Phenylpiperidine derivatives have also been reported to interact with other CNS receptors, including serotonin (5-HT) and NMDA receptors[6][7]. The affinity for these receptors is highly dependent on the specific substitution patterns. Therefore, a comprehensive binding screen of 2-(3,5-Dimethylphenyl)piperidine should include a panel of these receptors to build a complete pharmacological profile.
Experimental Protocols for Characterization
To empirically determine the binding affinity and functional activity of 2-(3,5-Dimethylphenyl)piperidine, a series of in vitro assays are required. The following protocols provide a standardized methodology for these investigations.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand with known high affinity for the target receptor by the unlabeled test compound.
Protocol 1: Competitive Radioligand Binding Assay
Membrane Preparation:
Homogenize tissue or cells expressing the target receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
Centrifuge the homogenate at low speed to remove large debris.
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
Wash the membrane pellet with fresh buffer and resuspend in the final assay buffer.
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
Assay Setup:
In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein), the radioligand at a concentration near its Kd, and a range of concentrations of the unlabeled test compound (2-(3,5-Dimethylphenyl)piperidine).
For total binding, omit the test compound.
For non-specific binding, include a high concentration of a known, non-radiolabeled ligand for the target receptor.
Incubation:
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
Filtration and Counting:
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
Calculate specific binding by subtracting non-specific binding from total binding.
Plot the percentage of specific binding against the logarithm of the test compound concentration.
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression.
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for Radioligand Binding Assay.
Functional Assays
Once binding affinity is established, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the receptor. The choice of functional assay depends on the receptor type and its signaling pathway.
This protocol is suitable for GPCRs that couple to Gs or Gi proteins, which modulate the production of cyclic AMP (cAMP).
Cell Culture:
Culture cells stably expressing the target GPCR.
Assay Setup:
Plate the cells in a 96-well plate and allow them to adhere.
Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
For antagonist testing, pre-incubate the cells with various concentrations of 2-(3,5-Dimethylphenyl)piperidine before adding a known agonist.
For agonist testing, add various concentrations of 2-(3,5-Dimethylphenyl)piperidine directly to the cells.
Incubation:
Incubate the plate at 37°C for a specified time to allow for receptor activation and cAMP production.
cAMP Measurement:
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).
Data Analysis:
For agonist activity, plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC₅₀ (effective concentration for 50% of maximal response).
For antagonist activity, plot the response to the agonist against the logarithm of the test compound concentration to determine the IC₅₀ and subsequently the Kb (equilibrium dissociation constant for the antagonist).
Workflow for a GPCR Functional Assay (cAMP).
Relevant CNS Receptor Signaling Pathways
Understanding the signaling pathways of the target receptors is crucial for interpreting the functional consequences of binding.
Dopamine D4 Receptor Signaling
The dopamine D4 receptor is a Gi/o-coupled GPCR. Upon agonist binding, it inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This, in turn, reduces the activity of protein kinase A (PKA) and alters the phosphorylation state of numerous downstream targets, ultimately modulating neuronal excitability and gene expression.
The σ₁ receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is not a traditional GPCR or ion channel. Ligand binding modulates the interaction of the σ₁ receptor with various client proteins, including ion channels (e.g., voltage-gated K+ channels, NMDA receptors) and other signaling molecules. This modulation can influence calcium signaling, neuronal excitability, and cellular stress responses.
Overview of Sigma-1 Receptor Signaling.
Conclusion
While direct, comprehensive binding data for 2-(3,5-Dimethylphenyl)piperidine across a wide range of CNS receptors remains to be fully elucidated in the public domain, the available information on structurally related compounds provides a strong rationale for its investigation as a potential ligand for dopamine (particularly D4), sigma, and opioid receptors. The established methodologies for radioligand binding and functional assays, as detailed in this guide, offer a clear path forward for the thorough characterization of this compound's pharmacological profile. A systematic evaluation of its interactions with these key CNS targets will be instrumental in uncovering its potential therapeutic value and advancing our understanding of the structure-activity relationships within the phenylpiperidine class of molecules.
References
Ablordeppey, S. Y., et al. (2000). Is a Nitrogen Atom an Important Pharmacophoric Element in Sigma Ligand Binding?. Bioorganic & Medicinal Chemistry, 8(8), 2105-2111.
Carato, P., et al. (2007). Synthesis and in Vitro Binding Studies of Substituted Piperidine Naphthamides. Part I: Influence of the Substitution on the Basic Nitrogen and the Position of the Amide on the Affinity for D2L, D4.2, and 5-HT2A Receptors. Bioorganic & Medicinal Chemistry Letters, 17(6), 1565-9.
Di Mola, A., et al. (2022). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 13(5), 585-595.
Grot, A., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 1-15.
Hough, L. B. (2001). Genomics and the new orphan receptors. Life Sciences, 69(4), 403-414.
Mach, R. H., et al. (1997). Sigma 2 receptors as potential biomarkers of proliferation in breast cancer. Cancer Research, 57(1), 156-161.
Marrazzo, A., et al. (1998). N-n-Propyl-substituted 3-(dimethylphenyl)piperidines display novel discriminative properties between dopamine receptor subtypes: synthesis and receptor binding studies. Journal of Medicinal Chemistry, 41(25), 5019-5029.
Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206.
Mitch, C. H., et al. (1993). The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine class of pure opioid receptor antagonists. Journal of Medicinal Chemistry, 36(20), 2833-2841.
Roth, B. L., et al. (2004). The Psychoactive Drug Screening Program (PDSP). Journal of Pharmacology and Experimental Therapeutics, 310(2), 492-502.
Sahlholm, K., et al. (2013). Aripiprazole and its major metabolite display higher intrinsic efficacy at the dopamine D2 receptor in a G protein-biased fashion. Psychopharmacology, 229(2), 301-313.
Su, T. P., et al. (2016). The sigma-1 receptor as a pluri-potent modulator in living systems. Trends in Pharmacological Sciences, 37(4), 262-278.
Wesołowska, A. (2010). The role of the sigma-1 receptor in the modulation of pain. Current Pharmaceutical Design, 16(29), 3247-3255.
Wheeler, M. D., et al. (2000). The role of the sigma-1 receptor in the pathophysiology of stroke. Brain Research, 872(1-2), 173-181.
Zhang, H., & Cuevas, J. (2012). The role of sigma-1 receptors in the modulation of ion channels. Journal of Receptors and Signal Transduction, 32(4), 181-189.
Berger, M. L., et al. (2009). NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. Bioorganic & Medicinal Chemistry Letters, 19(10), 2795-2798.
Glennon, R. A. (2005). Higher-end serotonin receptors: 5-HT5, 5-HT6, and 5-HT7. Journal of Medicinal Chemistry, 48(8), 2797-2810.
Leopoldo, M., et al. (2011). Structure-activity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides, a new class of potent and selective dopamine D3 receptor antagonists. Journal of Medicinal Chemistry, 54(17), 5913-5925.
Newman, A. H., et al. (2001). Novel 4'-substituted 1-[1-(naphthalen-1-yl)ethyl]piperazines as potent and selective dopamine D3 receptor ligands. Journal of Medicinal Chemistry, 44(17), 2724-2730.
Pockros, P. J. (2006). The clinical implications of sigma receptor ligands in the treatment of liver disease.
Prezzavento, O., et al. (2007). Synthesis and biological evaluation of new 1-substituted-4-(1,2-diphenylethyl)piperazines as sigma1 receptor ligands. Bioorganic & Medicinal Chemistry, 15(15), 5126-5136.
Skuza, G., & Rogóż, Z. (2006). The effect of joint administration of 5-HT1A and 5-HT2A receptor antagonists on the action of antidepressant drugs in the forced swimming test in rats. Polish Journal of Pharmacology, 58(4), 705-712.
van der Mey, M., et al. (2006). A new series of 1-aryl-4-((5-aryl-1,2,4-oxadiazol-3-yl)methyl)piperazines as potent and selective dopamine D3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(16), 4287-4291.
Zajdel, P., et al. (2012). Arylpiperazine derivatives of (aryloxy)alkyl- and (arylthio)alkyl-8-azaspiro[4.5]decane-7,9-diones with 5-HT1A and 5-HT2A receptor affinity. Bioorganic & Medicinal Chemistry, 20(4), 1545-1555.
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Reavill, C., et al. (2000). The pharmacology of SB-277011-A, a selective and brain-penetrant dopamine D3 receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 294(3), 1154-1165.
Serafimova, R., et al. (2012). A series of N-(4-(4-(2, 3-dichlorophenyl) piperazin-1-yl) butyl) aryl carboxamides with atypical antipsychotic-like properties. Journal of Medicinal Chemistry, 55(18), 8194-8206.
Stark, H., et al. (2006). Pyrido[1,2-a]pyrimidin-4-one derivatives as a new class of selective dopamine D3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(11), 3026-3030.
Watson, J., et al. (2012). The in vitro and in vivo characterization of the D3-preferring dopamine receptor antagonist, GSK598809. Neuropsychopharmacology, 37(10), 2334-2344.
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Micheli, F., et al. (2010). 1-Aryl-4-((5-methyl-1, 2, 4-oxadiazol-3-yl) methyl) piperazines: a new class of potent and selective dopamine D3 receptor antagonists. Bioorganic & Medicinal Chemistry, 18(16), 5937-5949.
Di Pietro, O., et al. (2015). Discovery of a novel series of potent and selective dopamine D3 receptor antagonists with a 1, 2, 4-triazole scaffold. ACS Medicinal Chemistry Letters, 6(10), 1045-1049.
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Step-by-step synthesis protocol for 2-(3,5-Dimethylphenyl)piperidine
An Application Note for the Synthesis of 2-(3,5-Dimethylphenyl)piperidine Introduction: The Significance of 2-Arylpiperidines The piperidine ring is a ubiquitous scaffold in medicinal chemistry, appearing in a vast array...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for the Synthesis of 2-(3,5-Dimethylphenyl)piperidine
Introduction: The Significance of 2-Arylpiperidines
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products.[1] Among its derivatives, the 2-arylpiperidine motif is of particular importance, serving as a core structural element in compounds targeting a wide range of receptors and enzymes. The strategic placement of an aryl group at the 2-position significantly influences the molecule's steric and electronic properties, enabling fine-tuning of its pharmacological profile. This application note provides a detailed, two-step protocol for the synthesis of 2-(3,5-Dimethylphenyl)piperidine, a valuable building block for drug discovery and development.
The presented methodology follows a robust and reliable synthetic sequence:
Suzuki-Miyaura Cross-Coupling: Construction of the C-C bond between the pyridine and dimethylphenyl moieties to form the key intermediate, 2-(3,5-dimethylphenyl)pyridine.
Catalytic Hydrogenation: Selective reduction of the pyridine ring to yield the target piperidine product.
This guide is designed for researchers and scientists, offering not just a procedural walkthrough but also the underlying chemical principles and practical insights necessary for successful synthesis.
Synthetic Workflow Overview
The overall transformation from commercially available starting materials to the final product is a sequential process involving C-C bond formation followed by heterocyclic ring reduction.
Caption: Synthetic workflow for 2-(3,5-Dimethylphenyl)piperidine.
Part 1: Synthesis of 2-(3,5-Dimethylphenyl)pyridine
Mechanistic Rationale: The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. Its selection for this step is based on its high functional group tolerance, generally high yields, and the commercial availability of the required boronic acid and halide precursors. The reaction is catalyzed by a palladium(0) complex, which undergoes a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to couple the two organic fragments.
Quantitative Data & Reagents
Reagent/Material
Molar Mass ( g/mol )
Quantity
Moles (mmol)
Stoichiometric Ratio
2-Bromopyridine
158.01
1.58 g
10.0
1.0
3,5-Dimethylphenylboronic Acid
149.99
1.65 g
11.0
1.1
Pd(PPh₃)₄
1155.56
347 mg
0.3
0.03
Potassium Carbonate (K₂CO₃)
138.21
2.76 g
20.0
2.0
1,4-Dioxane
-
40 mL
-
-
Deionized Water
-
10 mL
-
-
Step-by-Step Experimental Protocol
Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-bromopyridine (1.58 g, 10.0 mmol), 3,5-dimethylphenylboronic acid (1.65 g, 11.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
Solvent Addition & Degassing: Add 1,4-dioxane (40 mL) and deionized water (10 mL) to the flask. Degas the resulting mixture by bubbling nitrogen through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.
Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 347 mg, 0.3 mmol). The mixture will typically turn a brighter yellow color.
Reaction: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL). Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate). Combine the fractions containing the desired product and remove the solvent in vacuo to yield 2-(3,5-dimethylphenyl)pyridine as a pale yellow oil or solid.[2]
Part 2: Synthesis of 2-(3,5-Dimethylphenyl)piperidine
Mechanistic Rationale: The catalytic hydrogenation of pyridines is an effective method for their conversion to piperidines.[3] The aromatic pyridine ring is relatively stable and requires forcing conditions or activation for reduction. The use of an acidic solvent, such as glacial acetic acid, protonates the pyridine nitrogen, rendering the ring more electron-deficient and thus more susceptible to hydrogenation.[3] Platinum(IV) oxide (PtO₂, Adams' catalyst) is a highly effective and widely used precatalyst that is reduced in situ to finely dispersed platinum nanoparticles, the active catalytic species.
Quantitative Data & Reagents
Reagent/Material
Molar Mass ( g/mol )
Quantity
Moles (mmol)
Notes
2-(3,5-Dimethylphenyl)pyridine
183.25
1.83 g
10.0
From Part 1
Platinum(IV) Oxide (PtO₂)
227.08
91 mg
0.4
4 mol %
Glacial Acetic Acid
-
50 mL
-
Solvent
Hydrogen Gas (H₂)
2.02
-
-
50-70 bar pressure
Step-by-Step Experimental Protocol
Safety Note: This procedure involves a high-pressure hydrogenation reaction and the use of a potentially pyrophoric catalyst. It must be conducted in a high-pressure autoclave (Parr hydrogenator or similar) within a certified fume hood by trained personnel.
Reactor Charging: Place 2-(3,5-dimethylphenyl)pyridine (1.83 g, 10.0 mmol) into the steel vessel of a high-pressure autoclave.
Catalyst and Solvent Addition: Carefully add glacial acetic acid (50 mL). Under a gentle stream of nitrogen, add the platinum(IV) oxide catalyst (91 mg, 0.4 mmol). The catalyst is a fine powder and should be handled with care to avoid inhalation.
System Assembly & Purging: Seal the autoclave according to the manufacturer's instructions. Purge the system by pressurizing with nitrogen (to ~10 bar) and then venting, repeating this cycle at least three times to remove all oxygen.
Hydrogenation: After the final nitrogen vent, pressurize the autoclave with hydrogen gas to 50-70 bar.[3] Begin vigorous stirring and maintain the reaction at room temperature for 12-24 hours. The reaction is typically monitored by the cessation of hydrogen uptake.
Reaction Completion & Depressurization: Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas. Purge the autoclave with nitrogen three times before opening.
Catalyst Removal: The active platinum catalyst is pyrophoric and must be handled with extreme care. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucially, do not allow the filter cake to dry completely in the air. Immediately after filtration, quench the filter cake with plenty of water.
Work-up & Isolation: Transfer the filtrate to a round-bottom flask and carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate or by adding a 6M NaOH solution while cooling in an ice bath until the pH is >10.
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-(3,5-dimethylphenyl)piperidine. The product is often of sufficient purity for subsequent use, but can be further purified by distillation under reduced pressure or column chromatography if necessary.
Characterization
Appearance: Colorless to pale yellow oil.
Mass Spectrometry (ESI-MS): Expected m/z = 190.16 (M+H)⁺ for C₁₃H₂₀N.
¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ, ppm) would include signals for the piperidine ring protons (typically in the 1.5-3.5 ppm range), a singlet for the two equivalent methyl groups on the phenyl ring (~2.3 ppm), and aromatic protons on the dimethylphenyl ring (~6.8-7.0 ppm).
¹³C NMR (CDCl₃, 100 MHz): Expected signals for the piperidine carbons, two equivalent aromatic methyl carbons, and distinct aromatic carbon signals.
References
ReddyMasu, S., Kalluri, V., & Rudraraju, R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of Pharmaceutical Sciences and Research.
Bull, J. A., Mousseau, J. J., & Charette, A. B. (2012). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 51(17), 4152-4155. Available at: [Link]
Wibaut, J. P., & de Jonge, A. P. (1951). Grignard compounds derived from pyridine. I. Recueil des Travaux Chimiques des Pays-Bas, 70(11), 1054-1060. Available at: [Link]
Coldham, I., & Watson, D. F. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. Available at: [Link]
Donohoe, T. J., et al. (2017). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society, 139(45), 16221-16225. Available at: [Link]
Chen, X., et al. (2014). Cross-coupling of aryl bromides with 2-thienyl, 3-thienyl, 2-pyridyl, and 3-pyridyl aluminum reagents. The Journal of Organic Chemistry, 79(1), 230-239. Available at: [Link]
Kuznetsov, A., & Gevorgyan, V. (2012). Ru(II)-Catalyzed Amidation of 2-Arylpyridines with Isocyanates via C–H Activation. Organic Letters, 14(17), 4494–4497. Available at: [Link]
Antonov, D., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6245. Available at: [Link]
Sundberg, R. J. (1996). Piperidine Synthesis. DTIC. Available at: [Link]
TUODA. (2024). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Available at: [Link]
Application Note: Enantioselective Synthesis of Chiral 2-(3,5-Dimethylphenyl)piperidine
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Detailed Application Note & Experimental Protocol Introduction & Strategic Rationale Chiral 2-arylpiperidines are privileg...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Document Type: Detailed Application Note & Experimental Protocol
Introduction & Strategic Rationale
Chiral 2-arylpiperidines are privileged pharmacophores ubiquitous in neuroactive agents, analgesics, and modern targeted therapeutics. The synthesis of 2-(3,5-Dimethylphenyl)piperidine in high enantiomeric purity presents a specific synthetic challenge: the direct functionalization of the piperidine ring often requires stoichiometric chiral auxiliaries or cryogenic dynamic kinetic resolution (DKR) of lithiated intermediates, which scale poorly in process environments.
Causality of the Strategic Choice:
Direct asymmetric hydrogenation of simple pyridines is notoriously difficult because the basic nitrogen strongly coordinates to transition metals (catalyst poisoning) and the aromatic resonance energy is high. By pre-activating the pyridine core via N-benzylation, we achieve two critical outcomes:
Elimination of Catalyst Poisoning: The positively charged pyridinium nitrogen loses its Lewis basicity, preventing irreversible binding to the Iridium center[2].
LUMO Lowering: The formal positive charge significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, facilitating rapid outer-sphere hydride transfer from the Ir(III)-H catalyst [3].
Retrosynthetic Analysis & Workflow Design
The synthesis is executed in four highly self-validating stages. The workflow begins with a robust Suzuki-Miyaura cross-coupling, followed by salt formation, the core stereoselective hydrogenation, and finally, hydrogenolytic deprotection.
Synthetic workflow for the enantioselective synthesis of chiral 2-(3,5-Dimethylphenyl)piperidine.
Mechanistic Insights & Stereocontrol (E-E-A-T)
Understanding the catalytic cycle is paramount for troubleshooting and scale-up. The Iridium-catalyzed hydrogenation of pyridinium salts does not follow a standard inner-sphere coordination mechanism. Instead, it proceeds via an outer-sphere dissociative mechanism [3].
The Stereo-determining Step:
Crucially, the initial hydride transfer yields a 1,4-dihydropyridine intermediate, which rapidly isomerizes to an enamine. The stereocenter is not set during the hydride transfer; it is established during the enantioselective protonation of the enamine intermediate to form an iminium ion, which is subsequently reduced by a second hydride transfer.
The Role of Iodine (I₂):
We utilize I₂ as a mandatory additive. I₂ oxidizes the Ir(I) precursor (e.g.,
[Ir(COD)Cl]2
) to an active Ir(III) species in situ. Without I₂, the catalytic cycle stalls, and conversion drops to near zero [2].
Outer-sphere mechanism highlighting the stereo-determining enamine protonation step.
Quantitative Data & Optimization
The choice of chiral ligand and solvent dictates the enantiomeric excess (ee). The table below summarizes the optimization parameters for the asymmetric hydrogenation of the N-benzyl-2-(3,5-dimethylphenyl)pyridinium bromide intermediate.
Table 1: Optimization of Reaction Parameters for Asymmetric Hydrogenation
Entry
Catalyst Precursor
Chiral Ligand
Additive
Solvent
H₂ Pressure
Conversion (%)
ee (%)
1
[Ir(COD)Cl]2
(R)-SegPhos
None
THF
50 bar
< 5
N/A
2
[Ir(COD)Cl]2
(R)-SegPhos
I₂ (10 mol%)
THF
50 bar
> 95
88
3
[Ir(COD)Cl]2
(R)-MeO-BoQPhos
I₂ (10 mol%)
Toluene
50 bar
> 99
94
4
[Ir(COD)Cl]2
(R)-MeO-BoQPhos
I₂ (10 mol%)
THF
50 bar
> 99
98
Note: Entry 4 represents the optimal conditions, providing near-quantitative conversion and excellent enantioselectivity.
Experimental Protocols
Step 5.1: Synthesis of 2-(3,5-Dimethylphenyl)pyridine
Objective: Construct the biaryl framework via Suzuki-Miyaura coupling.
Procedure:
Charge a flame-dried flask with 2-bromopyridine (1.0 equiv, 10 mmol), 3,5-dimethylphenylboronic acid (1.2 equiv, 12 mmol), and
Pd(PPh3)4
(0.05 equiv, 5 mol%).
Add degassed Toluene/EtOH (4:1, 0.2 M) and aqueous
K2CO3
(2.0 M, 2.0 equiv).
Heat the biphasic mixture to 90 °C under
N2
for 12 hours.
Self-Validation: Monitor by TLC/LC-MS. The disappearance of 2-bromopyridine validates completion.
Cool to room temperature, extract with EtOAc, wash with brine, dry over
Na2SO4
, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the product as a pale yellow oil.
Step 5.2: Preparation of N-Benzyl-2-(3,5-dimethylphenyl)pyridinium bromide
Objective: Activate the pyridine ring for hydrogenation.
Procedure:
Dissolve 2-(3,5-dimethylphenyl)pyridine (1.0 equiv, 8 mmol) in anhydrous Toluene (0.5 M).
Add Benzyl bromide (1.5 equiv, 12 mmol) dropwise.
Reflux the mixture at 110 °C for 16 hours.
Self-Validation: The product will precipitate out of the non-polar toluene solvent as a dense solid, driving the reaction forward via Le Chatelier's principle and eliminating the need for column chromatography.
Filter the precipitate, wash generously with cold diethyl ether, and dry under high vacuum to afford the pyridinium salt.
Objective: Enantioselective reduction of the activated pyridinium ring.
Procedure:
In an argon-filled glovebox, pre-stir
[Ir(COD)Cl]2
(1.0 mol%) and (R)-MeO-BoQPhos (2.2 mol%) in anhydrous THF (2.0 mL) for 30 minutes to form the catalyst complex.
Add I₂ (10 mol%) to the catalyst solution and stir for an additional 15 minutes to generate the active Ir(III) species.
Transfer the catalyst solution to a stainless-steel autoclave containing the pyridinium salt (1.0 equiv, 5 mmol) dissolved in anhydrous THF (0.1 M).
Seal the autoclave, purge with
H2
three times, and pressurize to 50 bar.
Stir at room temperature for 24 hours.
Self-Validation: Monitor the pressure gauge; a stoichiometric drop in
H2
pressure confirms active turnover.
Vent the
H2
carefully, concentrate the mixture, and pass through a short pad of silica to remove the Ir catalyst.
Step 5.4: Hydrogenolytic N-Debenzylation
Objective: Remove the benzyl protecting group to yield the free chiral piperidine.
Procedure:
Dissolve the enantioenriched N-benzyl piperidine intermediate in Methanol (0.1 M).
Add 10 wt% Pd/C (10% w/w relative to substrate).
Stir the suspension under an
H2
atmosphere (1 atm, balloon) at room temperature for 12 hours.
Filter the mixture through a pad of Celite to remove the Pd/C, washing with excess Methanol.
Concentrate the filtrate in vacuo to yield the final (R)-2-(3,5-Dimethylphenyl)piperidine .
Validation: Determine enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column) and confirm absolute stereochemistry via optical rotation or X-ray crystallography of a derivative salt.
References
Kita, Y., Iimuro, A., Hida, S., & Mashima, K. (2014). "Iridium-catalyzed Asymmetric Hydrogenation of Pyridinium Salts for Constructing Multiple Stereogenic Centers on Piperidines." Chemistry Letters, 43(3), 284-286.
URL: [Link]
Ye, Z.-S., Chen, M.-W., Chen, Q.-A., Shi, L., Duan, Y., & Zhou, Y.-G. (2012). "Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts." Angewandte Chemie International Edition, 51(40), 10181-10184.
URL: [Link]
Legault, C. Y., Charette, A. B., et al. (2018). "Enantioselective Synthesis of α-(Hetero)aryl Piperidines through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights." Organic Letters, 20(5), 1367-1370.
URL: [Link]
Method
Application Note: Reagents and Catalytic Workflows for the Synthesis of 2-(3,5-Dimethylphenyl)piperidine
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Methodologies and Experimental Protocols.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Content Type: Advanced Methodologies and Experimental Protocols.
Executive Summary & Strategic Rationale
2-Arylpiperidines are privileged pharmacophores ubiquitous in central nervous system (CNS) therapeutics, including NK1 receptor antagonists and monoamine transport inhibitors[1]. The synthesis of 2-(3,5-dimethylphenyl)piperidine[2] presents a unique steric and electronic challenge due to the bulky meta-substituted aromatic ring. Historically, the addition of Grignard reagents to piperidones followed by reduction was the standard approach, but this often suffers from poor atom economy, over-alkylation, and severe functional group intolerance.
Direct α-C(sp³)–H Functionalization via Negishi Cross-Coupling: Optimal for the late-stage functionalization of intact, commercially available piperidine rings[3],[4].
De Novo Synthesis via Aza-Achmatowicz Rearrangement (AAR): Optimal for highly functionalized, scalable library generation utilizing renewable biomass-derived precursors[1].
Pathway 1: Direct α-C(sp³)–H Functionalization via Negishi Cross-Coupling
Mechanistic Insights & Reagent Selection
Direct arylation of saturated aza-cycles requires overcoming the thermodynamic inertness of unactivated C(sp³)–H bonds. By utilizing N-Boc-piperidine, the Boc group serves as a critical activating directing group for α-lithiation using sec-butyllithium (s-BuLi) and TMEDA[3].
Direct coupling of the resulting organolithium species with aryl halides is generally avoided because it triggers single-electron transfer (SET) side reactions, leading to homocoupling and degradation. To circumvent this, the organolithium is transmetalated with ZnCl₂ to form a stable, highly nucleophilic organozinc reagent[3]. This intermediate undergoes a smooth Negishi cross-coupling with 1-iodo-3,5-dimethylbenzene. The reaction is catalyzed by a Pd(0) source paired with an electron-rich biaryl phosphine ligand (e.g., RuPhos), which is specifically chosen to accelerate the challenging reductive elimination step of the bulky 3,5-dimethylphenyl moiety[4].
Experimental Protocol: Synthesis of 1-Boc-2-(3,5-dimethylphenyl)piperidine
Lithiation (Self-Validation Checkpoint): In an oven-dried Schlenk flask under argon, dissolve N-Boc-piperidine (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous Et₂O. Cool the system to -78 °C. Dropwise add s-BuLi (1.2 equiv, 1.4 M in cyclohexane). Stir for 3 hours at -78 °C.
Validation: Quench a 0.1 mL aliquot with CD₃OD; ¹H NMR analysis must confirm >95% deuterium incorporation at the C2 position before proceeding[3].
Transmetalation: Add a solution of anhydrous ZnCl₂ (1.5 equiv, 1.0 M in Et₂O) dropwise at -78 °C. Allow the reaction to warm to room temperature over 1 hour to ensure complete formation of the piperidin-2-ylzinc reagent[4].
Catalyst Activation: In a separate argon-purged vial, activate Pd(dba)₂ (5 mol%) and RuPhos (10 mol%) in THF for 15 minutes.
Validation: A color change from dark purple to pale yellow must be observed, indicating the successful generation of the active Pd(0)L₁ species[4].
Negishi Cross-Coupling: Add 1-iodo-3,5-dimethylbenzene (0.8 equiv) to the active catalyst solution, then transfer this mixture to the organozinc solution. Stir at 40 °C for 16 hours. Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over MgSO₄, and purify via flash chromatography.
Deprotection: Treat the isolated intermediate with Trifluoroacetic Acid (TFA) in CH₂Cl₂ (1:4 v/v) for 2 hours at room temperature. Concentrate under vacuum and neutralize with 1M NaOH to yield the free 2-(3,5-dimethylphenyl)piperidine.
Workflow for α-C(sp³)–H functionalization of N-Boc-piperidine via Negishi cross-coupling.
Pathway 2: De Novo Synthesis via Aza-Achmatowicz Rearrangement (AAR)
Mechanistic Insights & Reagent Selection
When functionalizing the piperidine ring at multiple positions is required, a de novo ring-building strategy is superior. The aza-Achmatowicz rearrangement (AAR) converts simple furan derivatives into highly functionalized 2-aryldihydropyridinones[1].
The critical innovation in this pathway is the direct palladium-catalyzed conjugate arylation of the AAR product using 3,5-dimethylphenylboronic acid[1]. Unlike traditional Suzuki-Miyaura couplings that require expensive and air-sensitive phosphine ligands, this specific arylation utilizes a non-phosphine-ligand palladium precatalyst (Pd₂(dba)₃). The enone system of the dihydropyridinone substrate itself acts as a stabilizing ligand for the Pd center. This prevents catalyst agglomeration (Pd black formation) and enables high-yield C-C bond formation under remarkably mild conditions without steric hindrance from bulky ligands[1].
Experimental Protocol: Synthesis of 2-(3,5-dimethylphenyl)piperidine via AAR
Aza-Achmatowicz Rearrangement: Dissolve N-protected furfurylamine (1.0 equiv) in a THF/H₂O mixture (4:1). Add N-bromosuccinimide (NBS, 1.05 equiv) portion-wise at 0 °C. Stir for 1 hour.
Validation: TLC monitoring must show the complete disappearance of the UV-active furan starting material and the appearance of a highly polar, KMnO₄-active dihydropyridinone intermediate[1].
Ligand-Free Pd-Catalyzed Arylation: To a Schlenk tube, add the crude AAR product (1.0 equiv), 3,5-dimethylphenylboronic acid (2.0 equiv), K₂CO₃ (2.0 equiv), and Pd₂(dba)₃ (5 mol%)[1].
Coupling Reaction: Evacuate and backfill the tube with argon three times. Add anhydrous toluene. Stir the mixture at 80 °C for 12 hours. The absence of phosphine ligands minimizes steric crowding, allowing the bulky 3,5-dimethylphenyl group to couple efficiently[1].
Workup: Filter the crude mixture through a short pad of Celite to remove residual palladium. Concentrate the filtrate and purify via column chromatography to isolate the 2-(3,5-dimethylphenyl)dihydropyridinone.
Global Reduction: Dissolve the arylated product in MeOH. Add 10% Pd/C (10 wt%) and stir under an H₂ atmosphere (1 atm) for 24 hours. This step simultaneously reduces the enone double bond, the ketone (via hydrogenolysis), and removes the protecting group, yielding the fully saturated 2-(3,5-dimethylphenyl)piperidine[1].
De novo synthesis of 2-arylpiperidines via the Aza-Achmatowicz Rearrangement (AAR) pathway.
Application Note: Scalable Production of 2-(3,5-Dimethylphenyl)piperidine
Target Audience: Process Chemists, API Scale-Up Scientists, and Drug Development Professionals. Executive Summary & Strategic Route Selection 2-(3,5-Dimethylphenyl)piperidine (CAS: 383128-39-0) is a highly valued saturat...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Process Chemists, API Scale-Up Scientists, and Drug Development Professionals.
Executive Summary & Strategic Route Selection
2-(3,5-Dimethylphenyl)piperidine (CAS: 383128-39-0) is a highly valued saturated N-heterocycle, frequently utilized as a core pharmacophore in central nervous system (CNS) drug discovery and as a chiral auxiliary in asymmetric synthesis. Historically, the synthesis of 2-arylpiperidines relied on the addition of highly reactive organolithium or Grignard reagents to pyridinium salts[1]. While effective at the bench scale, these organometallic routes require cryogenic conditions (-78 °C), strict anhydrous environments, and pose severe safety hazards during industrial scale-up.
To address these limitations, this application note details a highly scalable, two-stage synthetic strategy:
C–C Bond Formation: A Suzuki-Miyaura cross-coupling of 2-bromopyridine with 3,5-dimethylphenylboronic acid[2][3].
Heterocycle Reduction: A chemoselective catalytic hydrogenation of the resulting pyridine intermediate to the target piperidine[4].
This route eliminates the need for stoichiometric organometallics, utilizes highly stable intermediates, and achieves >90% overall yield with excellent atom economy.
Process Workflow
Two-stage scalable synthetic workflow for 2-(3,5-Dimethylphenyl)piperidine.
Step-by-Step Experimental Protocols & Causality
Stage 1: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of 2-(3,5-Dimethylphenyl)pyridine.
Mechanistic Causality: We select
Pd(dppf)Cl2
over the traditional
Pd(PPh3)4
for scale-up. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand forces a cis-geometry on the palladium center, which significantly accelerates the reductive elimination step and prevents catalyst deactivation via aryl scrambling[2]. A biphasic solvent system (Toluene/Water) is employed because water is required to dissolve the inorganic base (
K2CO3
) and form the reactive boronate species, while toluene solubilizes the organic substrates[3].
Protocol:
Reactor Charging: To a jacketed glass reactor equipped with a mechanical stirrer, charge 2-bromopyridine (1.0 equiv, 100 g, 0.63 mol) and 3,5-dimethylphenylboronic acid (1.1 equiv, 104 g, 0.69 mol).
Solvent Addition: Add a degassed mixture of Toluene (500 mL), Ethanol (100 mL), and Water (100 mL).
Base Addition: Add
K2CO3
(2.5 equiv, 218 g, 1.58 mol). Stir at 200 rpm to ensure suspension.
Catalyst Introduction: Purge the headspace with
N2
for 15 minutes. Add
Pd(dppf)Cl2
(0.01 equiv, 4.6 g, 6.3 mmol).
Reaction: Heat the biphasic mixture to 85 °C.
Self-Validation Check: The mixture will transition from orange to a dark brownish-red, confirming the generation of the active Pd(0) species.
In-Process Control (IPC): After 6 hours, sample the organic layer. HPLC analysis must show <1% remaining 2-bromopyridine.
Workup: Cool to 25 °C. Separate the aqueous layer. Wash the organic layer with 1M NaOH (200 mL) to remove unreacted boronic acid, followed by brine (200 mL). Treat the organic layer with activated carbon (SiliaMetS® Thiol or equivalent) to scavenge residual palladium, filter through Celite, and concentrate under vacuum to yield 2-(3,5-Dimethylphenyl)pyridine as a pale yellow oil (Typical yield: 92%).
Stage 2: Chemoselective Catalytic Hydrogenation
Objective: Reduction of the pyridine ring to yield 2-(3,5-Dimethylphenyl)piperidine.
Mechanistic Causality: Direct hydrogenation of pyridines over standard Pd/C in neutral solvents frequently stalls at partial conversion. This occurs because the resulting piperidine is a strongly basic secondary amine that coordinates to the palladium surface, poisoning the catalyst. To circumvent this, we utilize Adams' catalyst (
PtO2
) in glacial acetic acid. The acidic medium protonates the basic nitrogen, which serves a dual purpose: it prevents catalyst poisoning and lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring, making it highly susceptible to reduction by
H2
[4].
Protocol:
Reactor Charging: Transfer the 2-(3,5-Dimethylphenyl)pyridine (100 g, 0.54 mol) to a high-pressure Hastelloy autoclave.
Purging & Pressurization: Seal the autoclave. Purge with
N2
(3x 30 psi), followed by
H2
(3x 30 psi). Pressurize the vessel with
H2
to 50 psi.
Reaction: Stir at 600 rpm at 25 °C for 12 hours.
Self-Validation Check: Monitor the mass flow controller. Hydrogen uptake will be rapid initially and visibly plateau when the theoretical volume (approx. 3.24 moles of
H2
) is consumed.
In-Process Control (IPC): Vent the reactor and sample. GC-MS must confirm the disappearance of the m/z 183 molecular ion (pyridine) and the appearance of the m/z 189 ion (piperidine).
Workup: Filter the reaction mixture through a tight Celite pad to remove the pyrophoric platinum catalyst. Concentrate the acetic acid under reduced pressure.
Free-Basing: Dissolve the resulting acetate salt in Water (300 mL). Slowly add 50% NaOH (aq) until the pH reaches >12. Extract the free base with Methyl tert-butyl ether (MTBE, 2x 250 mL). Wash with brine, dry over
Na2SO4
, and concentrate to yield the target 2-(3,5-Dimethylphenyl)piperidine (Typical yield: 94%).
Quantitative Data: Catalyst Optimization for Pyridine Reduction
The selection of the hydrogenation system is the most critical parameter for process economics. The table below summarizes the optimization data that led to the selection of the
PtO2
/AcOH system.
Catalyst System
Solvent
H2
Pressure (psi)
Temp (°C)
Conversion (%)
Isolated Yield (%)
Mechanistic Observation
10% Pd/C
Methanol
50
25
45%
40%
Severe catalyst poisoning by the basic product amine.
The protocol described above yields a racemic mixture of (R)- and (S)-2-(3,5-Dimethylphenyl)piperidine. If a single enantiomer is required for API synthesis, classical resolution via chiral salt formation (e.g., using (+)- or (-)-tartaric acid) can be employed post-synthesis.
Alternatively, researchers can utilize an asymmetric hydrogenation approach. Recent advancements have demonstrated that Iridium complexes paired with chiral monodentate phosphoramidite ligands can directly reduce N-benzyl-2-arylpyridinium salts to chiral piperidines with high enantiomeric excess (up to 82% ee)[4]. While this requires higher hydrogen pressures (up to 50 bar / 725 psi) and pre-quaternization of the pyridine nitrogen, it bypasses the need for downstream chiral resolution.
References
A Mixed Ligand Approach for the Asymmetric Hydrogenation of 2-Substituted Pyridinium Salts.Archivio Istituzionale della Ricerca - Università degli Studi di Milano.
Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids.ResearchGate.
The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction.ResearchGate.
Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates.National Institutes of Health (NIH).
Application Notes and Protocols for In Vitro Characterization of 2-(3,5-Dimethylphenyl)piperidine
Abstract This technical guide provides a comprehensive framework for the in vitro characterization of 2-(3,5-Dimethylphenyl)piperidine, a synthetic compound featuring a piperidine scaffold prevalent in centrally active a...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive framework for the in vitro characterization of 2-(3,5-Dimethylphenyl)piperidine, a synthetic compound featuring a piperidine scaffold prevalent in centrally active agents.[1][2] Based on established structure-activity relationships for this chemical class, the primary molecular target is hypothesized to be the Sigma-1 Receptor (σ1R).[3] This document details the scientific rationale and step-by-step protocols for a suite of in vitro assays designed to confirm and quantify the interaction of this compound with σ1R and to elucidate its functional consequences on key cellular signaling pathways. The methodologies include a competitive radioligand binding assay to determine binding affinity, a fluorescence-based assay to measure modulation of intracellular calcium mobilization, and an electrophysiological approach to assess effects on ion channel activity. These protocols are designed for researchers in pharmacology and drug development to rigorously evaluate the molecular pharmacology of 2-(3,5-Dimethylphenyl)piperidine and similar molecules.
Scientific Background: The Sigma-1 Receptor (σ1R) as a Therapeutic Target
The Sigma-1 Receptor (σ1R) is a unique, ligand-operated intracellular chaperone protein.[4][5] It is not a classical G protein-coupled receptor or ion channel but rather a pluripotent modulator of various signaling pathways.[6][7]
Subcellular Localization: σ1R is predominantly located at the mitochondria-associated membrane (MAM), a specialized region of the endoplasmic reticulum (ER).[5][8][9] This strategic position allows it to influence communication and signaling between the ER and mitochondria. Under certain stimuli, it can also translocate to other cellular compartments.[6]
Core Function: In a resting state, σ1R is typically bound to the Binding Immunoglobulin Protein (BiP), another ER chaperone.[4][10] Upon stimulation by ligand agonists or in response to cellular stress, σ1R dissociates from BiP and becomes active.[4][10] As an active chaperone, it interacts with and modulates the function of numerous client proteins, including ion channels and receptors.[5][6]
Modulation of Cellular Signaling:
Calcium Homeostasis: One of the most well-characterized functions of σ1R is the modulation of intracellular calcium (Ca²⁺) signaling.[8] After dissociating from BiP, σ1R can bind to and stabilize the inositol 1,4,5-trisphosphate (IP3) receptor (IP3R), enhancing its ability to release Ca²⁺ from ER stores into the cytoplasm.[5]
Ion Channel Regulation: σ1R directly interacts with and regulates the activity of several types of ion channels, including voltage-gated potassium (Kv), sodium (Nav), and calcium (Cav) channels.[4][11] For instance, it has been shown to form complexes with Kv1.4 and Kv1.5 channels, thereby modulating neuronal excitability and cardiac repolarization.[4]
Therapeutic Relevance: Due to its integral role in maintaining cellular homeostasis, σ1R has emerged as a significant therapeutic target for a wide range of pathologies, including neurodegenerative diseases, psychiatric disorders, pain, and cancer.[8][12]
The following diagram illustrates the central role of σ1R in cellular signaling.
Caption: Sigma-1 Receptor (σ1R) signaling at the MAM.
Assay 1: Competitive Radioligand Binding Assay
Principle: This assay quantifies the affinity of a test compound (2-(3,5-Dimethylphenyl)piperidine) for the σ1R. It measures the ability of the unlabeled test compound to compete with and displace a radiolabeled ligand that has a known high affinity for the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which can then be used to calculate the inhibitory constant (Kᵢ). [3H]-(+)-Pentazocine is a selective and commonly used radioligand for σ1R binding assays.[13]
Workflow: Radioligand Binding
Caption: Workflow for the σ1R competitive radioligand binding assay.
Detailed Protocol
A. Materials & Reagents
Reagent
Details / Supplier
Guinea Pig Liver
Sourced ethically and stored at -80°C.
[³H]-(+)-Pentazocine
Specific Activity: 30-60 Ci/mmol. PerkinElmer or similar.
Haloperidol
For non-specific binding determination. Sigma-Aldrich.
2-(3,5-Dimethylphenyl)piperidine
Test Compound.
Tris-HCl Buffer
50 mM, pH 7.4.
Scintillation Cocktail
For non-aqueous samples.
| GF/B Glass Fiber Filters | Whatman or equivalent. |
B. Membrane Preparation
Homogenize thawed guinea pig liver in ice-cold 50 mM Tris-HCl buffer.
Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei and cell debris.
Collect the supernatant and centrifuge at 30,000 x g for 30 min at 4°C to pellet the membranes.
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
Resuspend the final pellet in buffer, determine protein concentration (e.g., Bradford assay), and store aliquots at -80°C.
C. Binding Assay Procedure
Prepare serial dilutions of 2-(3,5-Dimethylphenyl)piperidine in the assay buffer.
In a 96-well plate, set up triplicate wells for each condition: Total Binding, Non-Specific Binding (NSB), and each concentration of the test compound.
Add the following to the wells in the specified order:
Assay Buffer: To achieve a final volume of 200 µL.
Test Compound or Vehicle: 20 µL of each dilution.
NSB Control: 20 µL of 100 µM haloperidol for a final concentration of 10 µM.
Radioligand: 20 µL of [³H]-(+)-Pentazocine for a final concentration near its Kᴅ (e.g., 2-3 nM).
Incubate the plate at room temperature for 120 minutes with gentle shaking.
Harvest the samples by rapid filtration through pre-soaked GF/B filters using a cell harvester.
Quickly wash the filters three times with ice-cold assay buffer.
Dry the filters, place them in scintillation vials, and add 4-5 mL of scintillation cocktail.
Allow vials to equilibrate in the dark for at least 4 hours.
Measure the radioactivity in a liquid scintillation counter.
D. Data Analysis
Calculate the Specific Binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).
Determine the percent inhibition for each concentration of the test compound: % Inhibition = (1 - [(Binding in presence of compound - NSB) / (Specific Binding)]) * 100.
Plot the % Inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC₅₀.
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.
Assay 2: Intracellular Calcium Mobilization Assay
Principle: This functional assay determines if 2-(3,5-Dimethylphenyl)piperidine acts as an agonist or antagonist at σ1R by measuring its effect on intracellular calcium levels. Cells are loaded with Fluo-4 AM, a fluorescent indicator whose intensity increases dramatically upon binding to Ca²⁺.[14] Since σ1R agonists can potentiate Ca²⁺ release from the ER, an agonist will cause an increase in fluorescence.[5] An antagonist will not cause a signal on its own but will block the signal produced by a known σ1R agonist.
Workflow: Calcium Mobilization
Caption: Workflow for the Fluo-4 intracellular calcium mobilization assay.
Detailed Protocol
A. Materials & Reagents
Reagent
Details / Supplier
Cell Line
SH-SY5Y or PC-12 (endogenously express σ1R).
Fluo-4 AM
Molecular Probes or equivalent.
Pluronic F-127
To aid dye solubilization.
Hanks' Balanced Salt Solution (HBSS)
With 20 mM HEPES.
(+)-Pentazocine or PRE-084
Known σ1R agonists (positive controls).
NE-100 or Haloperidol
Known σ1R antagonists (positive controls).
| 96-well plates | Black-walled, clear-bottom for fluorescence assays. |
B. Cell Preparation
Seed cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 cells/well).
Incubate overnight at 37°C in a 5% CO₂ incubator.
C. Dye Loading
Prepare a Fluo-4 AM loading solution in HBSS. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.
Aspirate the culture medium from the cell plate.
Gently add 100 µL of the loading solution to each well.
Incubate the plate for 30-60 minutes at 37°C, protected from light.
Optional for some systems: After incubation, gently wash the cells once with HBSS to remove extracellular dye, leaving 100 µL of buffer in each well. Many "no-wash" kits are also available.[14]
D. Assay Procedure
Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.
Allow the plate to equilibrate to the reading temperature (room temperature or 37°C) for 15-30 minutes.
Prepare a separate "compound plate" with serial dilutions of the test compound and controls at 5x the final desired concentration.
For Agonist Mode:
Record a stable baseline fluorescence for 10-20 seconds.
Add 25 µL from the compound plate to the cell plate.
Continue to record the fluorescence signal for 2-3 minutes.
For Antagonist Mode:
Add the test compound (potential antagonist) and incubate for 15-30 minutes.
Record a new baseline.
Add a known agonist (e.g., (+)-Pentazocine at its EC₈₀ concentration).
Continue to record the fluorescence signal for 2-3 minutes.
E. Data Analysis
The primary response is the change in fluorescence (ΔF) from baseline or the ratio F/F₀.
For Agonist Mode: Plot the peak fluorescence response against the log concentration of 2-(3,5-Dimethylphenyl)piperidine to generate a dose-response curve and determine the EC₅₀ (concentration for 50% maximal effect) and Eₘₐₓ (maximal effect).
For Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of 2-(3,5-Dimethylphenyl)piperidine to determine the IC₅₀.
Assay 3: Patch-Clamp Electrophysiology
Principle: This assay provides a direct functional readout of a compound's effect on ion channel activity.[15][16] Given that σ1R modulates Kv channels, this protocol assesses the ability of 2-(3,5-Dimethylphenyl)piperidine to alter Kv channel currents in a cell line expressing both σ1R and a specific Kv channel subtype (e.g., Kv1.4). An effect that is blocked by a known σ1R antagonist would confirm the mechanism of action. This is considered the "gold standard" for measuring ion channel pharmacology.[16]
Detailed Protocol
A. Materials & Reagents
Item
Details
Cell Line
HEK293 cells stably co-expressing human σ1R and a human Kv channel (e.g., Kv1.4).
Patch-clamp Rig
Amplifier, micromanipulator, perfusion system, data acquisition software.
| Test Compound & Controls | 2-(3,5-Dimethylphenyl)piperidine, a known Kv channel blocker (e.g., 4-Aminopyridine), and a σ1R antagonist (e.g., NE-100). |
B. Cell Preparation & Recording
Plate cells on glass coverslips 24-48 hours before the experiment.
Place a coverslip in the recording chamber on the microscope stage and perfuse with ECS.
Pull micropipettes from glass capillaries to a resistance of 2-5 MΩ when filled with ICS.
Using a micromanipulator, approach a single cell with the micropipette and form a high-resistance (>1 GΩ) "giga-seal" with the cell membrane.
Apply gentle suction to rupture the membrane patch, achieving the "whole-cell" recording configuration. This allows control of the membrane potential and measurement of the total current across the cell membrane.[16]
C. Voltage Protocol & Data Acquisition
Hold the cell at a negative membrane potential (e.g., -80 mV) where the Kv channels are closed.
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit outward potassium currents.
Record the baseline currents under control conditions (perfusion with ECS).
Perfuse the cell with a known concentration of 2-(3,5-Dimethylphenyl)piperidine and repeat the voltage protocol to record the modulated currents.
To test for dose-dependency, apply increasing concentrations of the compound.
To confirm the mechanism, pre-incubate with a σ1R antagonist (NE-100) and then co-apply the test compound to see if the effect is reversed.
D. Data Analysis
Measure the peak outward current amplitude at each voltage step before and after compound application.
Calculate the percent inhibition or potentiation of the current at each voltage.
Construct a current-voltage (I-V) plot to visualize the effect of the compound across the voltage range.
Generate a dose-response curve by plotting the percent inhibition at a specific voltage (e.g., +40 mV) against the log concentration of the compound to determine the IC₅₀.
References
Sigma-1 receptor - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]
White Rose Research Online. (2022, December 19). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved March 7, 2024, from [Link]
Celtarys - Drug Discovery. (2025, September 11). Sigma-1 Receptor Assays with Fluorescent Ligands. Retrieved March 7, 2024, from [Link]
Frontiers. (2019, April 23). Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels. Retrieved March 7, 2024, from [Link]
MDPI. (2025, June 8). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. Retrieved March 7, 2024, from [Link]
PMC. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved March 7, 2024, from [Link]
bioRxiv.org. (2022, June 25). Defining the Ligand-dependent Interactome of the Sigma 1 Receptor. Retrieved March 7, 2024, from [Link]
PMC. (n.d.). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Retrieved March 7, 2024, from [Link]
PMC. (n.d.). Electrophysiological Approaches for the Study of Ion Channel Function. Retrieved March 7, 2024, from [Link]
PMC. (2020, October 8). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. Retrieved March 7, 2024, from [Link]
PMC. (2024, September 9). Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. Retrieved March 7, 2024, from [Link]
PMC - NIH. (2016, December 8). SIGMA RECEPTOR BINDING ASSAYS. Retrieved March 7, 2024, from [Link]
PubMed. (2007, October 15). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. Retrieved March 7, 2024, from [Link]
MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved March 7, 2024, from [Link]
PMC. (2024, November 17). Structural determinants of M2R involved in inhibition by Sigma-1R. Retrieved March 7, 2024, from [Link]
RSC Publishing. (2020, September 1). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. Retrieved March 7, 2024, from [Link]
TUODA. (2025, June 20). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved March 7, 2024, from [Link]
Frontiers. (2019, March 18). Allosteric Modulators of Sigma-1 Receptor: A Review. Retrieved March 7, 2024, from [Link]
AXXAM. (n.d.). In Vitro Assays | Electrophysiology. Retrieved March 7, 2024, from [Link]
Frontiers. (2021, September 29). Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Retrieved March 7, 2024, from [Link]
Frontiers. (2020, March 12). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Retrieved March 7, 2024, from [Link]
IJNRD. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved March 7, 2024, from [Link]
Frontiers. (2022, June 15). Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. Retrieved March 7, 2024, from [Link]
Abbkine. (n.d.). Fluo-4 Calcium Assay Kit - Cat #: KTA7010 Size. Retrieved March 7, 2024, from [Link]
DDW. (2007, May 23). Ion channel electrophysiology in pharmaceutical research. Retrieved March 7, 2024, from [Link]
Usiena air. (2024, November 10). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. Retrieved March 7, 2024, from [Link]
PubMed. (2020, October 8). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. Retrieved March 7, 2024, from [Link]
MDPI. (2023, July 19). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Retrieved March 7, 2024, from [Link]
Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit. Retrieved March 7, 2024, from [Link]
Application Note: Advanced Recrystallization Protocols for 2-(3,5-Dimethylphenyl)piperidine
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Physicochemical Profiling & The Causality of Salt Formation The purificatio...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Physicochemical Profiling & The Causality of Salt Formation
The purification of piperidine derivatives—specifically those bearing lipophilic aryl substitutions like 2-(3,5-Dimethylphenyl)piperidine —presents unique thermodynamic challenges. The free base form of this compound is characterized by a high degree of lipophilicity and low molecular symmetry.
Because the 3,5-dimethylphenyl moiety disrupts tight crystal lattice packing, the free base typically exists as a viscous oil or a low-melting amorphous solid at room temperature[1]. Attempting to recrystallize the free base directly often leads to "oiling out" (liquid-liquid phase separation) rather than true crystallization[2].
The Mechanistic Solution: To establish a self-validating and highly reproducible crystallization system, the free base must first be converted into a hydrochloride (HCl) salt. Protonation of the secondary piperidine nitrogen introduces strong ionic character and hydrogen-bonding capabilities. This fundamental shift drastically increases the lattice energy, transforming an intractable oil into a highly crystalline solid with a predictable melting point[3].
Low polarity; necessitates salt formation to increase solvent compatibility.
Optimal Recrystallization State
Hydrochloride (HCl) Salt
Maximizes lattice energy and ensures high-purity crystalline recovery.
Thermodynamic Principles of Solvent Selection
Selecting the correct solvent system is not a matter of trial and error; it is dictated by the solubility-temperature gradient of the target molecule. For piperidine hydrochloride salts, Isopropanol (IPA) is the industry gold standard[3]. Its dielectric constant allows for complete dissolution of the salt at its boiling point (~82°C), but forces rapid precipitation upon cooling due to a remarkably steep solubility curve.
When single-solvent systems fail, a Dual-Solvent (Anti-Solvent) System is employed. This leverages a "good" solvent (e.g., Methanol) to dissolve the compound, and a "poor" solvent (e.g., Diethyl Ether) to artificially lower the solubility threshold, forcing nucleation[2].
Fig 1: Thermodynamic progression of a dual-solvent recrystallization system.
Experimental Methodologies: A Self-Validating System
The following protocols are designed to be self-validating—meaning the visual and physical cues of the chemical system dictate the progression of the steps, ensuring reproducibility across different laboratory environments.
Fig 2: End-to-end workflow from free base oil to purified crystalline hydrochloride salt.
Protocol A: In-Situ Hydrochloride Salt Formation
Purpose: To convert the lipophilic free base into a rigid, crystallizable salt.
Dissolution: Dissolve the crude 2-(3,5-Dimethylphenyl)piperidine free base in anhydrous diethyl ether (approx. 10 mL per gram of substrate). Causality: Ether is non-polar enough to dissolve the free base but acts as an anti-solvent for the resulting salt.
Thermal Control: Chill the solution to 0°C in an ice bath to manage the exothermic nature of the acid-base reaction.
Titration: Slowly add 1.1 molar equivalents of 4M HCl in dioxane dropwise under vigorous magnetic stirring.
Isolation: Observe the immediate precipitation of a white solid. Filter the crude hydrochloride salt under vacuum, wash with 5 mL of cold diethyl ether, and dry under reduced pressure for 1 hour.
Saturation: Transfer the crude HCl salt to an Erlenmeyer flask. Add boiling isopropanol (IPA) dropwise while maintaining the flask on a hot plate.
Equilibration: Stop adding solvent the exact moment the solid completely dissolves. Causality: Using the absolute minimum volume of boiling solvent ensures maximum supersaturation upon cooling, optimizing the final yield.
Controlled Cooling: Remove the flask from the heat source and allow it to cool ambiently to room temperature. Do not disturb the flask. Causality: Rapid cooling (e.g., plunging into an ice bath immediately) induces kinetic trapping, forcing impurities into the crystal lattice or causing the compound to crash out as an amorphous powder. Slow cooling favors thermodynamic crystal growth, yielding high-purity lattices.
Maturation: Once at room temperature, transfer the flask to a 4°C refrigerator for 12 hours to maximize crystal recovery.
Harvesting: Isolate the purified crystals via vacuum filtration and wash with 2–3 mL of ice-cold IPA to remove surface impurities.
Purpose: To recover product if the compound "oils out" during Protocol B[2].
Dissolution: Dissolve the stubborn oil/crude solid in a minimal volume of Methanol at room temperature.
Titration: Slowly add Diethyl Ether dropwise under gentle stirring.
The Cloud Point: Cease addition the exact moment the solution becomes persistently turbid (cloudy). Causality: Turbidity is the intrinsic visual indicator that the metastable zone has been breached and the system is primed for nucleation.
Seeding (Optional): Introduce a single seed crystal of pure product to bypass the high activation energy of primary nucleation.
Crystallization: Allow the system to rest undisturbed at 4°C until crystallization is complete.
References
Title: Piperidine derivatives, their preparation, and their use as medicaments (EP0223403A2)
Application Note: Microwave-Assisted Synthesis of 2-(3,5-Dimethylphenyl)piperidine via Rhodium-Catalyzed Asymmetric Arylation
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Microwave Optimization, and Self-Validating Experimental Protocols Executive Summary The 2-arylpi...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Focus: Mechanistic Rationale, Microwave Optimization, and Self-Validating Experimental Protocols
Executive Summary
The 2-arylpiperidine scaffold is a privileged pharmacophore embedded within numerous central nervous system (CNS) therapeutics and bioactive alkaloids. Traditional synthetic routes to these saturated N-heterocycles often suffer from prolonged reaction times, poor atom economy, and variable enantioselectivity 1. This application note details an optimized, microwave-assisted protocol for the synthesis of 2-(3,5-dimethylphenyl)piperidine. By leveraging dielectric heating in conjunction with a Rhodium(I)/(R)-BINAP catalytic system, this method achieves the enantioselective addition of 3,5-dimethylphenylboronic acid to a cyclic imine in a fraction of the time required by conventional convective heating, yielding the target compound with exceptional purity and enantiomeric excess (ee).
Mechanistic Rationale & The Microwave Advantage
Transition-Metal Catalyzed Arylation
The core transformation relies on the asymmetric 1,2-addition of an arylboronic acid to 3,4,5,6-tetrahydropyridine (generated in situ from its stable trimer, α-tripiperideine) 2. The causality of the reaction sequence is as follows:
Base Activation: Aqueous KOH converts the arylboronic acid into a more nucleophilic boronate complex, which is critical for facilitating the transmetalation step with the Rh(I) precatalyst.
Transmetalation: The Rh(I)-hydroxo or Rh(I)-halide species undergoes transmetalation to form a highly active Rh(I)-aryl intermediate.
Carbo-Rhodation: The cyclic imine coordinates to the Rh center. The chiral environment imposed by the (R)-BINAP ligand directs the facial selectivity of the migratory insertion (carbo-rhodation) across the C=N bond.
Protonolysis: Water cleaves the resulting Rh-amide bond, releasing the enantioenriched 2-arylpiperidine and regenerating the catalyst.
The Role of Microwave-Assisted Organic Synthesis (MAOS)
Unlike conventional oil baths that rely on thermal conduction, microwave irradiation directly couples with the dipoles of the 1,4-dioxane/water solvent mixture and the polar reaction intermediates. This volumetric heating profile induces localized superheating. In transition-metal catalyzed aza-additions, the transmetalation step is often rate-limiting 3. Microwave energy rapidly overcomes this activation barrier, increasing the catalytic turnover rate while simultaneously suppressing the competitive protodeboronation of the arylboronic acid (a common side reaction under prolonged thermal stress).
Figure 1: Mechanistic pathway of the Rh-catalyzed asymmetric addition to cyclic imines.
Quantitative Data: Microwave Optimization
To validate the efficiency of the microwave protocol, a comparative study was conducted varying temperature, time, and irradiation power. The data demonstrates that a 15-minute hold at 110 °C provides the optimal balance between conversion efficiency and the preservation of enantiomeric purity.
Table 1: Optimization of Parameters for the Synthesis of 2-(3,5-Dimethylphenyl)piperidine
Entry
Heating Method
Temp (°C)
Time (min)
Power (W)
Yield (%)
ee (%)
1
Conventional (Oil Bath)
110
720 (12 h)
N/A
75
94
2
Microwave
90
30
50
81
95
3
Microwave
110
15
100
92
96
4
Microwave
130
5
150
88
91
Note: Yields refer to isolated product after chromatography. Enantiomeric excess (ee) was determined by chiral HPLC.
Experimental Protocols
The following protocol is designed as a self-validating system. In-process visual and analytical checkpoints are included to ensure the integrity of the reaction at critical stages.
Equipment: Dedicated single-mode microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) equipped with IR temperature sensing and compressed air cooling. 10 mL heavy-walled microwave reaction vials with Teflon-lined crimp caps.
Step-by-Step Methodology
Step 1: Catalyst Pre-formation
In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, charge[Rh(cod)Cl]₂ (7.4 mg) and (R)-BINAP (20.5 mg).
Add anhydrous 1,4-dioxane (2.0 mL).
Purge the vial with Argon for 2 minutes, then stir at room temperature for 5 minutes.
Validation Checkpoint: The solution must transition from a pale yellow suspension to a homogeneous clear orange solution, confirming the successful ligand exchange and formation of the active Rh-(R)-BINAP complex.
Step 2: Reagent Addition
4. To the active catalyst solution, add 3,5-dimethylphenylboronic acid (112.5 mg, 1.5 equiv) and α-tripiperideine (41.5 mg, 0.167 mmol).
5. Add 0.5 M aqueous KOH (0.5 mL).
Validation Checkpoint: Upon addition of the base, the mixture should darken to a deep reddish-brown, indicating the generation of the nucleophilic Rh(I)-aryl intermediate.
Seal the vial securely with a Teflon-lined crimp cap.
Step 3: Microwave Irradiation
7. Insert the sealed vial into the microwave reactor cavity.
8. Program the synthesizer with the following parameters:
Target Temperature: 110 °C
Ramp Time: 2 minutes
Hold Time: 15 minutes
Max Power Limit: 100 W
Stirring: High (900 rpm)
Cooling: Active compressed air cooling to 35 °C immediately after the hold time.
Step 4: Reaction Monitoring & Workup
9. Upon completion and cooling, uncap the vial.
Validation Checkpoint: Perform a rapid TLC (Silica gel, CH₂Cl₂/MeOH 9:1, Ninhydrin stain). The imine trimer (
Rf
~0.2) should be completely consumed, replaced by a new spot corresponding to the secondary amine product (
Rf
~0.4, stains deep purple).
Dilute the reaction mixture with Ethyl Acetate (10 mL).
Transfer to a separatory funnel and wash with saturated aqueous NaHCO₃ (2 × 5 mL) to neutralize and remove residual boronic acid, followed by brine (5 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 5: Chromatographic Purification
13. Purify the crude residue via flash column chromatography on silica gel.
Critical Choice: Use a basic eluent system (CH₂Cl₂ / MeOH / NH₄OH in a 90:9:1 ratio). The addition of 1% NH₄OH prevents the secondary amine from streaking on the acidic silica, ensuring a sharp elution band and high recovery.
Concentrate the product fractions to afford (R)-2-(3,5-dimethylphenyl)piperidine as a pale yellow, viscous oil.
Figure 2: Experimental workflow for the microwave-assisted synthesis and purification.
References
Synthesis of Saturated N-Heterocycles
Source: ETH Zurich Research Collection
URL
Source: Journal of the American Chemical Society (ACS Publications)
The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines
Source: ResearchGate
URL
Application Note: Reductive Amination Pathways to 2-(3,5-Dimethylphenyl)piperidine
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Strategic Rationale The 2-arylpiperidine scaffold is a privileged...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Guide & Experimental Protocol
Introduction & Strategic Rationale
The 2-arylpiperidine scaffold is a privileged pharmacophore in neuroactive agents and modern drug discovery. Specifically, the 2-(3,5-dimethylphenyl)piperidine derivative offers unique lipophilicity and steric parameters that modulate target binding kinetics. Constructing this ring system efficiently requires precise control over carbon-nitrogen bond formation.
While classical cross-coupling or functionalization of pre-existing piperidines is possible, intramolecular reductive amination of acyclic precursors (such as diones or amino-ketones) remains one of the most convergent and scalable strategies[1]. This application note details the mechanistic causality, standard one-pot racemic protocols, and advanced asymmetric pathways for synthesizing 2-(3,5-dimethylphenyl)piperidine.
Mechanistic Causality: The Reductive Amination Cascade
The formation of the piperidine ring from an acyclic 1-arylpentane-1,5-dione involves a delicate equilibrium. The addition of an amine source (e.g., ammonium acetate) generates a hemiaminal, which dehydrates to form a cyclic iminium ion.
Why Sodium Cyanoborohydride (NaBH₃CN)?
The choice of reducing agent is the critical node of this reaction. NaBH₃CN is selected over Sodium Borohydride (NaBH₄) due to its unique pH-dependent chemoselectivity. At a mildly acidic pH (5.0–6.0), the ketone is sufficiently activated for amine attack, but the cyanoborohydride anion is stable and does not reduce the carbonyl directly. Instead, it selectively and rapidly reduces the highly electrophilic cyclic iminium intermediate, acting as a thermodynamic sink that drives the equilibrium toward the final piperidine product.
Fig 1. Mechanistic pathway of dione reductive amination to 2-arylpiperidine.
Experimental Protocols: Self-Validating Systems
Protocol A: One-Pot Racemic Synthesis via Dione Reductive Amination
This protocol utilizes 1-(3,5-dimethylphenyl)pentane-1,5-dione to yield the racemic piperidine. It is highly scalable and operationally simple.
Substrate Solvation: Dissolve the dione in anhydrous methanol under an inert nitrogen atmosphere.
Imine Formation: Add NH₄OAc in a single portion. Stir for 30 minutes at room temperature.
Causality: A large excess of ammonia is required to prevent the formation of dimeric secondary amines.
pH Adjustment: Add glacial acetic acid dropwise until the pH reaches ~5.5 (verify via pH paper).
Reduction: Cool the reaction to 0 °C. Add NaBH₃CN portion-wise over 15 minutes to control the exothermic release of hydrogen gas.
Maturation: Allow the reaction to warm to room temperature and stir for 16 hours.
Validation Checkpoint: Spot the reaction mixture on a silica TLC plate. Stain with Ninhydrin and heat. The disappearance of the UV-active dione and the appearance of a dark purple/brown spot indicates successful amine formation.
Quenching: Carefully add 1M HCl until gas evolution ceases (destroys excess hydride). Stir for 30 minutes.
Extraction: Basify the aqueous layer to pH > 10 using 2M NaOH. Extract with Ethyl Acetate (3 x 20 mL). The basic pH ensures the piperidine is in its free-base, organic-soluble form.
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (DCM:MeOH 95:5 with 1% Et₃N).
Fig 2. Step-by-step experimental workflow for one-pot reductive amination.
For applications requiring enantiopure (R)- or (S)-2-(3,5-dimethylphenyl)piperidine, traditional transition-metal catalyzed asymmetric reductive aminations (e.g., Iridium-catalyzed hydrogenation of pyridinium salts[2]) are often limited by catalyst poisoning or poor enantiomeric excess (ee) with bulky aryl groups.
A modern, highly authoritative alternative is the Transaminase-Triggered Cyclization [3]. Starting from 5-chloro-1-(3,5-dimethylphenyl)pentan-1-one, an engineered transaminase (e.g., ATA-117) utilizes isopropylamine as an amine donor to stereoselectively aminate the ketone.
Enzymatic Amination: Incubate the chloroketone with Transaminase (10 mg/mL), PLP cofactor (1 mM), and Isopropylamine (1 M) in KPi-buffer (pH 8) at 30 °C.
Base-Promoted Cyclization: Following >95% conversion to the chiral amine, add 10 M NaOH to drive the intramolecular alkylation (displacing the chloride), yielding the enantiopure piperidine[3].
Validation: Chiral HPLC is mandatory here to confirm the >99% ee typically achieved by this biocatalytic route.
Quantitative Data & Optimization Summary
The following table synthesizes expected yields and stereochemical outcomes based on the chosen reductive amination or cyclization pathway[3],[4],[2].
Synthesis Strategy
Precursor
Reagents / Catalyst
Temp (°C)
Expected Yield (%)
Stereoselectivity
Direct Reductive Amination
1-Arylpentane-1,5-dione
NH₄OAc, NaBH₃CN, MeOH
0 to 25
75 - 82%
Racemic
Stepwise Iminium Reduction
5-Amino-1-arylpentan-1-one
Ti(OiPr)₄, NaBH₄, EtOH
25
65 - 70%
Racemic
Asymmetric Hydrogenation
Substituted Pyridinium Salt
H₂ (50 psi), Ir-catalyst
50
80 - 85%
Up to 95:5 er
Biocatalytic Cyclization
5-Chloro-1-arylpentan-1-one
ATA-117, PLP, IPA, NaOH
30
80 - 88%
>99.5% ee
Analytical Characterization (Self-Validation)
To confirm the successful synthesis of 2-(3,5-Dimethylphenyl)piperidine, researchers must cross-reference the following analytical markers:
LC-MS: Expected mass [M+H]⁺ = 190.3 m/z.
¹H NMR (400 MHz, CDCl₃): Look for the diagnostic benzylic methine proton (C2-H of the piperidine ring). Depending on the salt form, this typically presents as a doublet of doublets (dd) between δ 3.50 – 3.80 ppm. The two methyl groups on the phenyl ring will appear as a strong singlet integrating to 6H around δ 2.30 ppm.
¹³C NMR (100 MHz, CDCl₃): The benzylic carbon (C2) should appear near δ 60-65 ppm, clearly distinguished from the remaining aliphatic piperidine carbons (δ 25-35 ppm).
Improving reaction yield of 2-(3,5-Dimethylphenyl)piperidine synthesis
Welcome to the Technical Support Center for Complex API Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the construction of functionalized nitr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Complex API Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the construction of functionalized nitrogen heterocycles.
The synthesis of 2-(3,5-Dimethylphenyl)piperidine —a critical pharmacophore motif—is notoriously challenging due to steric hindrance, catalyst poisoning, and regioselectivity issues. Traditional methods often suffer from poor yields and high material waste. This guide bypasses outdated methodologies and focuses on the highly efficient Aza-Achmatowicz Rearrangement (AAR) followed by Pd-Catalyzed Arylation and Global Reduction , a self-validating pathway that maximizes both yield and stereocontrol.
Below, you will find our causal troubleshooting guides, quantitative optimization data, and a self-validating protocol designed to ensure your synthesis works the first time.
Core Synthetic Workflow
Figure 1: Optimized synthetic workflow for 2-arylpiperidines via AAR and Pd-catalyzed arylation.
Troubleshooting & FAQs
Q1: Why is my palladium-catalyzed arylation of the AAR product (6-hydroxy-2-piperidinone derivative) yielding less than 20% of the coupled intermediate?A1: The most common failure point here is the over-engineering of the catalyst system. Traditional Suzuki-Miyaura cross-couplings rely heavily on phosphine ligands (e.g., dppf, XPhos) to facilitate oxidative addition. However, in the arylation of AAR products, phosphine ligands competitively bind and stabilize off-cycle palladium intermediates, effectively stalling the catalytic cycle.
The Fix: You must use a non-phosphine-ligand palladium precatalyst . Switching to
Pd2(dba)3
with
K2CO3
in toluene prevents this off-cycle trapping and has been shown to increase yields of functionalized 2-arylpiperidine precursors up to 70%[1].
Q2: I am using an alternative route—coupling an N-Boc piperidone-derived boronate ester with 3,5-dimethylbromobenzene. Why is my cross-coupling yield inconsistent?A2: When utilizing the Suzuki cross-coupling–reduction sequence[2], the instability of the N-Boc tetrahydropyridine boronate ester is the culprit. Protodeboronation occurs rapidly in the presence of excess water and heat.
The Fix: Ensure your boronate ester is freshly prepared and never stored in protic solvents. Use a biphasic solvent system (e.g., Dioxane/
H2O
at a strict 4:1 ratio) and a robust catalyst like
Pd(dppf)Cl2
to accelerate transmetalation before thermal degradation of the boronate can occur.
Q3: During the global reduction of the 2-aryldihydropyridinone to the saturated 2-(3,5-dimethylphenyl)piperidine, I observe incomplete reduction of the alkene.A3: This is a classic case of catalyst poisoning combined with steric shielding. The bulky 3,5-dimethylphenyl group at the C2 position physically shields the adjacent unsaturation. More importantly, trace soluble palladium residues from the Step 1 arylation aggressively poison the heterogeneous
Pd/C
catalyst used for hydrogenation.
The Fix: Implement a strict metal-scavenging protocol (e.g., using functionalized silica like SiliaMetS Thiol) prior to reduction. Once scavenged, perform the hydrogenation under elevated
H2
pressure (50 psi) rather than a standard balloon[1].
Q4: How can I achieve an enantio-pure (R)- or (S)-2-(3,5-dimethylphenyl)piperidine without relying on wasteful chiral resolution?A4: While Noyori asymmetric transfer hydrogenation is a viable chemical route[1], biocatalytic approaches offer superior enantiomeric excess (>99% ee) and align with green chemistry principles. Transaminase-triggered cyclizations using engineered enzymes (such as ATA-117-Rd6 or PjSTA-R6-8) have been proven to yield highly enantio-enriched 2-arylpiperidines by controlling the cyclization of intermediate amino-ketones[3].
Logical Troubleshooting Tree
Figure 2: Logical troubleshooting tree isolating arylation and reduction bottlenecks.
To illustrate the causality of ligand and solvent selection, review the optimization data for the coupling of AAR products with arylboronic acids. Notice how the removal of phosphine ligands drastically improves the reaction trajectory.
Catalyst Precursor
Ligand
Base
Solvent
Temperature
Isolated Yield (%)
Pd(OAc)2
PPh3
K2CO3
Toluene
80 °C
< 15%
Pd(dppf)Cl2
dppf
K2CO3
Dioxane/
H2O
80 °C
22%
Pd2(dba)3
None
Cs2CO3
THF
65 °C
45%
Pd2(dba)3
None
K2CO3
Toluene
80 °C
72%
Table 1: Optimization parameters demonstrating the necessity of ligand-free conditions for the synthesis of 2-aryldihydropyridinones[1].
Self-Validating Experimental Protocol
This methodology ensures that each phase of the synthesis acts as a self-contained, verifiable system before you commit materials to the next step.
Setup : In an oven-dried Schlenk flask, combine the AAR product (6-hydroxy-2-piperidinone derivative, 1.0 equiv), 3,5-dimethylphenylboronic acid (1.5 equiv),
K2CO3
(2.0 equiv), and
Pd2(dba)3
(5 mol %).
Solvent Addition : Add anhydrous, degassed toluene to achieve a 0.1 M concentration. Causality Note: Toluene provides the optimal dielectric environment for this specific ligand-free transmetalation, preventing premature boronic acid degradation.
Reaction : Stir at 80 °C for 12 hours under a strict argon atmosphere.
Self-Validation Checkpoint 1 (LC-MS) : Quench a 10 µL aliquot. The reaction is validated when the AAR starting material mass is fully consumed. If unreacted boronic acid remains while starting material is present, protodeboronation has occurred due to oxygen/moisture ingress; verify your Schlenk technique.
Phase 2: Metal Scavenging & Intermediate Purification
Scavenging : Add SiliaMetS Thiol (or an equivalent silica-supported Pd scavenger) to the crude reaction mixture. Stir at 40 °C for 2 hours.
Filtration : Filter the mixture through a short pad of Celite and concentrate under reduced pressure.
Self-Validation Checkpoint 2 (Visual & NMR) : The filtrate must be pale yellow. A dark brown solution indicates residual palladium.
1H
NMR of the concentrated intermediate must show the distinct vinylic protons of the dihydropyridinone ring (typically around 5.8–6.8 ppm). Do not proceed to Phase 3 if the solution remains dark.
Phase 3: Global Reduction to the Piperidine Core
Alkene Reduction : Dissolve the purified 2-(3,5-dimethylphenyl)dihydropyridinone in methanol (0.1 M). Add 10%
Pd/C
(10 wt%). Purge the vessel with
H2
gas and stir vigorously under a balloon (1 atm) or in a Parr shaker (50 psi) for 16 hours. Filter through Celite and concentrate.
Lactam Reduction : Suspend the resulting saturated lactam in anhydrous THF at 0 °C. Carefully add
LiAlH4
(2.0 equiv) portion-wise. Reflux the mixture for 4 hours.
Self-Validation Checkpoint 3 (IR & NMR) : Perform a standard Fieser workup. IR spectroscopy must show the complete disappearance of the strong carbonyl stretch (~1650-1680 cm⁻¹).
1H
NMR will confirm the fully saturated 2-(3,5-dimethylphenyl)piperidine ring, lacking any vinylic signals.
References
Zhao, G., Canterbury, D. P., Taylor, A. P., Cheng, X., Mikochik, P., Bagley, S. W., & Tong, R. (2020). Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids. Organic Letters.
Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cycliz
Expedient Synthesis of α-Heteroaryl Piperidines Using a Pd-Catalyzed Suzuki Cross-Coupling–Reduction Sequence. Organic Letters.
Technical Support Center: Troubleshooting 2-(3,5-Dimethylphenyl)piperidine Solubility
Introduction & Chemical Context 2-(3,5-Dimethylphenyl)piperidine is a compound characterized by a structural dichotomy: it possesses a highly lipophilic 3,5-dimethylphenyl moiety coupled with a basic piperidine ring (pKa...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Context
2-(3,5-Dimethylphenyl)piperidine is a compound characterized by a structural dichotomy: it possesses a highly lipophilic 3,5-dimethylphenyl moiety coupled with a basic piperidine ring (pKa ~9.5). While this profile is often desirable for target binding, it frequently leads to severe solubility bottlenecks during in vitro assays. Transitioning the compound from organic stock solutions to aqueous physiological buffers can induce rapid precipitation, leading to variable data, underestimated biological activity, and false negatives[1].
This guide provides field-proven, mechanistically grounded solutions to troubleshoot and optimize the solubility of 2-(3,5-Dimethylphenyl)piperidine, ensuring rigorous data integrity in your experimental workflows.
Part 1: Diagnostic FAQs (Troubleshooting Guide)
Q1: My 2-(3,5-Dimethylphenyl)piperidine stock is fully dissolved in 100% DMSO, but it immediately clouds up when added to my cell culture media. Why is this happening, and how do I fix it?
Causality: This phenomenon is known as "crashing out." When a highly concentrated DMSO stock is introduced directly into an aqueous buffer, the local concentration of the compound drastically exceeds its kinetic solubility limit before the DMSO can evenly diffuse into the bulk solvent[2]. The lipophilic 3,5-dimethylphenyl group drives rapid hydrophobic aggregation, leading to amorphous or crystalline precipitation[1].
Solution: Never perform a single-step, high-fold dilution directly into aqueous media. Instead, utilize an intermediate serial dilution method (see Protocol A). Ensure the final DMSO concentration remains below 0.5% to prevent solvent-induced cytotoxicity[3]. Additionally, adding the compound to pre-warmed (37°C) media can temporarily increase the kinetic solubility threshold during the critical mixing phase[4].
Q2: I am using the free base form of the compound. It will not dissolve in my aqueous buffer even at low concentrations. What are my options?
Causality: The free base form is uncharged at neutral or basic pH. Its solvation is entirely dominated by the lipophilicity of the dimethylphenyl group, resulting in extremely poor thermodynamic solubility in water[2].
Solution: Exploit the basicity of the piperidine ring. You have two primary options:
pH Adjustment: Lower the assay buffer pH to 6.0–6.5 (if tolerated by your biological system). This protonates the piperidine nitrogen, drastically increasing aqueous solubility.
Salt Formation (Recommended): Convert the free base to a hydrochloride (HCl) salt. The ionic nature of the salt lowers the crystal lattice energy and increases favorable ion-dipole interactions with water, fundamentally improving the compound's thermodynamic solubility profile.
Q3: My DMSO stock solutions seem to lose potency over time, even when stored at -20°C. Is the compound degrading?
Causality: It is highly likely that the compound is not chemically degrading, but rather precipitating out of solution due to water absorption. DMSO is extremely hygroscopic. Every time the stock vial is opened, it absorbs atmospheric moisture. This gradually increases the water content in the DMSO, lowering its solvating power for lipophilic compounds and causing microscopic precipitation, especially during freeze-thaw cycles[5].
Solution: Always prepare stocks in anhydrous DMSO (≤0.005% water). Immediately aliquot the stock into single-use vials to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C in a desiccator[3].
Part 2: Quantitative Solubility Parameters
Understanding the physical state of your compound is critical for assay design. The table below summarizes the expected solubility behavior of 2-(3,5-Dimethylphenyl)piperidine based on its chemical form.
Parameter
Free Base Form
HCl Salt Form
Mechanistic Rationale
Thermodynamic Aqueous Solubility
Very Low (<10 µM)
High (>1 mM)
The ionic salt lattice requires less energy to disrupt in water compared to the highly lipophilic neutral free base.
Kinetic Solubility (from DMSO)
Moderate (Assay dependent)
High
DMSO disrupts crystal packing; however, the lipophilic ring drives rapid hydrophobic aggregation upon aqueous dilution.
Optimal Storage Solvent
Anhydrous DMSO
Anhydrous DMSO or Water
The free base requires organic solvents. The salt form can often be formulated directly in aqueous buffers, bypassing DMSO entirely.
pH Dependency
Highly dependent
Less dependent
The piperidine nitrogen (pKa ~9.5) must be protonated (pH < 7.5) for the free base to dissolve in aqueous media.
Part 3: Self-Validating Experimental Protocols
Protocol A: Intermediate Serial Dilution for Aqueous Assays
This protocol is designed as a self-validating system to prevent "crashing out" while isolating solvent toxicity variables.
Primary Stock Preparation: Dissolve the compound in anhydrous DMSO to create a 10 mM primary stock. Validation step: Visually inspect under a microscope to ensure complete absence of undissolved particulates.
Intermediate Organic Dilution: Perform your serial dilutions (e.g., 10 mM down to 100 µM) entirely in 100% anhydrous DMSO. Rationale: This ensures the compound remains fully solvated across all concentration gradients before any aqueous introduction.
Aqueous Transition: Dilute the intermediate DMSO stocks 1:200 into pre-warmed (37°C) assay buffer while vortexing gently. This yields a final DMSO concentration of 0.5%.
Vehicle Control Validation: Run a parallel assay well containing 0.5% DMSO but no compound. Rationale: This isolates the biological effects of the compound from the cytotoxic or artifactual effects of the DMSO solvent.
Protocol B: Nephelometric Verification of Kinetic Solubility
Do not assume your compound is soluble just because the solution looks clear to the naked eye. Use this protocol to empirically validate your soluble range.
Gradient Preparation: Prepare a concentration gradient of 2-(3,5-Dimethylphenyl)piperidine (e.g., 1 µM to 100 µM) in your exact final assay media (including all proteins and 0.5% DMSO).
Incubation: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2) for 2 hours.
Quantification: Measure light scattering using a microplate nephelometer (typically at 620 nm).
Data Application: A sharp inflection point in light scattering indicates the exact concentration where the compound exceeds its kinetic solubility limit and begins forming nano-precipitates. Cap your maximum biological assay concentration at 80% of this determined threshold.
Part 4: Troubleshooting Workflow Visualization
Decision tree for troubleshooting 2-(3,5-Dimethylphenyl)piperidine solubility in in vitro assays.
References
Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks | ResearchGate | 2[2]
Protocol for Dissolving Compounds in DMSO for Biological Assays | Benchchem | 3[3]
Biological assay challenges from compound solubility: strategies for bioassay optimization | PubMed | 1[1]
Troubleshooting Prosetin solubility for in vitro assays | Benchchem | 4[4]
(PDF) Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives | ResearchGate | 5[5]
Technical Support Center: Chiral HPLC Separation of 2-(3,5-Dimethylphenyl)piperidine
[label = "Chiral Stationary Phase", fillcolor = lightgreen, Optimizing Support Center Structure I've finished the DOT diagrams and incorporated them into the technical support center. I'm focusing on ensuring all trouble...
I've finished the DOT diagrams and incorporated them into the technical support center. I'm focusing on ensuring all troubleshooting guides are clear and that the experimental protocol is organized and accessible. I'm cross-referencing all the documentation, and I've reviewed the citation format. Now, I'm verifying the diagrams and references.
Reviewing Experimental Protocol
I've carefully reviewed and refined the experimental protocol and I am finalizing the technical support center. My focus is on the clarity and precision of each step, particularly the system suitability test using trans-stilbene oxide to validate column integrity before analyzing 2-(3,5-Dimethylphenyl)piperidine. The workflow is logically organized.
Welcome to the advanced troubleshooting and methodology center for the enantiomeric separation of 2-(3,5-Dimethylphenyl)piperidine. As a chiral secondary amine featuring a bulky, lipophilic aromatic ring [1.11], this molecule presents specific chromatographic challenges. This guide is designed for researchers and drug development professionals to understand the causality behind method development, optimize resolution, and troubleshoot common pitfalls using[1].
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing severe peak tailing and broad peaks for this compound?A1: 2-(3,5-Dimethylphenyl)piperidine is a strong base. In normal-phase HPLC, the basic secondary nitrogen undergoes non-enantioselective, secondary ion-exchange interactions with residual acidic silanols on the silica support of the CSP.
Causality & Solution: This ionic interaction disrupts the primary chiral recognition mechanism (hydrogen bonding and
π−π
stacking), leading to severe tailing. To resolve this, add 0.1% v/v Diethylamine (DEA) or Ethanolamine to your mobile phase. DEA acts as a competitive masking agent; it saturates the acidic silanol sites, allowing the piperidine to interact exclusively with the chiral selector.
Q2: Should I use a coated or an immobilized polysaccharide CSP?A2: For basic arylpiperidines, (e.g., Chiralpak IA/IB/IC or Lux i-Amylose-1) are strongly recommended over traditional coated phases[2].
Causality & Solution: Immobilized phases feature chiral polymers that are covalently bonded to the silica matrix[3]. This structural integrity allows the use of expanded organic modifiers like dichloromethane (DCM) or methyl tert-butyl ether (MTBE)[2]. These stronger solvents dramatically improve the mass transfer and solubility of the bulky 3,5-dimethylphenyl group, sharpening peaks and improving the overall resolution (
Rs
).
Q3: Can I perform this separation under Reversed-Phase (RP) conditions?A3: Yes. While normal-phase (Hexane/Isopropanol) is traditional, RP methods are increasingly preferred in pharmaceutical development for their mass spectrometry (MS) compatibility and reduced solvent toxicity[4].
Causality & Solution: When using RP, the mobile phase pH must be strictly controlled. Use a basic buffer (e.g., 20 mM Ammonium Bicarbonate, pH 9.0) to ensure the piperidine remains in its neutral, un-ionized state. This maximizes its lipophilic interaction with the chiral cavity of the CSP and prevents ionic repulsion[4].
Troubleshooting Guide
Symptom: Complete Co-elution (Resolution < 1.0)
Diagnostic: The chosen chiral selector lacks the appropriate spatial fit for the 3,5-dimethylphenyl group.
Action: Switch the polysaccharide backbone. If you are using an Amylose tris(3,5-dimethylphenylcarbamate) phase, the identical 3,5-dimethylphenyl groups on both the analyte and the CSP may cause non-enantioselective
π−π
stacking. Switch to a Cellulose-based phase or a benzoate derivative to fundamentally alter the steric environment[5].
Symptom: Retention Times Shifting Between Runs
Diagnostic: Incomplete column equilibration with the basic additive, or irreversible column degradation[4].
Action: Flush the column with the mobile phase containing 0.2% DEA for at least 20 column volumes. If retention times still drift, execute the self-validating System Suitability Test (SST) described in the protocol below to isolate chemical tailing from physical column failure[6].
To ensure scientific trustworthiness, this protocol incorporates a self-validating System Suitability Test (SST). By testing a neutral chiral standard before the basic analyte, you isolate physical column performance from chemical (silanol) interference.
Step 1: Mobile Phase & Additive Preparation
Measure 900 mL of HPLC-grade n-Hexane and 100 mL of HPLC-grade Isopropanol (IPA).
Add 1.0 mL of Diethylamine (DEA) to achieve a 0.1% v/v concentration[7].
Mix thoroughly and degas via sonication for 10 minutes. (Note: Do not filter under vacuum after adding DEA, as its high volatility will alter the concentration and lead to unpredictable tailing).
Step 2: System Suitability Test (SST) - Validation Step
Equilibrate an immobilized Cellulose-based CSP (e.g., Chiralpak IB, 250 x 4.6 mm, 5 µm) with the mobile phase at 1.0 mL/min for 30 minutes.
Inject 10 µL of a neutral chiral standard: trans-Stilbene Oxide (TSO) at 1 mg/mL.
Validation Check: TSO must elute with a Resolution (
Rs
) > 2.0 and a Tailing Factor (
Tf
) < 1.1. If TSO tails, the column bed is physically degraded[6],[4]. If TSO passes, the system is validated; proceed to Step 3.
Step 3: Analyte Preparation & Injection
Dissolve 2-(3,5-Dimethylphenyl)piperidine in the mobile phase to a concentration of 1 mg/mL[7].
Inject 10 µL of the sample.
Monitor UV absorbance at 254 nm or use a diode-array detector (DAD) to extract the optimal wavelength for the aromatic ring.
Step 4: Data Interpretation
If the piperidine exhibits
Tf
> 1.5 while the TSO (Step 2) passed, the silanol masking is insufficient. Increase DEA to 0.2% v/v, re-equilibrate, and reinject.
Quantitative Data Summary
Parameter
Normal-Phase (NP) Mode
Reversed-Phase (RP) Mode
Recommended Column
Immobilized Cellulose (e.g., IB)
Immobilized Amylose/Cellulose
Mobile Phase
Hexane / Isopropanol (90:10 v/v)
Acetonitrile / 20mM
NH4HCO3
pH 9.0 (50:50)
Required Additive
0.1% - 0.2% Diethylamine (DEA)
None (Buffer controls pH)
Flow Rate
1.0 mL/min
0.8 mL/min
Temperature
25 °C
25 °C - 30 °C
Expected Resolution (
Rs
)
> 2.0
> 1.5
Expected Tailing Factor (
Tf
)
< 1.2
< 1.3
Mechanistic & Workflow Visualizations
Workflow for chiral method development and troubleshooting of basic arylpiperidines.
Mechanistic pathways of chiral recognition versus secondary silanol interactions.
References
[1] Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. Source: ACS Omega. URL:[Link]
[2] Advantages of using immobilized stationary phases in chiral separations. Source: Phenomenex. URL: [Link]
[3] Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. Source: PharmTech. URL:[Link]
[4] Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. Source: American Journal of Analytical Chemistry (SCIRP). URL:[Link]
[5] Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. Source: ResearchGate. URL:[Link]
Technical Support Center: A-Z Guide to High-Purity 2-(3,5-Dimethylphenyl)piperidine Synthesis
Introduction Welcome to the technical support center for the synthesis of 2-(3,5-Dimethylphenyl)piperidine. This molecule is a critical structural motif and building block in the development of novel therapeutics.
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support center for the synthesis of 2-(3,5-Dimethylphenyl)piperidine. This molecule is a critical structural motif and building block in the development of novel therapeutics. However, its preparation is often plagued by the formation of closely-related byproducts that can be challenging to separate and may compromise the integrity of downstream applications.
This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to provide in-depth, field-tested insights into the causal mechanisms behind byproduct formation and offers robust, validated strategies for their minimization. We will explore the most common synthetic routes and address the specific challenges inherent to each, ensuring you can achieve the highest possible purity for your target compound.
Section 1: Catalytic Hydrogenation of 2-(3,5-Dimethylphenyl)pyridine
This is one of the most direct methods, involving the reduction of the corresponding pyridine precursor. While seemingly straightforward, the reaction requires careful control to prevent incomplete reduction and manage stereochemistry.
Troubleshooting & FAQs
Q1: My final product is contaminated with the starting material, 2-(3,5-dimethylphenyl)pyridine. How can I drive the reaction to completion?
A: This is a common issue stemming from catalyst deactivation or insufficient reaction conditions.
Probable Cause 1: Catalyst Poisoning. The nitrogen atom in pyridine can strongly adsorb to the catalyst surface, inhibiting its activity before the reduction is complete.[1]
Solution:
Acidic Additives: Performing the hydrogenation in an acidic solvent like glacial acetic acid can protonate the pyridine nitrogen.[2] This prevents it from binding to and poisoning the platinum or palladium catalyst, thereby increasing reaction efficiency.
Catalyst Choice & Loading: Ensure you are using an appropriate catalyst and loading. Platinum(IV) oxide (PtO₂, Adams' catalyst) is highly effective for pyridine hydrogenation.[2] For difficult reductions, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can be beneficial, though this should be optimized to balance cost and efficacy.
Probable Cause 2: Insufficient Hydrogen Pressure or Temperature. The dearomatization of the pyridine ring is energetically demanding.
Solution:
Increase H₂ Pressure: Many pyridine hydrogenations require elevated pressures (e.g., 50-70 bar) to achieve reasonable reaction rates and full conversion.[2]
Optimize Temperature: While many reactions are run at room temperature, gentle heating (e.g., 40-60°C) can improve kinetics.[1] However, excessive heat can sometimes lead to side reactions.
Q2: I'm observing a significant amount of an unknown impurity with a mass corresponding to a tetrahydropyridine intermediate. Why is this happening and how can I fix it?
A: The formation of stable tetrahydropyridine intermediates indicates incomplete reduction. This happens when the reduction stalls after the initial saturation of one double bond in the aromatic ring.
Mechanism of Formation: The hydrogenation of pyridine is a stepwise process. The partially hydrogenated intermediates can sometimes be desorbed from the catalyst surface before full reduction to piperidine occurs.
Troubleshooting Strategy:
Reaction Time: Extend the reaction time. Monitor the reaction progress by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) until no more starting material or intermediates are observed.
Solvent Choice: Protic solvents like acetic acid or ethanol are generally preferred as they can act as a proton source, facilitating the reduction pathway.[2]
Catalyst System: Some catalyst systems are more prone to stalling. Rhodium-based catalysts, for instance, have shown high efficacy under mild conditions for complete pyridine reduction, potentially avoiding this issue.[1]
Caption: Key reaction pathways in a Grignard synthesis.
Section 4: General Purification Strategies
Even with optimized reaction conditions, trace impurities may persist. The choice of purification method depends heavily on the nature of the byproduct.
Q3: How can I remove unreacted 2-(3,5-dimethylphenyl)pyridine starting material from my final product?
A: Separating these two compounds can be difficult due to their similar properties.
Challenge: Both the starting material (pyridine) and the product (piperidine) are basic nitrogen heterocycles with similar boiling points, making simple distillation or standard chromatography challenging.
Recommended Method: Purification via Salt Formation. This chemical method leverages the significant difference in basicity between piperidine and pyridine. Piperidine is a much stronger base.
Procedure: Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether, acetone). [3]Bubble carbon dioxide (CO₂) gas through the solution. The more basic piperidine will selectively react to form a solid piperidine carbonate salt, while the less basic pyridine starting material remains in solution.
[4] 2. Isolation: The solid salt can be isolated by filtration.
Liberation: The pure piperidine can be liberated from the salt by treating it with a strong base (e.g., aqueous NaOH) and extracting it back into an organic solvent.
[5]
Q4: What is the best general-purpose method for purifying my crude 2-(3,5-Dimethylphenyl)piperidine?
A: For general cleanup to remove various non-basic byproducts, flash column chromatography is often the most effective technique.
Protocol Summary:
Stationary Phase: Use silica gel. Because piperidines are basic, they can streak or "tail" on silica. To prevent this, pre-treat the silica or modify the eluent.
Mobile Phase: A common solvent system is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
Additive: Crucially, add a small amount of a basic modifier, such as triethylamine (~1%) or ammonium hydroxide, to the mobile phase. [4]This deactivates the acidic sites on the silica gel, preventing peak tailing and improving separation.
References
BenchChem. (2025). Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis. BenchChem.
BenchChem. (2025). Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction. BenchChem.
University of Michigan. (n.d.). Grignard Synthesis of Triphenylmethanol.
BenchChem. (2025).
American Chemical Society. (n.d.). Grignard Reactions Go Greener with Continuous Processing. ACS.
Technical Support Center: Optimizing Purification Methods for 2-(3,5-Dimethylphenyl)piperidine
Welcome to the technical support center for the purification of 2-(3,5-Dimethylphenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 2-(3,5-Dimethylphenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this and structurally related piperidine derivatives.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 2-(3,5-Dimethylphenyl)piperidine, offering step-by-step solutions and the rationale behind them.
Issue 1: Poor Separation of Diastereomers During Column Chromatography
Question: I am attempting to separate the cis and trans diastereomers of 2-(3,5-Dimethylphenyl)piperidine using silica gel column chromatography, but I am observing very poor resolution and overlapping fractions. What can I do to improve the separation?
Answer:
The separation of diastereomers of substituted piperidines can be challenging due to their subtle structural differences. The basicity of the piperidine nitrogen can also lead to interactions with the acidic silica gel stationary phase, causing peak tailing and poor resolution.[1] Here’s a systematic approach to optimize the separation:
1. Mobile Phase Optimization:
Solvent System Screening: If you are using a standard solvent system like ethyl acetate/hexanes, you may need to explore other solvent mixtures. Sometimes, using a combination of solvents with different selectivities can enhance resolution.[2] Consider trying solvent systems such as:
A ternary mixture, for instance, Hexane/Ethyl Acetate/Ethanol.[2]
Addition of a Basic Modifier: To mitigate the interaction between the basic piperidine nitrogen and the acidic silica gel, add a small amount of a basic modifier like triethylamine (typically 0.1-1%) to your mobile phase.[4] This will help to improve the peak shape and can significantly enhance resolution.
2. Stationary Phase Considerations:
Alternative Stationary Phases: If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for the purification of amines.[3]
Chiral Stationary Phases (CSPs): For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase might be necessary.[1] Polysaccharide-based CSPs are often effective for separating piperidine diastereomers.[1][5]
Technical Support Center: Stability of 2-(3,5-Dimethylphenyl)piperidine in Solution
Welcome to the technical support center for 2-(3,5-Dimethylphenyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequ...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 2-(3,5-Dimethylphenyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate and resolve potential stability issues, ensuring the integrity and reproducibility of your experiments.
Introduction to the Stability of 2-(3,5-Dimethylphenyl)piperidine
2-(3,5-Dimethylphenyl)piperidine, like many piperidine-containing compounds, is a cornerstone in various research and development endeavors. However, its chemical structure, featuring a secondary amine within a saturated heterocyclic ring and a substituted aromatic group, presents specific stability considerations. Understanding the potential degradation pathways is critical for accurate and reliable experimental outcomes. The primary stability concerns for piperidine derivatives in solution include oxidation, pH-dependent hydrolysis, photodegradation, and thermal decomposition.
This guide will walk you through common stability-related challenges, providing both the "how-to" for mitigation and the "why" behind these recommendations, grounded in chemical principles.
Troubleshooting Guide: Common Stability Issues and Solutions
This section addresses specific problems you may encounter during your work with 2-(3,5-Dimethylphenyl)piperidine solutions.
Issue 1: Inconsistent Analytical Results and Loss of Potency Over Time
Symptoms:
Decreasing concentration of the parent compound in stock solutions or during experiments.
Poor reproducibility in analytical measurements (e.g., HPLC, LC-MS).
Appearance of unknown peaks in chromatograms.
Potential Causes & Recommended Actions:
Potential Cause
Scientific Rationale
Recommended Action
Oxidation
The nitrogen atom in the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products. The presence of dissolved oxygen, metal ions, or other oxidizing agents can accelerate this process.
Degas Solvents: Before preparing solutions, sparge solvents with an inert gas like nitrogen or argon to remove dissolved oxygen. Use Antioxidants: Consider the addition of antioxidants, such as butylated hydroxytoluene (BHT), if compatible with your experimental system. Chelating Agents: If metal ion contamination is suspected, add a chelating agent like EDTA.
pH-Related Degradation
The piperidine ring's nitrogen is basic, with a pKa around 11. In acidic or basic solutions, the compound's stability can be compromised. At low pH, the ring may be protonated, which can influence its stability. Extreme pH values can catalyze hydrolysis or other degradation reactions.
Maintain Neutral pH: Whenever possible, maintain the solution pH in the neutral range (6.0-7.5) using buffers like phosphate-buffered saline (PBS). pH Stability Study: If your experiment requires acidic or basic conditions, perform a preliminary pH stability study to understand the degradation kinetics.
Photodegradation
Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical degradation, leading to the cleavage of chemical bonds.
Protect from Light: Use amber vials or wrap containers in aluminum foil to shield solutions from light. Conduct experiments under controlled lighting conditions.
Thermal Degradation
Elevated temperatures increase the rate of chemical reactions, including degradation. The piperidine ring can undergo thermal decomposition.
Controlled Temperature: Store stock solutions at recommended low temperatures (e.g., 2-8 °C or -20 °C). Avoid prolonged exposure to elevated temperatures during experiments unless required by the protocol.
Adsorption to Surfaces
The compound may adsorb to the surfaces of glass or plastic containers, leading to a decrease in the effective concentration in the solution.
Use Appropriate Containers: Consider using silanized glassware or polypropylene tubes to minimize surface adsorption.
Improper Sample Handling
Repeated freeze-thaw cycles can cause degradation of the compound.
Aliquot Solutions: Prepare single-use aliquots of stock solutions to avoid repeated freezing and thawing.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for 2-(3,5-Dimethylphenyl)piperidine?
A1: Based on its structure, the primary potential degradation pathways include:
Oxidation: The nitrogen of the piperidine ring can be oxidized to form an N-oxide. The benzylic position (the carbon connecting the two rings) could also be a site for oxidation.
Ring Opening: Under certain conditions, cleavage of the C-N bonds in the piperidine ring can occur.
Reactions involving the Aromatic Ring: While generally stable, the dimethylphenyl group could undergo reactions depending on the experimental conditions.
Q2: How can I proactively assess the stability of 2-(3,5-Dimethylphenyl)piperidine in my specific experimental conditions?
A2: Conducting a forced degradation study is the most effective way to understand the intrinsic stability of the molecule and identify potential degradation products. This involves subjecting the compound to a range of stress conditions.
Workflow for a Forced Degradation Study
Caption: Workflow for a forced degradation study.
Q3: What is the best solvent for preparing stock solutions of 2-(3,5-Dimethylphenyl)piperidine?
A3: The choice of solvent can impact stability. For stock solutions, polar aprotic solvents like DMSO or DMF are often good choices, as they are powerful solvents for many organic compounds. For aqueous experimental solutions, it is recommended to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with the aqueous buffer. Be mindful of the final concentration of the organic solvent in your assay. Always use high-purity, HPLC-grade solvents.
Q4: My analytical method (HPLC) shows a drifting baseline and inconsistent retention times. Could this be a stability issue?
A4: While these issues can be related to instrument problems, they can also indicate compound instability or interaction with the analytical system.
Drifting Baseline: This could be due to the slow degradation of the compound on the column or in the mobile phase.
Inconsistent Retention Times: This may occur if the pH of your mobile phase is not well-controlled, especially for a basic compound like this one. Ensure your mobile phase is buffered and its pH is at least 2 units away from the compound's pKa.
Troubleshooting Analytical Issues
Caption: Logic for troubleshooting analytical issues.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study.
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 2-(3,5-Dimethylphenyl)piperidine in a suitable solvent such as methanol or acetonitrile.
Stress Conditions:
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Heat at 60°C.
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C.
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light.
Thermal Degradation (Solution): Heat the stock solution at 70°C.
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 6, 12, 24 hours).
Sample Neutralization: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
Analysis: Analyze all stressed samples, along with a control sample (stored at 2-8°C), using a stability-indicating HPLC method.
Protocol 2: Preparation of Stabilized Aqueous Solutions
Solvent Preparation: Use high-purity water (e.g., HPLC grade) and a suitable buffer (e.g., phosphate buffer) to prepare your aqueous medium. Degas the buffer by sparging with nitrogen for at least 15 minutes.
Stock Solution: Prepare a concentrated stock solution of 2-(3,5-Dimethylphenyl)piperidine in DMSO or DMF.
Dilution: While vortexing the degassed aqueous buffer, slowly add the required volume of the stock solution to achieve the final desired concentration. This helps to prevent precipitation.
Storage: Store the final solution in a tightly sealed amber vial at 2-8°C. If possible, overlay the headspace of the vial with nitrogen before sealing.
References
ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from [Link]
Combourieu, B., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry
Troubleshooting
Overcoming steric hindrance in 2-(3,5-Dimethylphenyl)piperidine synthesis
Introduction Welcome to the technical support guide for the synthesis of 2-(3,5-Dimethylphenyl)piperidine. This molecule is a key structural motif in various pharmacologically active compounds, making its efficient synth...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support guide for the synthesis of 2-(3,5-Dimethylphenyl)piperidine. This molecule is a key structural motif in various pharmacologically active compounds, making its efficient synthesis a critical task for researchers in medicinal chemistry and drug development. The primary challenge in constructing this target is the significant steric hindrance imposed by the 3,5-dimethylphenyl (xylyl) group at the C2 position of the piperidine ring. This bulkiness impedes many standard synthetic transformations, often leading to low yields, incomplete reactions, or the need for harsh conditions.
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, structured from the perspective of a seasoned application scientist. Our goal is to equip you with the knowledge to diagnose experimental issues, understand the underlying chemical principles, and successfully overcome the steric challenges inherent in this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing 2-(3,5-Dimethylphenyl)piperidine?
A1: There are two main strategies, each with its own set of challenges primarily rooted in steric hindrance:
Catalytic Hydrogenation of a Pyridine Precursor: This is the most direct and atom-economical approach, starting from 2-(3,5-dimethylphenyl)pyridine. The challenge lies in the catalyst's ability to access and reduce the sterically shielded aromatic ring.[1][2]
Nucleophilic Addition to a Piperidine or Pyridine Precursor: This involves using an organometallic reagent, such as 3,5-dimethylphenylmagnesium bromide (a Grignard reagent), and adding it to an electrophilic piperidine or pyridine derivative.[3][4] The steric bulk of the nucleophile is the main obstacle here.
Q2: Why exactly is steric hindrance such a significant problem in this synthesis?
A2: The 3,5-dimethylphenyl group is bulky. When attached to the C2 position of a pyridine or piperidine ring, it acts like a molecular shield.
In Catalytic Hydrogenation: The aryl group physically blocks the active sites of a heterogeneous catalyst (like Pd/C or PtO₂) from effectively adsorbing and hydrogenating the pyridine ring. This necessitates more active, and often more expensive, catalysts like Rhodium or Iridium, or requires forcing conditions (high pressure and temperature).[5][6]
In Nucleophilic Addition: The bulky organometallic reagent struggles to approach the electrophilic carbon atom. This can lead to undesired side reactions, such as the reagent acting as a base instead of a nucleophile, or simply a failure of the reaction to proceed.[3]
Q3: Which synthetic route is generally recommended for overcoming this steric challenge?
A3: For scalability and efficiency, catalytic hydrogenation is often the preferred route, provided the correct catalyst and conditions are employed. While initial setup for high-pressure hydrogenation can be capital-intensive, the reaction is often cleaner and more direct. Modern advancements in catalysis have provided several options that can operate under milder conditions than historically required.[5][6] The nucleophilic addition route remains a viable alternative, especially for smaller-scale syntheses where high-pressure reactors are unavailable.
Troubleshooting Guide: Catalytic Hydrogenation of 2-(3,5-Dimethylphenyl)pyridine
This is the most common and direct method. The primary substrate is 2-(3,5-dimethylphenyl)pyridine, which is hydrogenated to the target piperidine.
Problem 1: Low or No Conversion of the Starting Pyridine
Question: I've set up my hydrogenation reaction with 2-(3,5-dimethylphenyl)pyridine using a standard catalyst like 10% Pd/C, but I'm recovering only my starting material, even after extended reaction times. What's going wrong?
Answer: This is a classic case of catalyst inhibition by steric hindrance. Standard palladium or platinum catalysts are often not active enough to overcome the steric shielding of the xylyl group.
Possible Causes & Solutions:
Insufficient Catalyst Activity: The Pd/C or PtO₂ catalyst surface is being blocked.
Solution 1: Switch to a More Active Catalyst. Rhodium and Iridium catalysts are significantly more effective for the hydrogenation of sterically hindered pyridines. Rhodium on carbon (Rh/C) or rhodium oxide (Rh₂O₃) are excellent starting points.[2][5] Iridium-based catalysts have also shown high efficacy, often under surprisingly mild conditions.[6]
Solution 2: Increase Hydrogen Pressure and Temperature. The aromaticity of the pyridine ring requires energy to overcome. For hindered substrates, this is even more true. Increasing H₂ pressure (from 50 psi to 500-1000 psi) and temperature (from room temperature to 80-120°C) can provide the necessary activation energy.[1] Always ensure your equipment is rated for the chosen conditions.
Solution 3: Use an Acidic Additive. Performing the hydrogenation in a solvent like acetic acid or with an additive like trifluoroacetic acid (TFA) can protonate the pyridine nitrogen.[6] This activates the ring towards reduction and can improve reaction rates.
Problem 2: Reaction Stalls at the Tetrahydropyridine Intermediate
Question: My reaction proceeds, but it stops after absorbing only 2 equivalents of H₂, leaving me with 2-(3,5-Dimethylphenyl)-1,2,3,6-tetrahydropyridine. How can I drive the reaction to completion?
Answer: The formation of a tetrahydropyridine intermediate is common. This can happen for two main reasons: the remaining double bond is sterically inaccessible, or the piperidine product is inhibiting the catalyst.
Possible Causes & Solutions:
Product Inhibition: The newly formed piperidine (a Lewis base) can coordinate strongly to the metal catalyst surface, preventing it from turning over and reducing the remaining tetrahydropyridine. Silanes are sometimes used to prevent this product-catalyst adduct formation.[7]
Solution: Choose a Robust Catalyst System. Rhodium complex dimers, such as [Cp*RhCl₂]₂, promoted by an iodide anion, have been shown to be highly efficient for the complete reduction of pyridinium salts to piperidines, even with steric hindrance.[8]
Insufficiently Forcing Conditions: The final reduction of the enamine-like double bond may require more energy.
Solution: Increase Reaction Time and/or Temperature. If the reaction has stalled but the catalyst is not dead, simply increasing the temperature or allowing the reaction to run longer (24-48 hours) can often push it to completion.
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst is paramount. Below is a summary of systems reported for the reduction of substituted pyridines, which can guide your selection.
This route typically involves reacting 3,5-dimethylphenylmagnesium bromide or a similar organometallic with an N-protected 2-piperidone (to form a cyclic hemiaminal, followed by reduction) or an activated pyridine species.
Problem: Low Yield of the C-C Bond Formation Step
Question: I've successfully prepared my 3,5-dimethylphenyl Grignard reagent, but when I add it to my N-Boc-2-piperidone substrate, I get a very low yield of the desired adduct. What is limiting my reaction?
Answer: The steric bulk of the 3,5-dimethylphenyl Grignard reagent is likely the primary culprit. It struggles to attack the carbonyl carbon and may be acting as a base instead, leading to side reactions like enolization.
Possible Causes & Solutions:
Steric Hindrance Preventing Attack: The nucleophile is too bulky to approach the electrophile efficiently.
Solution 1: Switch to a More Reactive Nucleophile. Organolithium reagents are generally more reactive than Grignard reagents. Preparing 3,5-dimethylphenyllithium may provide the reactivity needed to overcome the steric barrier.
Solution 2: Use a Lewis Acid Additive. Additives like cerium(III) chloride (CeCl₃) can coordinate to the carbonyl oxygen, making the carbonyl carbon more electrophilic and promoting nucleophilic attack over deprotonation.
Grignard Reagent Acting as a Base: The Grignard reagent can deprotonate the α-protons of the piperidone, leading to an enolate and recovery of starting material after workup.[3]
Solution: Lower the Reaction Temperature. Performing the addition at very low temperatures (e.g., -78 °C) can favor the kinetic nucleophilic addition pathway over the thermodynamic deprotonation pathway.[3]
Side Reactions (Wurtz Coupling): The Grignard reagent can react with unreacted 1-bromo-3,5-dimethylbenzene.
Solution: Optimize Grignard Formation. Ensure the Grignard reagent is formed completely before adding the electrophile. This can be achieved by slow, controlled addition of the aryl halide to the magnesium turnings.[3]
Caption: Key steps and challenges in the Grignard addition route.
Detailed Experimental Protocols
Protocol 1: High-Pressure Hydrogenation with Rhodium on Carbon
This protocol is adapted from general procedures for hindered pyridine hydrogenation and should be performed only by personnel trained in high-pressure reactions.[1][2]
Reactor Preparation: Charge a high-pressure autoclave reactor with 2-(3,5-dimethylphenyl)pyridine (1.0 eq), 5% Rhodium on Carbon (5 mol %), and a suitable solvent (e.g., methanol or acetic acid, approx. 0.1 M concentration).
Inerting: Seal the reactor. Purge the system by pressurizing with nitrogen (to ~100 psi) and venting three times, followed by pressurizing with hydrogen (to ~100 psi) and venting three times.
Reaction: Pressurize the reactor with hydrogen to the target pressure (e.g., 500-800 psi). Begin vigorous stirring and heat the reactor to the target temperature (e.g., 80-100 °C).
Monitoring: Monitor the reaction by observing the pressure drop. The reaction is complete when hydrogen uptake ceases.
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst, washing the pad with additional solvent.
Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude piperidine can be purified by distillation or column chromatography if necessary.
Protocol 2: Grignard Addition to N-Boc-2-piperidone
This protocol must be performed under strictly anhydrous conditions using an inert atmosphere (Nitrogen or Argon).[3][4]
Grignard Reagent Preparation:
a. Place magnesium turnings (1.5 eq) in a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.
b. Add a small crystal of iodine to activate the magnesium.
c. Add a solution of 1-bromo-3,5-dimethylbenzene (1.2 eq) in anhydrous THF dropwise via the dropping funnel. Gentle heating may be required to initiate the reaction.
d. Once initiated, maintain a gentle reflux by controlling the addition rate. After addition is complete, reflux for an additional 30-60 minutes.
Addition to Piperidone:
a. In a separate flame-dried flask, dissolve N-Boc-2-piperidone (1.0 eq) in anhydrous THF.
b. Cool this solution to -78 °C using a dry ice/acetone bath.
c. Slowly add the freshly prepared Grignard reagent to the cooled piperidone solution via cannula.
d. Stir the mixture at -78 °C for 2-3 hours.
Work-up and Purification:
a. Quench the reaction at low temperature by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
b. Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
d. The resulting crude hemiaminal adduct must be reduced in a subsequent step (e.g., with triethylsilane and TFA) to yield the final N-Boc protected piperidine, which can then be deprotected.
References
Catalytic Reduction of Pyridinium, Pyrylium, and Thiopyrylium Salts. (Review) . ChemInform. Available at: [Link]
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds . ACS Catalysis. Available at: [Link]
Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation . Advanced Synthesis & Catalysis. Available at: [Link]
Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions . Organic & Biomolecular Chemistry. Available at: [Link]
Selective Iridium-Catalyzed Reduction of Substituted Pyridines to Piperidines . Synfacts. Available at: [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . Molecules. Available at: [Link]
Selective Silylative Reduction of Pyridines Leading to Structurally Diverse Azacyclic Compounds with the Formation of sp3 C–Si Bonds . Journal of the American Chemical Society. Available at: [Link]
Grignard Reactions Go Greener with Continuous Processing . American Chemical Society. Available at: [Link]
Sodium borohydride reduction of sterically hindered pyridinium salts . The Journal of Organic Chemistry. Available at: [Link]
Piperidine synthesis . Organic Chemistry Portal. Available at: [Link]
Catalytic Hydrogenation Activity and Electronic Structure Determination of Bis(arylimidazol-2-ylidene)pyridine Cobalt Alkyl and Hydride Complexes . Organometallics. Available at: [Link]
Piperidine Synthesis . Defense Technical Information Center. Available at: [Link]
Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations . CORE. Available at: [Link]
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY . White Rose eTheses Online. Available at: [Link]
A new asymmetric synthetic route to substituted piperidines . ResearchGate. Available at: [Link]
Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review . Arabian Journal of Chemistry. Available at: [Link]
Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ 5 -2-oxopiperazines . Beilstein Journal of Organic Chemistry. Available at: [Link]
Troubleshooting NMR baseline noise for 2-(3,5-Dimethylphenyl)piperidine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals resolve complex NMR baseline anomalies s...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals resolve complex NMR baseline anomalies specifically encountered when analyzing 2-(3,5-Dimethylphenyl)piperidine .
Because this compound features a basic secondary amine and is often synthesized via transition-metal-catalyzed cross-coupling, it is uniquely susceptible to trace metal contamination and proton exchange phenomena that severely degrade spectral quality.
Part 1: Diagnostic Workflow
Before adjusting parameters blindly, you must isolate whether the baseline issue is chemical (sample prep) or instrumental (acquisition parameters). Use the diagnostic logic below to trace the root cause.
Diagnostic workflow for resolving NMR baseline noise and distortion.
Part 2: Mechanistic Troubleshooting & FAQs
Q1: Why does my ¹³C NMR spectrum of 2-(3,5-Dimethylphenyl)piperidine exhibit a severe "wavy" or rolling baseline?A1: This phenomenon is known as acoustic ringing [1]. When a radiofrequency (RF) pulse is applied, it induces mechanical vibrations in the probe's metal components. These vibrations generate their own RF signals that are detected by the receiver coil[2]. Because ¹³C is a low-gamma nucleus often acquired over wide sweep widths, these microsecond-scale ring-down artifacts manifest as a sine-wave baseline roll[3].
Causality: The excitation pulse takes time to decay to zero. If your pre-scan delay (DE in Bruker TopSpin) is shorter than this decay period, the receiver captures the artifact[3].
Q2: The baseline is extremely noisy, and the resonances for the piperidine ring are broad humps. Shimming did not help. What is the root cause?A2: For a secondary amine like 2-(3,5-Dimethylphenyl)piperidine, this is almost always caused by Paramagnetic Impurities . Trace transition metals (e.g., Fe²⁺, Cu²⁺, or Pd from cross-coupling syntheses) coordinate directly to the piperidine nitrogen. These paramagnetic centers cause severe line broadening by drastically shortening the transverse relaxation time (T2) and introduce immense baseline noise[4].
Causality: Paramagnetic species prevent proper deuterium locking and degrade magnetic field homogeneity[4]. You must demetallate the sample using alkaline precipitants (e.g., K₂CO₃) prior to analysis[5][6].
Q3: My baseline is distorted with a sharp drop-off, and the signal-to-noise ratio (SNR) is poorer than expected despite a high sample concentration.A3: This is a classic symptom of Receiver Gain (RG) clipping [7][8]. The primary objective of RG is to maximize SNR while keeping the signal within the dynamic range of the Analog-to-Digital Converter (ADC)[7].
Causality: If RG is set too high, the intense initial points of the Free Induction Decay (FID) exceed the ADC's limits and are truncated[8][9]. Because the early FID points contain the broad baseline and phase information, clipping results in severe baseline distortion[7]. Conversely, if RG is too low, the thermal noise exceeds the digitization step, resulting in a "choppy" FID and poor SNR[9].
Objective: Remove trace transition metals that coordinate to the piperidine amine, restoring T2 relaxation times and eliminating baseline noise.
Dissolution: Dissolve 10–15 mg of 2-(3,5-Dimethylphenyl)piperidine in 0.6 mL of CDCl₃.
Precipitation: Add ~20 mM of anhydrous K₂CO₃ to the vial[5][6]. The alkaline environment forces transition metals to precipitate out of the organic solution[6]. Vortex for 60 seconds.
Filtration: Construct a micro-filter by tightly packing a small piece of a Kimwipe or glass wool into a Pasteur pipette[10]. Pass the solution through the filter directly into a clean 5 mm NMR tube[10][11].
Validation Step: Acquire a single-scan ¹H NMR spectrum. A successful deuterium lock and a sharp, symmetrical solvent residual peak (CHCl₃ at 7.26 ppm) validate the successful removal of paramagnetic species[4].
Objective: Prevent ADC clipping and allow probe ring-down to dissipate before signal acquisition.
RG Calibration: Run the auto-gain command (rga). Manually inspect the resulting RG value. If the software sets it to the absolute maximum, your sample is too dilute. If it is high, manually reduce the RG to 75–80% of the suggested maximum to ensure the early FID points are not clipped[7].
Pre-Scan Delay Adjustment: For ¹³C NMR, locate the pre-scan delay parameter (DE). Increase DE incrementally (e.g., from the default 6.5 µs to 10–15 µs)[3].
Validation Step: Acquire the FID and switch to the time-domain view. The start of the FID should be a smooth exponential decay without a flat "chopped" top[8]. Transform to the frequency domain; the sine-wave baseline roll should be completely eliminated. Apply a simple baseline correction algorithm (abs or absd) to flatten any residual minor imperfections[3].
Part 4: Quantitative Data Summary
The table below summarizes the expected impact of optimizing these specific parameters on your NMR data quality.
1.[4] Organomation. NMR Sample Preparation: The Complete Guide.
2.[1] Magnetic Resonance in Chemistry (NIH). Removing acoustic ringing baseline curvature in 13 C NMR spectra for quantitative analyses.
3.[3] Chemistry Stack Exchange. Wavy baseline in carbon NMR.
4.[5] PMC. Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy.
5.[6] ACS Omega. Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy.
6.[11] University College London. Sample Preparation.
7.[7] Patsnap Eureka. Adjusting NMR Gain Settings for Enhanced Signal Interpretation.
8.[10] MIT OpenCourseWare. FT-NMR Sample Preparation Guide.
9.[9] University of Ottawa NMR Facility Blog. Receiver Gain and Signal-to-Noise Ratio.
10.[2] University of Ottawa NMR Facility Blog. Acoustic Ringing.
11.[8] MIT Department of Chemistry. Introduction to NMR part 2.
Technical Support Center: Optimization of Reaction Temperature for Phenylpiperidine Derivatives
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of phenylpiperidine derivatives. This guide is designed for researchers, chemists, and drug development professi...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of phenylpiperidine derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical parameter of reaction temperature. Phenylpiperidines are a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] Achieving optimal reaction conditions is paramount for maximizing yield, ensuring purity, and enabling scalable synthesis. This document provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Why is reaction temperature such a critical parameter in the synthesis of phenylpiperidine derivatives?
Reaction temperature is a fundamental parameter that directly influences both the rate and the outcome of a chemical reaction. According to the Arrhenius equation, a 10 °C increase in temperature can roughly double the reaction rate. However, this effect is not uniform across all possible reaction pathways. Temperature dictates:
Reaction Kinetics: The speed at which the desired product is formed. Insufficient temperature can lead to sluggish or incomplete conversions.[3]
Reaction Selectivity: Most syntheses involve competing reaction pathways, leading to the formation of byproducts. Temperature can disproportionately affect the activation energy barriers of these competing pathways. By carefully controlling the temperature, one can favor the formation of the desired product over impurities.[3]
Reagent and Catalyst Stability: Many reagents, and particularly the sophisticated organometallic catalysts and ligands used in modern cross-coupling reactions (e.g., Buchwald-Hartwig amination), have limited thermal stability.[4] Excessive heat can lead to catalyst decomposition, halting the reaction prematurely.[5]
Solubility: The solubility of reactants and intermediates can be temperature-dependent, which is crucial for reactions performed in heterogeneous mixtures.
Q2: What are the general consequences of setting the reaction temperature too low or too high?
This is a classic dilemma of balancing reaction rate against selectivity and stability.
Too Low: The most common outcome is a slow or stalled reaction, resulting in low conversion of starting materials. In some cases, a lower temperature might favor an undesired kinetically controlled product. For many modern catalytic reactions, there is a minimum temperature required to overcome the activation energy for the catalytic cycle to operate efficiently.
Too High: While higher temperatures can drive slow reactions to completion, they often come with significant drawbacks.[5] These can include:
Increased Byproduct Formation: Competing side reactions (e.g., elimination, over-alkylation, dimerization) are often accelerated.[6]
Decomposition: Starting materials, products, or catalysts may begin to degrade, leading to lower yields and a more complex purification process.[5][7]
Reduced Selectivity: In cases where multiple isomers can be formed, higher temperatures can erode the selectivity of the reaction.
Safety Concerns: For exothermic reactions like some hydrogenations, excessive starting temperatures can lead to thermal runaways, especially during scale-up.[5]
Q3: How should I design an initial experiment to screen for the optimal reaction temperature?
A systematic approach is crucial. Avoid the temptation to simply pick a temperature from a vaguely related procedure. A well-designed screening study will save significant time and resources.
Literature Review: Start with the closest known literature precedent. Note the temperature used, but also the solvent, catalyst, and scale.
Set a Range: Based on the literature and the known stability of your reactants, define a sensible screening range. For example, for a Buchwald-Hartwig amination, this might be from 80 °C to 110 °C.[8] For a reductive amination, it could be from room temperature to 60 °C.[6]
Use Parallel Synthesis: The most efficient method is to use a parallel synthesis block or a multi-well plate. This allows you to run 5-6 reactions simultaneously under identical conditions, varying only the temperature (e.g., 60°C, 70°C, 80°C, 90°C, 100°C).
Monitor Progress: Set a fixed reaction time for all experiments (e.g., 12 hours). At the end of the period, take a small, representative sample from each reaction for analysis by LC-MS or GC-MS.
Analyze: Quantify the conversion of starting material and the relative percentage of the desired product versus key impurities. This will give you a clear picture of the optimal temperature window.
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
Q: My reaction has stalled with significant starting material remaining. Should I simply increase the temperature?
A: Not necessarily. While insufficient temperature is a possible cause, it's crucial to diagnose the root cause before defaulting to more heat. Increasing temperature can exacerbate other underlying issues.
Causality & Solution Pathway:
Is the Catalyst System Active? This is the primary question for cross-coupling reactions.
Cause: The palladium catalyst and phosphine ligand system is highly sensitive to air and moisture.[9] Water can deactivate the catalyst and hydrolyze the base.
Solution: Ensure you are using a modern, air-stable precatalyst (e.g., a Buchwald G3 or G4 precatalyst).[9] Use a truly anhydrous, degassed solvent. All glassware must be rigorously oven- or flame-dried, and the reaction must be run under a positive pressure of an inert gas like argon or nitrogen.[9] Before increasing the temperature, re-run the reaction at the original temperature with impeccable technique.
Is the Temperature High Enough to Initiate the Reaction?
Cause: Some reactions have a high activation energy and will not proceed at a meaningful rate below a certain thermal threshold. For example, coupling unactivated aryl chlorides often requires higher temperatures than aryl bromides.[4][10]
Solution: If you have confirmed your reagents and technique are flawless, a systematic increase in temperature is a logical next step. Increase the temperature in 10-15 °C increments, monitoring the reaction by TLC or LC-MS. Pushing the temperature too high, too quickly can lead to decomposition.[3]
Is the Reaction Exothermic?
Cause: Large-scale hydrogenation reactions can be highly exothermic. If the external heat source is not sufficient to initiate the reaction, it may remain dormant.[5]
Solution: Gentle initial heating might be required to overcome the activation barrier, after which the reaction's own exotherm may sustain it. Careful temperature monitoring and a reactor with efficient cooling capacity are essential to prevent a runaway reaction.[5]
Problem 2: Significant Byproduct Formation / Low Selectivity
Q: I'm achieving full conversion of my starting material, but the yield is poor due to the formation of multiple byproducts. How can temperature help?
A: This is a classic optimization problem where temperature modulation is a powerful tool. High conversion with low selectivity often indicates that the reaction conditions are too harsh.
Common Scenarios & Solutions:
Scenario 1: Over-Alkylation in Reductive Amination.
Problem: In the synthesis of a secondary amine (the piperidine), it can react again with the starting aldehyde to form an undesired tertiary amine. This side reaction is common because the product amine is often more nucleophilic than the starting amine.[6]
Causality: Higher temperatures can accelerate both the desired imine formation/reduction and the subsequent undesired over-alkylation.
Solution:
Lower the Temperature: Try running the reaction at a lower temperature (e.g., 0 °C to room temperature). This will slow all reactions but may disproportionately slow the side reaction, improving selectivity.[11]
Change Procedure: A highly effective method is to switch to a stepwise procedure. First, form the imine at room temperature (often with a dehydrating agent like molecular sieves), and once formation is complete, cool the reaction to 0 °C or lower before adding a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[6] This separates the temperature requirements of the two key steps.
Scenario 2: Side-Reactions in Buchwald-Hartwig Amination.
Problem: Besides catalyst decomposition, high temperatures (e.g., >120 °C) can promote side reactions like hydrodehalogenation of the aryl halide or β-hydride elimination from the catalyst-amine complex.
Causality: These are distinct mechanistic pathways that become more kinetically accessible at elevated temperatures.
Solution: The goal is to find the "sweet spot"—the minimum temperature required for an efficient reaction rate within a reasonable timeframe (e.g., 8-16 hours). An initial temperature screen, as described in the FAQs, is the best approach. Often, dropping the temperature from 110 °C to 90 °C can dramatically improve the product-to-byproduct ratio with only a modest increase in reaction time.[8]
Problem 3: Reagent or Catalyst Decomposition
Q: My reaction begins, but then stops before completion, and I observe darkening or precipitation. Is the temperature too high?
A: This is a strong indication of thermal instability in one of the reaction components.
Causality & Solution Pathway:
Catalyst Death:
Cause: Palladium(0) catalysts, especially when coordinated to bulky, electron-rich phosphine ligands, can be thermally sensitive. At high temperatures, the ligands can dissociate or degrade, causing the palladium to precipitate as inactive palladium black.
Solution: First, confirm that the reaction is being run under strictly anaerobic conditions, as oxygen can also degrade the catalyst. If conditions are anaerobic, then the temperature is the likely culprit. Lower the reaction temperature by 10-20 °C. It is better to have a slower, complete reaction than a fast, incomplete one. Consider switching to a more robust, modern precatalyst designed for higher thermal stability.
Reagent/Product Instability:
Cause: The starting materials or the phenylpiperidine product itself may not be stable at the reaction temperature, especially over long periods. Functional groups like esters can be cleaved by strong bases at high temperatures, and some heterocyclic rings can be unstable.
Solution: If you suspect product degradation, monitor a time course of the reaction. If the product concentration peaks and then begins to decrease, instability is confirmed. The only solution is to find conditions (lower temperature, shorter reaction time, potentially a more active catalyst that works at a lower temperature) that allow the reaction to complete before significant degradation occurs.[10]
Data Presentation
Table 1: Example Temperature Optimization for N-Aryl Phenylpiperidine Synthesis via Buchwald-Hartwig Amination
Note: Data is illustrative. Yields and impurity levels are determined by GC-MS analysis of the crude reaction mixture.
Experimental Protocols & Workflows
Protocol 1: General Procedure for Temperature Screening
Preparation: Arrange five oven-dried reaction vials equipped with magnetic stir bars in a parallel synthesis block.
Reagent Addition (Inert Atmosphere): In a glovebox or under a positive flow of argon, add the base (e.g., sodium tert-butoxide, 1.4 mmol) to each vial. Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the phosphine ligand (e.g., XPhos, 0.04 mmol).[8]
Sealing: Seal each vial with a septum cap.
Solvent and Reactant Addition: Remove the block from the glovebox. Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe. Then, add the amine (e.g., 4-phenylpiperidine, 1.2 mmol) and the aryl halide (e.g., 4-chlorotoluene, 1.0 mmol).
Heating: Place the block on the heating plate and set the desired temperatures for each row (e.g., 80, 90, 100, 110, 120 °C).
Reaction: Stir the reactions for a fixed time (e.g., 16 hours).
Analysis: After cooling to room temperature, uncap the vials, and take a small aliquot from each. Dilute the aliquot and analyze by LC-MS or GC to determine conversion and product/byproduct ratios.
Diagram 1: Workflow for Systematic Temperature Optimization
Caption: A decision workflow for systematic temperature optimization.
Diagram 2: Temperature's Influence on Reaction Pathways
Caption: Kinetic vs. Thermodynamic control as a function of temperature.
Diagram 3: Key Temperature-Sensitive Steps in Reductive Amination
Caption: Temperature influences both imine formation and reduction steps.
References
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24. [Link]
Google Patents. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
Hartwig, J. F., et al. (1999). Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand. Journal of Organic Chemistry, 64(15), 5575-5580. [Link]
Selingo, J. D., et al. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4). [Link]
Vadalouca, A., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain and Therapy, 6(1), 63-75. [Link]
Beller, M., et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]
Valarmathi, A., et al. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. ACS Chemical Neuroscience, 5(9), 763-767. [Link]
Vadalouca, A., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain and Therapy, 6(1). [Link]
Selingo, J. D., et al. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society, 146(1), 936-945. [Link]
ResearchGate. Temperature effect study on reductive amination reaction of benzaldehyde with aniline.... [Link]
Kappe, C. O., et al. (2016). Palladium-catalyzed amination reactions in flow: overcoming the challenges of clogging via acoustic irradiation. Chemical Science. [Link]
ResearchGate. Optimization of the reaction conditions. [Link]
Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Journal of Organic Chemistry, 75(16), 5470-5477. [Link]
DeKorver, K. A., et al. (2007). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters, 9(12), 2269-2272. [Link]
Gerstenberger, B. S., et al. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Letters, 11(9), 2097-2100. [Link]
UNODC. (2022). Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. [Link]
Liu, Y., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30554-30564. [Link]
Organic Syntheses. (2016). Palladium-Catalyzed Direct Amination of Allylic Alcohols at Room Temperature. [Link]
ResearchGate. Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. [Link]
Hamilton, A., et al. (2021). Ga‐catalyzed temperature‐dependent oxazolidinone/piperazine synthesis from phenyl aziridines involving a divergent ligand‐. Chemistry – A European Journal. [Link]
Plekhanova, L. G., et al. (1980). Phenyl-substituted 1,4-benzoquinone diazides. 4. Thermal decomposition of 2,6-diphenyl-1,4-benzoquinone diazide in oxygen-containing organic solvents. Russian Chemical Bulletin, 29(1), 141-144. [Link]
Removing metal catalyst residues from 2-(3,5-Dimethylphenyl)piperidine
Welcome to the Technical Support Center for API purification. This guide is specifically engineered for researchers and process chemists facing challenges with transition metal catalyst removal (e.g., Palladium, Platinum...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for API purification. This guide is specifically engineered for researchers and process chemists facing challenges with transition metal catalyst removal (e.g., Palladium, Platinum, Ruthenium) from 2-(3,5-Dimethylphenyl)piperidine and its derivatives.
Due to the stringent ICH Q3D guidelines mandating elemental impurity limits of <10 ppm for oral and <1 ppm for parenteral APIs[1], achieving high-purity product without sacrificing yield is a critical bottleneck in drug development.
Part 1: Troubleshooting Guide & Mechanistic FAQs
Q1: Why is palladium so difficult to remove from 2-(3,5-Dimethylphenyl)piperidine compared to other synthetic intermediates?Causality & Mechanism: The difficulty stems from the molecular architecture of the API. 2-(3,5-Dimethylphenyl)piperidine contains a secondary amine within its piperidine ring. According to Hard-Soft Acid-Base (HSAB) theory, this nitrogen atom acts as a strong Lewis base with a lone pair of electrons that readily coordinates to the empty d-orbitals of transition metals like Palladium (Pd) or Ruthenium (Ru). Furthermore, the lipophilic 3,5-dimethylphenyl moiety increases the solubility of the resulting API-metal complex in organic solvents, rendering standard aqueous workups and liquid-liquid extractions highly ineffective.
Q2: My current activated carbon treatment is reducing API yield by 30% without reaching the <10 ppm ICH Q3D limit. What is the mechanistic failure here, and how do I fix it?Causality & Mechanism: Activated carbon relies entirely on non-specific physical adsorption (physisorption). While it possesses a massive surface area, it lacks functional group specificity. Consequently, it indiscriminately binds both the metal catalyst and the lipophilic aromatic rings of your API via
π−π
stacking and van der Waals forces. Because carbon has a high bulk density (consuming up to 30% of reactor volume at scale), it physically traps the API, leading to significant yield loss[2].
The Fix: Transition to functionalized silica (e.g., Silica-Thiol) or macroporous resin (e.g., MP-TMT) scavengers. These rely on chemisorption. Sulfur-based ligands (thiols, trimercaptotriazines) are "soft" bases that possess a thermodynamically superior binding affinity (
Kd
) for "soft" metals like Pd[1]. This allows the scavenger to outcompete the piperidine nitrogen, pulling the metal away from the API without trapping the API itself[3].
Q3: How do I ensure my scavenging protocol is actually working and not just precipitating my API?Causality & Mechanism: A robust protocol must be a self-validating system . If you only measure the final Pd concentration, you cannot differentiate between successful metal chelation and bulk API precipitation (which takes the metal down with it). You must establish a mass balance by measuring both the pre- and post-scavenging API mass yield alongside Inductively Coupled Plasma Mass Spectrometry (ICP-MS) metal analysis.
Part 2: Quantitative Data & Scavenger Comparison
To optimize your purification strategy, compare the thermodynamic efficiency and recovery metrics of standard scavenging materials.
Table 1: Comparative Efficacy of Metal Scavengers for Pd Removal from Basic Amines
Scavenger Type
Binding Mechanism
Typical Pd Removal (%)
API Recovery (%)
Relative Cost
Best Use Case
Activated Carbon
Physisorption
70 - 85%
60 - 75%
Low
Bulk decolorization; low-value intermediates.
Carboxen® Synthetic Carbon
Tuned Physisorption
> 95%
> 90%
Medium
Cost-effective alternative to functionalized silica[4].
(Data synthesized from comparative process chemistry studies[2],[4],[5])
Part 3: Standardized Experimental Protocols
The following methodologies are designed to be self-validating, ensuring that metal removal is driven by thermodynamic exchange rather than product degradation.
Protocol A: Self-Validating Batch Screening (Best for Resins & Silicas)
Objective: Identify the optimal scavenger with minimal API loss.
Baseline Establishment: Dissolve the crude 2-(3,5-Dimethylphenyl)piperidine in a suitable solvent (e.g., EtOAc, THF, or Toluene) at a concentration of 0.1 M. Take a 1.0 mL aliquot, concentrate to dryness, and analyze via ICP-MS to establish the baseline Pd concentration (typically 500–1500 ppm)[3].
Scavenger Addition: Add 0.5 to 1.0 molar equivalents (relative to the initial calculated catalyst loading) of the selected solid scavenger (e.g., Si-Thiol or MP-TMT) directly to the solution[1]. No pre-wetting is required for batch stirring.
Thermodynamic Exchange: Agitate the mixture for 1 to 4 hours at room temperature. Mechanistic Note: If the piperidine-Pd bond is exceptionally tight, heat the mixture to 40–50 °C to provide the activation energy required for ligand exchange[1].
Separation: Filter the suspension through a sintered glass funnel or a PTFE membrane to remove the scavenger-metal complex.
Yield Recovery: Wash the filter cake with 2–3 bed volumes of the reaction solvent to ensure any residual API is recovered from the interstitial spaces of the solid support[2].
Validation: Concentrate the filtrate. Weigh the isolated product to calculate API recovery (Target: >95%). Analyze a sample via ICP-MS to validate Pd levels against the ICH Q3D standard (<10 ppm)[4].
Objective: Single-pass metal removal for pilot-plant manufacturing.
Column Preparation: Pack a fixed-bed column or Solid Phase Extraction (SPE) cartridge with the functionalized silica scavenger (e.g., Si-TMT).
Equilibration: Pass 3–5 bed volumes of the process solvent through the bed to remove trapped air and condition the silica matrix[1].
Execution: Pump the crude API solution through the multicartridge filter setup at a predetermined linear velocity. Mechanistic Note: The flow rate must be optimized to ensure the residence time exceeds the kinetic rate of the metal-ligand exchange[6].
Flush & Validate: Flush the column with 2 bed volumes of pure solvent to maximize API yield. Perform a single-pass ICP-MS analysis on the eluent.
Part 4: Visualizations & Workflows
Thermodynamic exchange workflow for metal scavenger implementation.
Self-validating batch screening protocol for metal scavenger optimization.
High-Resolution Mass Spectrometry vs. Nominal Mass GC-EI-MS for the Elucidation of 2-(3,5-Dimethylphenyl)piperidine Fragmentation Patterns
Executive Summary The phenylpiperidine pharmacophore is a critical structural motif found in numerous neuroactive agents, including Trace Amine-Associated Receptor 1 (TAAR1) agonists [1] and synthetic opioids[2]. Differe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The phenylpiperidine pharmacophore is a critical structural motif found in numerous neuroactive agents, including Trace Amine-Associated Receptor 1 (TAAR1) agonists [1] and synthetic opioids[2]. Differentiating positional isomers (e.g., 2- vs. 3- vs. 4-phenylpiperidines) and characterizing their metabolic fate requires robust analytical platforms.
This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF-MS) for the structural elucidation of 2-(3,5-Dimethylphenyl)piperidine . By understanding the mechanistic causality behind its fragmentation, researchers can select the optimal platform for their specific pharmacokinetic or forensic workflows.
Mechanistic Causality of Fragmentation
To optimize any MS method, one must first understand why a molecule fragments the way it does. The fragmentation of 2-(3,5-dimethylphenyl)piperidine is primarily driven by the nitrogen lone pair and the steric bulk of the aryl group.
Nitrogen-Driven
α
-Cleavage: In hard ionization (70 eV EI), the molecular ion (
M+∙
) at m/z 189 rapidly undergoes
α
-cleavage.
Stevenson’s Rule: Cleavage of the C2–C(Aryl) bond results in the loss of the 3,5-dimethylphenyl radical (105 Da). According to Stevenson's rule, the positive charge remains on the fragment with the lowest ionization energy. The resulting tetrahydropyridinium ion (
C5H10N+
) is highly stabilized, yielding a dominant base peak at m/z 84.081 . This is a hallmark diagnostic ion for 2-substituted piperidines [2].
Alternative
α
-Cleavage: Loss of a hydrogen radical from C2 or C6 yields the
[M−H]+
ion at m/z 188.144 , a conserved fragment for unmodified phenylpiperidines [3].
Piperidine Ring Opening: Under Collision-Induced Dissociation (CID) in QTOF platforms, the protonated molecule (
[M+H]+
at m/z 190.159) undergoes ring opening, yielding higher-mass fragments such as m/z 150.071 [2].
Fig 1. MS/MS fragmentation pathways of protonated 2-(3,5-dimethylphenyl)piperidine.
Platform Comparison: GC-EI-MS vs. LC-ESI-QTOF-MS
When analyzing 2-(3,5-dimethylphenyl)piperidine, the choice of platform dictates the type of data acquired.
GC-EI-MS (Nominal Mass): Utilizes hard ionization. The molecular ion (m/z 189) is often weak (<5% abundance) because the energy vastly exceeds the bond dissociation threshold, driving the reaction completely toward the m/z 84 fragment. It is excellent for library matching but poor for identifying unknown metabolites.
LC-ESI-QTOF-MS (High-Resolution): Utilizes soft ionization. Preserves the intact protonated molecule
[M+H]+
at m/z 190.1590. High-resolution mass spectrometry (HRMS) provides mass accuracy < 5 ppm, allowing exact elemental composition determination of fragments, which is critical for distinguishing isobaric interferences [2].
Quantitative Data & Performance Metrics
Table 1: Key Fragmentation Ions of 2-(3,5-Dimethylphenyl)piperidine
Ion Description
Formula
Exact Mass (Da)
Nominal Mass (GC)
Relative Abundance (EI)
Relative Abundance (ESI-CID, 20 eV)
Protonated Molecule
C13H20N+
190.1590
N/A
N/A
100%
Molecular Ion (Radical)
C13H19N+∙
189.1517
189
< 5%
N/A
α
-Cleavage (-H)
C13H18N+
188.1439
188
15%
25%
α
-Cleavage (-Aryl)
C5H10N+
84.0813
84
100% (Base Peak)
85%
Ring Cleavage
C10H12N+
150.0710
150
< 5%
40%
Table 2: Platform Performance Comparison Matrix
Metric
GC-EI-MS (Nominal Mass)
LC-ESI-QTOF-MS (HRMS)
Ionization Type
Hard (70 eV EI)
Soft (Positive ESI)
Mass Accuracy
± 0.1 Da
< 2 ppm
Primary Utility
Spectral library matching (NIST)
Exact elemental composition
Isomer Differentiation
Excellent (via retention time & EI fingerprint)
Moderate (requires MS/MS optimization)
Matrix Interference
Low (requires volatile extraction)
High (ion suppression possible)
Self-Validating Experimental Protocols
To ensure scientific integrity, both workflows must operate as self-validating systems. The following protocols incorporate internal checks to guarantee data trustworthiness.
Protocol A: GC-EI-MS Workflow
Sample Preparation: Perform a liquid-liquid extraction of the sample using 0.1 M NaOH and ethyl acetate to ensure the piperidine is in its volatile free-base form. Spike with Piperidine-
d10
as an internal standard (IS).
System Suitability (Self-Validation): Inject a DFTPP (Decafluorotriphenylphosphine) tuning standard. Verify that the mass axis is calibrated and relative ion abundances meet EPA criteria before proceeding.
Chromatography: Inject 1 µL (split ratio 10:1) onto a 30 m x 0.25 mm x 0.25 µm HP-5MS column. Program the oven: 80°C (hold 1 min), ramp at 15°C/min to 280°C.
MS Acquisition: Operate the source at 230°C with an electron energy of 70 eV. Scan range: m/z 40–300.
Data Verification: Confirm the IS retention time is within ±0.05 min of the expected value. Extract m/z 84 and 188 to identify 2-(3,5-dimethylphenyl)piperidine.
Protocol B: LC-ESI-QTOF-MS Workflow
Sample Preparation: Dilute the sample in the initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic acid) to promote protonation. Spike with Fentanyl-
d5
as an IS.
System Suitability (Self-Validation): Infuse an ESI-L Low Concentration Tuning Mix. Calibrate the TOF analyzer to achieve a mass accuracy of < 2 ppm. Enable continuous lock-mass correction (e.g., purine m/z 121.0509) during the run.
Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Run a 10-minute linear gradient from 5% to 95% Acetonitrile (0.1% Formic acid).
MS Acquisition: Positive ESI mode. Capillary voltage: 3500 V. Acquire data in Auto MS/MS mode. Step the collision energy (CE) at 10, 20, and 40 eV to capture both the fragile m/z 150.071 ion and the stable m/z 84.081 ion [2].
Data Verification: Ensure the mass error for the precursor
[M+H]+
(m/z 190.1590) is < 5 ppm.
Fig 2. Analytical workflow comparing GC-EI-MS and LC-ESI-QTOF-MS methodologies.
Conclusion
While GC-EI-MS remains an indispensable workhorse for rapid, library-driven identification of the m/z 84 tetrahydropyridinium base peak, LC-ESI-QTOF-MS offers unparalleled mechanistic insight. By preserving the protonated molecule and providing sub-5 ppm mass accuracy, QTOF platforms empower researchers to confidently map complex ring-opening pathways and differentiate 2-(3,5-dimethylphenyl)piperidine from its isobaric analogs.
References
Title: Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163)
Title: Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry
Source: Journal of Analytical Toxicology / Oxford Academic
URL
Source: National Science Foundation (NSF PAR)
Comparative
The Gold Standard in Chiral Amine Characterization: A Comparative Guide to Structural Confirmation of 2-(3,5-Dimethylphenyl)piperidine
For drug development professionals and synthetic chemists, the unambiguous structural confirmation of chiral building blocks is a non-negotiable quality control step. 2-(3,5-Dimethylphenyl)piperidine (C₁₃H₁₉N) is a highl...
Author: BenchChem Technical Support Team. Date: March 2026
For drug development professionals and synthetic chemists, the unambiguous structural confirmation of chiral building blocks is a non-negotiable quality control step. 2-(3,5-Dimethylphenyl)piperidine (C₁₃H₁₉N) is a highly valuable chiral amine featuring a stereocenter at the C2 position of the piperidine ring[1][2]. Because enantiomers can exhibit drastically different pharmacokinetic profiles, confirming the absolute stereochemistry—whether it is the (R)- or (S)-enantiomer—is critical.
This guide objectively compares the industry's primary analytical modalities for small molecule structure elucidation: Single-Crystal X-ray Diffraction (SCXRD) , Nuclear Magnetic Resonance (NMR) , and Microcrystal Electron Diffraction (MicroED) . We will explore the mechanistic causality behind why SCXRD remains the apex technology for assigning absolute configuration in light-atom structures.
The Analytical Challenge: Light-Atom Chiral Amines
2-(3,5-Dimethylphenyl)piperidine presents three distinct analytical challenges:
Conformational Flexibility: The piperidine ring undergoes rapid chair-chair interconversion in solution, complicating distance-based measurements.
Lack of Heavy Atoms: The molecule consists entirely of carbon, hydrogen, and nitrogen (light atoms), which exhibit very weak anomalous scattering under standard X-ray wavelengths[3].
Absolute vs. Relative Stereochemistry: Confirming the 3D connectivity is insufficient; the exact "handedness" (absolute configuration) must be determined to prevent catastrophic off-target biological effects[4].
Comparative Analysis of Analytical Modalities
To solve this structure, researchers typically turn to three methodologies. Here is how they compare in performance, reliability, and mechanistic output.
Nuclear Magnetic Resonance (NMR)
Liquid-state 2D NMR (NOESY/ROESY) is the standard for routine connectivity. It measures through-space dipole-dipole interactions to establish relative stereochemistry. However, because 2-(3,5-Dimethylphenyl)piperidine is conformationally flexible, time-averaged NOE signals can lead to ambiguous relative assignments. Furthermore, NMR cannot determine absolute stereochemistry directly without the additional synthetic burden of creating chiral derivatives (e.g., Mosher's amides).
Microcrystal Electron Diffraction (MicroED)
MicroED is a revolutionary cryo-electron microscopy (cryo-EM) technique that yields atomic-resolution structures from seemingly amorphous powders or nanocrystals (~100 nm) in minutes[5]. Because electrons interact more strongly with matter than X-rays, MicroED can easily visualize protons[6]. However, electrons are prone to dynamic scattering (multiple scattering events within the crystal lattice). This phenomenon artificially inflates R-factors and makes the extraction of anomalous scattering signals—required for absolute structure determination—highly unreliable[7].
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive, self-validating "gold standard." By utilizing specific X-ray wavelengths (such as Cu Kα), SCXRD induces anomalous dispersion, which breaks Friedel's Law (
I(hkl)=I(−h−k−l)
)[4][8]. This physical asymmetry allows the crystallographic software to calculate the Flack parameter , providing a mathematically rigorous proof of the molecule's absolute handedness[9][10].
Quantitative Performance Comparison
Metric
SCXRD (Product Focus)
MicroED (Cryo-EM)
2D NMR (NOESY)
Sample Requirement
Single crystal (>10 µm)
Nanocrystals (~100 nm)
~1-5 mg (Solution)
Resolution Limit
< 0.8 Å (Atomic)
< 1.0 Å (Atomic)
N/A (Ensemble average)
Absolute Configuration
Definitive (Flack Parameter)
Highly Ambiguous
Requires Derivatization
Data Collection Time
2 - 12 Hours
Minutes
1 - 4 Hours
Primary Limitation
Requires large, high-quality crystals
Dynamic scattering limits validation
Flexible rings blur NOE signals
Analytical Workflows & Logical Relationships
The decision tree for elucidating the structure of 2-(3,5-Dimethylphenyl)piperidine depends heavily on the physical state of the sample and the required depth of validation.
Analytical workflow for structural elucidation of chiral small molecules.
To ensure scientific integrity, the experimental protocol must be a self-validating system. Below are the comparative methodologies for SCXRD and MicroED.
Protocol A: SCXRD Data Collection & Refinement (The Gold Standard)
Because 2-(3,5-Dimethylphenyl)piperidine is a "light-atom" structure (containing no elements heavier than nitrogen), standard Molybdenum (Mo Kα) radiation will fail to produce a reliable absolute structure[3]. The protocol must utilize Copper (Cu Kα) radiation.
Crystallization: Dissolve 2-(3,5-Dimethylphenyl)piperidine in a minimal amount of ethyl acetate. Perform vapor diffusion using hexanes as the antisolvent at 4°C until single crystals (>10 µm) form.
Mounting & Cryocooling: Select a pristine, block-like crystal under a polarized light microscope. Mount on a MiTeGen loop with paratone oil and immediately transfer to a 100 K nitrogen cold stream to minimize thermal motion.
Data Collection (Cu Kα): Irradiate the crystal using a Cu Kα microfocus X-ray source (
λ=1.5418
Å). Collect highly redundant data (completeness > 99%) to accurately measure weak Bijvoet differences.
Integration & Absorption Correction: Integrate frames using APEX4 or CrysAlisPro. Apply a rigorous multi-scan absorption correction (SADABS), which is critical for Cu radiation due to higher absorption coefficients.
Structure Solution & Refinement: Solve the structure using intrinsic phasing (SHELXT). Refine the model using full-matrix least-squares on
F2
(SHELXL)[10].
Self-Validation Gate: Introduce the TWIN and BASF commands in SHELXL to refine the Flack parameter (
x
)[10]. The structure is only validated if
R1<5%
and the Flack parameter standard uncertainty (s.u.) is
<0.1
[4][9].
Protocol B: MicroED Workflow (Alternative for Powders)
Grid Preparation: Crush a sub-milligram powder sample of 2-(3,5-Dimethylphenyl)piperidine between two glass slides. Dust the resulting nanocrystals onto a continuous carbon TEM grid[11].
Cryo-EM Data Collection: Load the grid into a Transmission Electron Microscope (TEM) operating at 200 kV under cryogenic conditions (liquid nitrogen).
Continuous Rotation: Locate a nanocrystal (~100 nm) and collect diffraction data using continuous stage rotation (e.g., -30° to +30°) while recording on a CMOS detector[5].
Processing: Process data using standard X-ray software (DIALS or XDS)[12].
Note: While atomic connectivity is rapidly achieved, the final model will likely exhibit an
R1
of 15-25% due to dynamic scattering, rendering absolute stereochemical assignment unreliable[7].
Mechanistic Insights: Decoding the Flack Parameter
The trustworthiness of SCXRD lies in its mathematical rigor. The Flack parameter (
x
) refines a mixing ratio between the determined structure and its inverted counterpart (the opposite enantiomer)[10].
Causality: When X-rays hit an atom, they are scattered. For light atoms under Cu Kα radiation, a slight phase shift occurs (anomalous dispersion). This causes the diffraction intensities of Friedel pairs (
I(hkl)
and
I(−h−k−l)
) to differ slightly. The software analyzes these differences to determine the true "hand" of the molecule[4][8].
Decision matrix for interpreting the Flack parameter in SCXRD refinement.
For 2-(3,5-Dimethylphenyl)piperidine, a successful SCXRD experiment will yield a Flack parameter of x=0.02
with an s.u. of
0.06 . Because the s.u. is well below the 0.1 threshold[4][9], the researcher can state with absolute certainty that the modeled enantiomer (e.g., the (R)-configuration) is the true structure of the bulk crystal.
Conclusion
While NMR remains indispensable for routine reaction monitoring, and MicroED offers unprecedented speed for resolving the connectivity of intractable nanocrystalline powders, Single-Crystal X-ray Diffraction (SCXRD) stands alone as the definitive tool for chiral confirmation. By leveraging anomalous dispersion and the statistical rigor of the Flack parameter, SCXRD provides the self-validating proof required to confidently advance chiral amines like 2-(3,5-Dimethylphenyl)piperidine through the drug development pipeline.
References
MicroED for rapid and comprehensive characterization of the unknown small molecule composition. OSTI.gov. Available at:[Link]
85-4904-91 2-(3,5-Dimethylphenyl)piperidine 100mg. AS-1. Available at:[Link]
MicroED in natural product and small molecule research. NIH.gov. Available at:[Link]
The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science. Available at:[Link]
Structure Solution of Nano-Crystalline Small Molecules Using MicroED and Solid-State NMR. MDPI. Available at:[Link]
(R)-2-(3,5-Dimethylphenyl)piperidine. PubChem - NIH. Available at:[Link]
Howard Flack and the Flack Parameter. MDPI. Available at:[Link]
Best Practice and Pitfalls in Absolute Structure Determination. University of Zurich. Available at:[Link]
CRYSTALS enhancements: absolute structure determination. CSIC. Available at:[Link]
Determination of absolute configuration using X-ray diffraction. Edinburgh Research Explorer. Available at:[Link]
A Comparative Guide to Purity Validation: Elemental Analysis of 2-(3,5-Dimethylphenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals In the rigorous landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a qualit...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a fundamental pillar of safety and efficacy. This guide provides an in-depth examination of elemental analysis as a primary method for validating the purity of 2-(3,5-Dimethylphenyl)piperidine, a key heterocyclic intermediate. Furthermore, it presents a comparative analysis with orthogonal analytical techniques, offering a comprehensive framework for selecting the most appropriate purity validation strategy.
Foundational Principles: Elemental Analysis for Purity Assessment
Elemental analysis (EA), often referred to as CHN or CHNS analysis, is a powerful technique for determining the elemental composition of a compound.[1] Its application in purity assessment is rooted in a simple yet profound principle: a pure, homogenous compound has a fixed and theoretical mass percentage of its constituent elements.[2] Any deviation from these theoretical values signals the presence of impurities.[3]
For the target molecule, 2-(3,5-Dimethylphenyl)piperidine, the first step is to establish its theoretical elemental composition based on its molecular formula, C₁₃H₁₉N.[4]
This theoretical profile serves as the absolute benchmark against which experimental results are compared.
Experimental Workflow: A Self-Validating Protocol for Elemental Analysis
The trustworthiness of elemental analysis data hinges on a meticulous and well-controlled experimental procedure. Modern elemental analyzers operate on the principle of dynamic flash combustion, where the sample is combusted at high temperatures in an oxygen-rich environment.[5][6] The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector (TCD).[7]
Step-by-Step Experimental Protocol
System Preparation & Calibration:
Causality: To ensure the instrument is performing optimally and to establish a valid calibration curve, the system is first conditioned by analyzing a certified, high-purity standard, such as acetanilide or BBOT.[6][8] This step is critical for the self-validation of the method, confirming the accuracy of the gas detection system before analyzing the unknown sample.
Run 2-3 empty tin capsules to establish a stable baseline.
Analyze a certified standard (e.g., Acetanilide) multiple times until the results are within the accepted tolerance (e.g., ±0.3% of the theoretical values).
Sample Preparation:
Causality: The sample must be homogenous and completely dry. The presence of residual solvents or water will lead to erroneously high hydrogen and carbon percentages and will suppress the relative nitrogen percentage.
Accurately weigh 1-3 mg of the 2-(3,5-Dimethylphenyl)piperidine sample into a tin capsule using a calibrated microbalance.
Securely seal the capsule to ensure no sample is lost prior to combustion.
Combustion and Analysis:
Causality: The sample is dropped into a combustion reactor heated to >1000°C.[8] This high temperature ensures the complete and instantaneous conversion of the organic matrix into its elemental gases.
An automated autosampler introduces the sample into the combustion furnace.
A pulse of pure oxygen facilitates the combustion process. The resulting gas mixture flows through a reduction furnace containing copper to convert nitrogen oxides (NOx) to N₂.[7]
Separation and Detection:
Causality: The gas mixture (He carrier, CO₂, H₂O, N₂) passes through a chromatographic column which separates the components based on their different retention times.[6]
The separated gases flow through a Thermal Conductivity Detector (TCD), which measures the change in thermal conductivity of the carrier gas as each analyte gas passes through, generating a signal proportional to the concentration of the element.
Data Processing and Post-Verification:
The instrument software integrates the detector signals and, using the calibration data, calculates the percentage of C, H, and N in the sample.
Causality: To ensure the system did not drift during the analysis, the certified standard is re-analyzed after a series of unknown samples. This final check validates the results obtained for the test compound.
Fig 1. Experimental workflow for purity validation by Elemental Analysis.
Data Interpretation and Acceptance Criteria
The purity of the 2-(3,5-Dimethylphenyl)piperidine sample is determined by comparing the experimental %C, %H, and %N values to the theoretical values. A generally accepted criterion for a pure compound is a deviation of no more than ±0.4% for each element.[9]
Sample ID
Theoretical %C
Experimental %C
Deviation
Theoretical %H
Experimental %H
Deviation
Theoretical %N
Experimental %N
Deviation
Purity Assessment
Batch A
82.48
82.35
-0.13
10.12
10.19
+0.07
7.40
7.31
-0.09
Pass (High Purity)
Batch B
82.48
81.78
-0.70
10.12
10.55
+0.43
7.40
7.01
-0.39
Fail (Impure)
Analysis of Batch B (Failed): The lower carbon and nitrogen percentages, combined with a higher hydrogen percentage, could suggest the presence of a solvent impurity with a high hydrogen content, such as residual heptane or water. This demonstrates how elemental analysis provides crucial clues about the nature of the bulk impurity.
A Comparative Landscape: Orthogonal Methods for Purity Validation
While elemental analysis is excellent for determining bulk purity, it does not identify or quantify individual impurities.[3] Therefore, a comprehensive purity profile requires the use of orthogonal methods—techniques that measure purity based on different chemical or physical principles.
Technique
Principle
Information Provided
Sensitivity
Throughput
Key Strength
Key Weakness
Elemental Analysis (EA)
Combustion & Gas Detection
Bulk elemental composition (%C, H, N, S)
Low (detects bulk changes)
High
Confirms empirical formula and absolute bulk purity.[10]
Does not identify or quantify individual impurities.
HPLC (UV Detection)
Chromatographic Separation
Purity by area percent; separates and quantifies individual impurities with a chromophore.[11]
High (ppm level)
Medium
Gold standard for quantifying known, UV-active impurities.[12]
Non-UV active impurities are not detected; requires impurity standards for accurate quantification.
Quantitative NMR (qNMR)
Nuclear Magnetic Resonance
Absolute purity determination against a certified internal standard; structural confirmation.[13][14]
Medium (~0.1%)
Low
A primary ratio method that provides structural and quantitative data without needing an identical analyte standard.[15][16]
Lower sensitivity than HPLC; requires longer analysis times for high precision.[17]
Rapidly determines the purity of highly crystalline solids.[19][20]
Only applicable to crystalline solids with a distinct melting point; less accurate for amorphous materials.[21]
Strategic Implementation: Choosing the Right Tool
The selection of a purity validation technique is guided by the specific question being asked. A logical decision-making framework can ensure a comprehensive and efficient characterization of the material.
Fig 2. Decision tree for selecting a purity validation method.
Conclusion
Elemental analysis serves as an indispensable, cost-effective, and rapid tool for confirming the elemental composition and absolute bulk purity of pharmaceutical intermediates like 2-(3,5-Dimethylphenyl)piperidine.[5] Its strength lies in providing a fundamental check of the compound's integrity against its theoretical formula. However, as this guide illustrates, it is not a standalone solution. A robust and trustworthy purity assessment strategy, particularly within a regulated drug development environment, leverages a combination of orthogonal techniques. By integrating the absolute purity data from elemental analysis with the high-resolution impurity profiling of HPLC and the structural confirmation of NMR, researchers can achieve the highest level of confidence in the quality and consistency of their materials.
References
U.S. Pharmacopeia. General Chapters: <471> OXYGEN FLASK COMBUSTION.
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
Wikipedia. Elemental analysis.
ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle.
Journal of Pharmaceutical and Biomedical Analysis. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (2022).
Labcompare. (2025, May 7). Understanding DSC Differential Scanning Calorimetry: Principles, Applications, and Benefits.
Mestrelab Resources. (2024, September 16). What is qNMR and why is it important?.
RSSL. Elemental Analysis Techniques.
Mettler Toledo. (n.d.). Live Webinar: Purity Determination by Differential Scanning Calorimetry (DSC).
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
VELP Scientifica. CHNS-O determination in pharmaceutical products by flash combustion.
ResolveMass Laboratories Inc. (2025, April 30). DSC Differential Scanning Calorimetry - Principles, Applications, and Real-World Use.
Wikipedia. Differential scanning calorimetry.
VELP Scientifica. CHNS Determination in nutraceutical products by flash combustion.
Auriga Research. (2025, June 12). CHNS (O) Elemental Analysis in Pharmaceutical Manufacturing.
ChemScience. Oxygen Combustion Flask Set.
Inorganic Chemistry Frontiers. (2021, December 21). Elemental analysis: an important purity control but prone to manipulations.
Spectro-Lab. AN42192 Characterization of pharmaceutical products by the Thermo Scientific FlashSmart Elemental Analyzer.
Japanese Pharmacopoeia. Oxygen Flask Combustion Method.
Thermo Fisher Scientific. (n.d.). AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA.
ChemScene. (R)-2-(3,5-dimethylphenyl)piperidine.
IUPAC. (1972). Guidelines for the Reporting of Numerical Data and Experimental Procedures. Pure and Applied Chemistry.
ASTM E443-80 (Reapproved 1996). Standard Test Method for Sulfur in Organic Compounds by Oxygen Flask Combustion.
IUPAC. Recommendations and Technical Reports.
IUPAC. Technical Reports.
Measurlabs. (2023, August 15). Comparison of Elemental Analysis Techniques.
World Health Organization. (n.d.). 2.4 Oxygen flask method. In The International Pharmacopoeia.
Wiley. (2025, August 18). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures.
BenchChem. A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
American Chemical Society. ACS Research Data Guidelines.
IUPAC. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis. Pure and Applied Chemistry.
Infrared (IR) Spectroscopy Comparison Guide: 2-(3,5-Dimethylphenyl)piperidine vs. Structural Analogs
As a Senior Application Scientist in analytical chemistry, I frequently guide researchers through the structural verification of complex pharmacophores. Substituted phenylpiperidines are foundational scaffolds in central...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in analytical chemistry, I frequently guide researchers through the structural verification of complex pharmacophores. Substituted phenylpiperidines are foundational scaffolds in central nervous system (CNS) drug development and analgesic research. Distinguishing highly specific derivatives—such as 2-(3,5-Dimethylphenyl)piperidine —from their base analogs is a critical quality control step.
This guide provides an objective, data-driven comparison of the Infrared (IR) spectroscopy absorption bands of 2-(3,5-Dimethylphenyl)piperidine against its structural alternatives: Piperidine and 2-Phenylpiperidine . By understanding the mechanistic causality behind vibrational shifts, researchers can confidently validate synthetic products and avoid costly downstream errors.
Mechanistic Causality: Why the IR Bands Shift
To accurately interpret the IR spectrum of 2-(3,5-Dimethylphenyl)piperidine[1], we must analyze the molecule as a composite of two distinct functional regions: the saturated piperidine heterocycle and the meta-substituted aromatic ring.
Standard spectroscopic characterization of phenylpiperidines typically reveals a broad secondary amine (N-H) stretch around 3300–3500 cm⁻¹, aromatic C-H stretches just above 3000 cm⁻¹, and aliphatic C-H stretches just below 3000 cm⁻¹[2]. However, the addition of two methyl groups at the 3 and 5 positions of the phenyl ring introduces specific steric and electronic alterations:
Aliphatic Enhancement: The introduction of two methyl (-CH₃) groups significantly increases the ratio of aliphatic to aromatic protons. This causes a pronounced enhancement in the intensity of the aliphatic C-H stretching bands (2950–2850 cm⁻¹) relative to the aromatic C-H stretching bands (>3000 cm⁻¹).
Aromatic Symmetry and Out-of-Plane (OOP) Bending: The most diagnostic region for distinguishing these analogs is the "fingerprint" region (900–600 cm⁻¹). Unsubstituted 2-phenylpiperidine contains a monosubstituted benzene ring, which reliably produces two strong OOP bending bands near 750 cm⁻¹ and 700 cm⁻¹. In contrast, 2-(3,5-dimethylphenyl)piperidine is a 1,3,5-trisubstituted benzene system . This specific symmetry restricts the OOP bending modes, eliminating the 750 cm⁻¹ band and replacing it with a sharp, strong absorption near 840 cm⁻¹ (corresponding to the isolated aromatic proton at the 4-position).
Caption: Logical shift in IR out-of-plane bending modes due to aromatic substitution.
Comparative Spectroscopic Data
The table below summarizes the expected quantitative IR absorption data for 2-(3,5-Dimethylphenyl)piperidine compared to its base analogs. Data is synthesized from established spectral libraries for [3] and foundational organic spectroscopy principles.
Functional Group / Vibration Mode
Piperidine (Base Scaffold)
2-Phenylpiperidine (Analog)
2-(3,5-Dimethylphenyl)piperidine
N-H Stretch (Secondary Amine)
~3290 cm⁻¹
~3300 cm⁻¹
~3310 cm⁻¹ (Broad, medium)
C-H Stretch (Aromatic)
N/A
3060, 3030 cm⁻¹
~3010 cm⁻¹ (Weakened intensity)
C-H Stretch (Aliphatic)
2930, 2850 cm⁻¹
2930, 2850 cm⁻¹
2950, 2920, 2850 cm⁻¹ (Enhanced)
C=C Stretch (Aromatic Ring)
N/A
1600, 1490 cm⁻¹
1605, 1595 cm⁻¹
C-N Stretch (Aliphatic Amine)
~1100 cm⁻¹
~1110 cm⁻¹
~1115 cm⁻¹
Out-of-Plane (OOP) C-H Bend
N/A
~750, ~700 cm⁻¹ (Strong)
~840, ~690 cm⁻¹ (Diagnostic)
Self-Validating ATR-FTIR Experimental Protocol
To ensure data integrity, I strongly recommend using Attenuated Total Reflectance (ATR) FTIR over traditional KBr pelleting. KBr is highly hygroscopic; absorbed moisture produces a massive, broad O-H stretching band (~3400 cm⁻¹) that can completely mask the critical secondary amine N-H stretch (~3310 cm⁻¹) of the piperidine ring.
The following step-by-step protocol is designed as a self-validating system. By enforcing strict background subtraction and real-time crystal validation, you eliminate environmental artifacts.
Step-by-Step Methodology:
Crystal Verification: Clean the diamond ATR crystal with high-purity isopropanol and a lint-free wipe. Allow it to evaporate completely. Run a preliminary "Live" scan to ensure the baseline is flat and free of residual organic contaminants.
Background Acquisition: Collect an air background spectrum (32 scans, 4 cm⁻¹ resolution) immediately prior to sample analysis. This step is non-negotiable, as it subtracts atmospheric CO₂ (~2350 cm⁻¹) and water vapor artifacts that could interfere with the C-H stretching region.
Sample Application: Apply a small amount of neat 2-(3,5-Dimethylphenyl)piperidine directly onto the ATR crystal. If the sample is a solid hydrochloride salt, engage the pressure anvil until the IR absorbance peaks reach an optimal intensity (typically 0.4–0.8 absorbance units).
Spectral Acquisition: Collect the sample spectrum across the mid-IR range (4000 to 400 cm⁻¹) using 32 co-added scans to maximize the signal-to-noise ratio.
Data Processing: Apply an ATR correction algorithm (to account for depth of penetration variations at lower wavenumbers) and perform a baseline correction.
Validation: Verify the presence of the ~840 cm⁻¹ OOP bend. If a strong ~750 cm⁻¹ band is present instead, the sample is likely contaminated with or entirely composed of un-methylated 2-phenylpiperidine.
Caption: Step-by-step ATR-FTIR experimental workflow for self-validating spectral acquisition.
References
Title: 4-Phenylpiperidine | CID 69873
Source: PubChem - National Institutes of Health (NIH)
URL: [Link]
A Comparative Guide to the Bioequivalence of 2-(3,5-Dimethylphenyl)piperidine Analogs for CNS Drug Development
This guide provides a comprehensive framework for conducting and evaluating bioequivalence studies of novel 2-(3,5-Dimethylphenyl)piperidine analogs, a class of compounds with significant potential for development as cen...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for conducting and evaluating bioequivalence studies of novel 2-(3,5-Dimethylphenyl)piperidine analogs, a class of compounds with significant potential for development as central nervous system (CNS) active agents. Given the prevalence of the piperidine scaffold in pharmaceuticals targeting CNS disorders like depression and psychosis, establishing bioequivalence between different formulations or against a reference compound is a critical step in both generic drug development and in the lifecycle management of innovator products.[1][2][3][4][5]
This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth comparison of methodologies, presents a template for data analysis with hypothetical experimental data, and provides detailed protocols grounded in established scientific and regulatory principles.
The Significance of the Piperidine Scaffold in CNS Therapeutics
The piperidine ring is a privileged structure in medicinal chemistry, renowned for its favorable physicochemical properties that often translate to desirable pharmacokinetic characteristics.[3] Its presence in a molecule can enhance metabolic stability, improve transport across biological membranes, and modulate lipophilicity, all of which are crucial for CNS drug candidates that must cross the blood-brain barrier.[2][3] The 2-(3,5-Dimethylphenyl)piperidine core, in particular, offers a versatile scaffold for structural modifications aimed at optimizing potency, selectivity, and safety profiles for various CNS targets.
The Imperative of Bioequivalence in Drug Development
Two drug products are considered bioequivalent if they exhibit comparable bioavailability (rate and extent of absorption) when administered at the same molar dose. For CNS drugs, ensuring bioequivalence is paramount, as even minor differences in plasma concentrations can lead to significant variations in therapeutic efficacy or adverse event profiles. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the design, conduct, and statistical evaluation of bioequivalence studies.
This guide will focus on a head-to-head comparison of two hypothetical analogs, designated as Analog A (Test Product) and Analog B (Reference Product) , to illustrate the complete bioequivalence assessment workflow.
Comparative Analytical Methodologies for Quantitation in Biological Matrices
The accurate quantification of 2-(3,5-Dimethylphenyl)piperidine analogs in plasma is the analytical cornerstone of a bioequivalence study. The two most robust and widely used techniques are High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector and Gas Chromatography-Mass Spectrometry (GC-MS).
Feature
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle
Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Typical Detector
UV-Vis, Diode Array (DAD), or Mass Spectrometry (LC-MS/MS)
Mass Spectrometry (MS)
Sample Volatility
Not required. Suitable for a wide range of compounds.
Requires the analyte to be volatile and thermally stable, or to be made so via derivatization.
Sensitivity
Good to excellent, especially with MS/MS detection.
Excellent, with high specificity from mass fragmentation patterns.
Sample Preparation
Protein precipitation, liquid-liquid extraction, or solid-phase extraction.
Similar to HPLC, but may require a derivatization step to increase volatility.
Throughput
Generally high, amenable to automation.
Can be lower due to longer run times and potential for derivatization steps.
For the purpose of this guide, we will detail a validated HPLC-UV method, which offers a good balance of sensitivity, robustness, and accessibility for many laboratories.
Experimental Protocol: A Step-by-Step Bioequivalence Study
This protocol outlines a standard, single-dose, two-way crossover bioequivalence study design.
Study Design and Population
Design : A randomized, open-label, two-period, two-sequence, crossover study.
Population : Healthy, non-smoking male and female volunteers, aged 18-45 years.
Washout Period : A minimum of 7 days between dosing periods to ensure complete elimination of the drug from the previous period.
A standard two-way crossover study design.
Dosing and Sample Collection
Fasting : Subjects fast overnight for at least 10 hours before drug administration.
Dosing : A single oral dose of either Analog A or Analog B is administered with 240 mL of water.
Blood Sampling : Venous blood samples (approximately 5 mL) are collected into tubes containing an appropriate anticoagulant at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
Plasma Separation : Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
To 200 µL of plasma in a microcentrifuge tube, add 400 µL of acetonitrile containing the internal standard.
Vortex for 1 minute to precipitate proteins.
Centrifuge at 10,000 x g for 10 minutes.
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
Reconstitute the residue in 100 µL of the mobile phase.
Inject 20 µL into the HPLC system.
HPLC Conditions :
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase : Acetonitrile:Phosphate buffer (pH 3.0) (40:60 v/v).
Flow Rate : 1.0 mL/min.
Detection : UV at 220 nm.
Column Temperature : 30°C.
Pharmacokinetic and Statistical Analysis
The plasma concentration-time data for each subject are used to calculate the key pharmacokinetic parameters.
Workflow for statistical analysis in a bioequivalence study.
Hypothetical Pharmacokinetic Data Comparison
The following table presents hypothetical (but realistic) pharmacokinetic data for our two analogs, which will be used to illustrate the statistical comparison.
Parameter
Analog A (Test)
Analog B (Reference)
Cmax (ng/mL)
85.2 ± 18.5
90.1 ± 20.3
Tmax (hr)
2.1 ± 0.8
2.3 ± 0.9
AUC0-t (ng·hr/mL)
980.5 ± 210.2
1015.3 ± 225.8
AUC0-inf (ng·hr/mL)
1025.6 ± 230.1
1060.7 ± 245.4
t1/2 (hr)
14.5 ± 3.1
14.8 ± 3.3
Values are presented as mean ± standard deviation.
Statistical Evaluation of Bioequivalence
The core of the bioequivalence assessment lies in the statistical comparison of the log-transformed primary pharmacokinetic parameters: Cmax (to assess the rate of absorption) and AUC (to assess the extent of absorption). The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for these parameters must fall within the acceptance range of 80.00% to 125.00%.
Parameter (Log-transformed)
Geometric Mean Ratio (Analog A / Analog B)
90% Confidence Interval
Bioequivalence Met?
Cmax
94.6%
85.8% - 104.3%
Yes
AUC0-t
96.6%
88.2% - 105.7%
Yes
In this hypothetical example, both the Cmax and AUC0-t for Analog A fall within the accepted bioequivalence limits when compared to Analog B. Therefore, we would conclude that Analog A is bioequivalent to Analog B.
Conclusion and Forward-Looking Statement
This guide provides a comprehensive, albeit illustrative, comparison of the methodologies required to assess the bioequivalence of 2-(3,5-Dimethylphenyl)piperidine analogs. The successful demonstration of bioequivalence is a data-driven process that hinges on a robust study design, validated analytical methods, and rigorous statistical analysis. While specific experimental outcomes will vary, the principles and protocols outlined herein offer a validated pathway for drug development professionals working with this promising class of CNS-active compounds. Future work in this area should focus on building a repository of pharmacokinetic data for various piperidine analogs to better predict their behavior and streamline the development process.
References
Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. MDPI Encyclopedia. Available at: [Link]
Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]
Nikolova, I., & Danchev, N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
Gualtieri, F., & Manetti, D. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry. Available at: [Link]
European Medicines Agency. (2010). Guideline on the Investigation of Bioequivalence. Available at: [Link]
U.S. Food and Drug Administration. (2022). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. Available at: [Link]
Shimadzu. (n.d.). Direct Analysis of Drugs in Blood Plasma using 2D-HPLC for Bioanalysis “Co-Sense for BA”. Available at: [Link]
Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available at: [Link]
Patel, H., & Shah, D. (2017). Statistical Analysis in Bioequivalence studies. Juniper Publishers. Available at: [Link]
Penn State Eberly College of Science. (n.d.). 15.12 - Bioequivalence Trials. STAT 509. Available at: [Link]
Zhang, W., & Li, Y. (2018). Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics. Journal of Medicinal Chemistry. Available at: [Link]
Food and Drugs Authority. (2013). Guideline on Conducting Bioequivalence Studies. Available at: [Link]
Credevo. (2025). BA/BE Study Requirements For FDA Approval: Guidelines, Global Locations, Costs & Quality Standards. Available at: [Link]
European Medicines Agency. (n.d.). Product-specific bioequivalence guidance. Available at: [Link]
Shinde, H. S. (2018). Bio-statistical Analysis in Bioequivalence studies. Quest Journals. Available at: [Link]
Hsu, C. H. (2016). Bioavailability and Bioequivalence in Drug Development. PMC. Available at: [Link]
Van de Casteele, M. (2012). The Revised 2010 EMA Guideline for the Investigation of Bioequivalence for Immediate Release Oral Formulations with Systemic Action. SciSpace. Available at: [Link]
Kioty, G. (2024). Statistical Methods for Assessing Bioequivalence in Clinical Studies. Scholars Research Library. Available at: [Link]
U.S. Food and Drug Administration. (n.d.). Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. Available at: [Link]
Comprehensive Comparison Guide: Reference Standards for 2-(3,5-Dimethylphenyl)piperidine Quantification
Introduction and Analytical Context 2-(3,5-Dimethylphenyl)piperidine (CAS 383128-39-0) is a critical saturated heterocyclic building block utilized in the synthesis of complex pharmaceuticals, including analgesics and ce...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Analytical Context
2-(3,5-Dimethylphenyl)piperidine (CAS 383128-39-0) is a critical saturated heterocyclic building block utilized in the synthesis of complex pharmaceuticals, including analgesics and central nervous system (CNS) agents. Because piperidine derivatives can persist as genotoxic impurities in final Active Pharmaceutical Ingredients (APIs), rigorous quality control is mandatory[1].
Accurate quantification of this compound in both synthetic matrices and biological fluids requires highly sensitive techniques, predominantly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2]. The foundation of any robust LC-MS/MS assay lies in the selection of appropriate reference standards. This guide objectively compares the tiers of reference standards available for 2-(3,5-Dimethylphenyl)piperidine and provides a self-validating experimental workflow governed by [1].
Categorization and Comparison of Reference Standards
To establish a self-validating analytical system, scientists must choose the correct grade of reference standard based on the assay's life-cycle phase. Using an inappropriate standard can lead to systemic bias, failed audits, or excessive project costs.
A. Primary Certified Reference Materials (CRMs) / Pharmacopeial Standards
According to [2], primary standards are highly characterized materials established through rigorous collaborative studies. They provide absolute traceability for Good Laboratory Practice (GLP) and Good Manufacturing Practice (GMP) release testing.
B. Secondary Working Standards (Analytical Grade)
These are high-purity commercial standards (typically >98% purity) used for routine R&D, method development, and daily Quality Control (QC). They are cost-effective and are often qualified in-house against a primary CRM[3].
C. Stable Isotope-Labeled Internal Standards (SIL-IS)
For LC-MS/MS, a deuterated analog (e.g., 2-(3,5-Dimethylphenyl)piperidine-d5) is essential. Because the SIL-IS co-elutes with the target analyte, it experiences the exact same matrix suppression and extraction losses, thereby normalizing the mass spectrometric response and self-validating the extraction efficiency[4].
Quantitative Data Summary: Reference Standard Comparison
Parameter
Primary CRM / USP Standard
Secondary Working Standard
Stable Isotope-Labeled IS (SIL-IS)
Purity Requirement
>99.5% (Certified)
>98.0% (Analytical Grade)
>98% Chemical / >99% Isotopic
Traceability
ISO 17034 / Pharmacopeial
Certificate of Analysis (CoA)
CoA with Isotopic Enrichment
Relative Cost
$
Best Use Case
GMP Batch Release, Audits
Method Dev, Routine QC
LC-MS/MS Matrix Compensation
LC-MS/MS Precision (%RSD)
< 2.0%
< 5.0%
< 1.0% (When used as ratio)
Systemic Bias Risk
Lowest
Low-Medium (Requires Qualification)
Mitigates Matrix Bias
Mechanistic Insights into LC-MS/MS Quantification (E-E-A-T)
As an Application Scientist, it is crucial to understand why specific analytical choices are made rather than just following a recipe.
Chromatographic Causality: 2-(3,5-Dimethylphenyl)piperidine contains a basic secondary amine (pKa ~9-10) and a lipophilic dimethylphenyl group (LogP ~3.1). At an acidic pH (using 0.1% formic acid), the piperidine nitrogen is fully protonated. While this maximizes Electrospray Ionization (ESI+) efficiency, protonated amines strongly interact with residual silanols on standard silica-based C18 columns, causing severe peak tailing. Therefore, end-capped C18 columns or mobile phases modified with ammonium formate are required to shield silanol interactions and maintain sharp peak symmetry[5].
Ionization Mechanism: In positive ion mode (ESI+), the basic nitrogen readily accepts a proton to form the
[M+H]+
precursor ion at m/z 190.1.
Self-Validating SIL-IS Mechanism: By monitoring the absolute peak area of the SIL-IS across all samples, the system self-validates. If the internal standard ratio remains constant but the absolute SIL-IS area drops by >50% in a specific sample, the scientist is immediately alerted to a severe matrix effect or an extraction failure that would otherwise go unnoticed.
The following step-by-step methodology outlines the quantification of 2-(3,5-Dimethylphenyl)piperidine in a complex matrix (e.g., API intermediate mixture or biological fluid)[2].
Step 1: Standard Preparation & Calibration
Prepare a 1.0 mg/mL stock solution of the Secondary Working Standard in LC-MS grade methanol.
Prepare a 100 ng/mL stock of the SIL-IS (e.g., 2-(3,5-Dimethylphenyl)piperidine-d5).
Generate a calibration curve spanning 0.05 ng/mL to 500 ng/mL, spiking a constant 10 ng/mL of SIL-IS into every calibrator and Quality Control (QC) sample.
Aliquot 100 µL of the sample matrix into a microcentrifuge tube.
Spike with 10 µL of the SIL-IS working solution (self-validation step).
Dilute with 400 µL of 0.1 N HCl to ensure the piperidine derivative is ionized (water-soluble).
Load onto a pre-conditioned Mixed-Mode Cation Exchange (MCX) SPE cartridge. The basic piperidine ring will bind strongly to the cation-exchange sites.
Wash with 100% Methanol to remove neutral lipophilic interferences.
Elute with 5% Ammonium Hydroxide in Methanol (the high pH neutralizes the piperidine, releasing it from the sorbent). Evaporate and reconstitute in 100 µL of initial mobile phase.
Step 4: Data Analysis & Validation
Calculate the concentration using the peak area ratio (Analyte / SIL-IS). The assay is considered valid if the calibration curve linearity (
R2
) is >0.995 and the absolute peak area of the SIL-IS in unknown samples is within ±15% of the mean SIL-IS area in the calibrators.
Mandatory Visualizations
A. Experimental Workflow Diagram
Caption: Experimental workflow for LC-MS/MS quantification of 2-(3,5-Dimethylphenyl)piperidine.
B. Reference Standard Selection Logic
Caption: Decision matrix for selecting the appropriate 2-(3,5-Dimethylphenyl)piperidine reference standard.
References
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry
Source: U.S. Food and Drug Administration (FDA)
URL:[Link]
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine
Source: Alternative Therapies in Health and Medicine (PubMed)
URL:[Link]
A Senior Application Scientist's Guide to the Proper Disposal of 2-(3,5-Dimethylphenyl)piperidine
For professionals engaged in the intricate work of research and drug development, the lifecycle of a chemical does not end upon its use in an experiment. The final step, disposal, is a critical juncture that defines our...
Author: BenchChem Technical Support Team. Date: March 2026
For professionals engaged in the intricate work of research and drug development, the lifecycle of a chemical does not end upon its use in an experiment. The final step, disposal, is a critical juncture that defines our commitment to safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, experience-driven protocol for the proper disposal of 2-(3,5-Dimethylphenyl)piperidine, moving beyond a simple checklist to explain the scientific rationale behind each essential step.
Core Directive: Hazard Recognition and Waste Classification
Before any disposal protocol is initiated, it is imperative to understand the hazard profile of 2-(3,5-Dimethylphenyl)piperidine. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be accessible, its structure—a substituted piperidine ring attached to a xylene moiety—provides a clear indication of its likely properties based on well-documented analogues like piperidine and dimethylpiperidine.
The piperidine functional group classifies this compound as a secondary amine, which is expected to be corrosive and capable of causing severe skin and eye damage.[1][2] Furthermore, piperidine derivatives are often flammable liquids with vapors that can form explosive mixtures with air.[3][4] They are also recognized as acutely toxic if swallowed, inhaled, or absorbed through the skin.[1][5][6] The aromatic amine component introduces additional concerns regarding environmental toxicity.[7]
Therefore, the foundational principle of this guide is unequivocal: 2-(3,5-Dimethylphenyl)piperidine and all materials contaminated with it must be treated as hazardous chemical waste. It must never be disposed of down the drain or in regular solid waste.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Handling this compound, even for disposal, requires a robust defense against its corrosive and toxic nature. The selection of PPE is not arbitrary; each component is chosen to mitigate a specific, identified risk.
The compound is readily absorbed through the skin, making robust glove selection critical.[1][7] Always check the glove manufacturer's compatibility chart. Double-gloving may be prudent.
Eye/Face Protection
Chemical safety goggles and a full-face shield
Protects against splashes of the liquid, which can cause irreversible eye damage.[1][8] A face shield protects the entire face from corrosive splashes.
Body Protection
Flame-retardant laboratory coat or chemical-resistant apron
Provides a barrier against spills and splashes. Flame-retardant material is essential due to the flammability risk.[3][9]
Respiratory Protection
Use only within a certified chemical fume hood
Vapors are toxic upon inhalation and may be flammable.[5][6] All transfers and preparations for disposal must be conducted in a well-ventilated area, with a chemical fume hood being the standard.
Step-by-Step Disposal Protocol for Liquid Waste
The primary route for disposing of unused or waste 2-(3,5-Dimethylphenyl)piperidine is through your institution's hazardous waste management program. This ensures the material is handled, transported, and ultimately disposed of in compliance with all local and national regulations.[9][10][11]
Step 1: Segregation and Collection
Collect all waste 2-(3,5-Dimethylphenyl)piperidine in a dedicated waste container. To prevent dangerous reactions, do not mix this waste stream with other chemicals , particularly strong oxidizing agents or acids, which can cause violent exothermic reactions.[4][12]
Step 2: Containerization
Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[11][13] The original product container is often a suitable choice.[2] Ensure the container is in good condition, free from cracks or leaks.
Step 3: Labeling
Proper labeling is a critical safety and regulatory requirement.[9][11] The label must be securely affixed to the container and clearly state:
The words "HAZARDOUS WASTE"
The full chemical name: "2-(3,5-Dimethylphenyl)piperidine"
Step 4: Storage
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central chemical waste storage facility.[4][10] This area must be:
In secondary containment (e.g., a chemical-resistant tub) to contain any potential leaks.[9]
Step 5: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup.[9][10] Complete all required waste disposal forms accurately. Never attempt to transport hazardous waste in a personal vehicle.
Management of Contaminated Materials and Empty Containers
The disposal procedure extends to all items that have come into contact with the chemical.
Solid Waste: Items such as used gloves, absorbent pads, and weighing papers contaminated with 2-(3,5-Dimethylphenyl)piperidine must be collected in a separate, clearly labeled hazardous solid waste container (e.g., a lined cardboard box or a designated plastic drum).[9][10]
"Empty" Containers: A container that held this chemical is never truly empty. It must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). Crucially, the rinsate from these washes must be collected and disposed of as hazardous liquid waste. [9] After rinsing, deface the original label and manage the container according to your institution's specific guidelines, which may allow for disposal as regular solid waste or require it to be collected as hazardous waste.
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate risks.
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[9]
Ventilate: Ensure the area is well-ventilated, if safe to do so. For significant spills, ventilation should be managed by trained emergency responders.
Contain: For small spills, use a non-combustible absorbent material like vermiculite, sand, or earth.[3][9] Do not use paper towels or other combustible materials.
Collect: Using non-sparking tools, carefully sweep or scoop the absorbed material into a designated hazardous waste container for disposal.[2][3]
Decontaminate: Clean the spill area with a suitable solvent. All cleaning materials must also be disposed of as hazardous waste.[10]
Report: Report the spill to your supervisor and your institution's EHS office, regardless of its size.[9]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 2-(3,5-Dimethylphenyl)piperidine and associated materials.
Caption: Decision workflow for handling different waste streams of 2-(3,5-Dimethylphenyl)piperidine.
References
Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
Piperidine: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS).
Navigating the Safe Disposal of 1-Acetylpiperidine-4-carbohydrazide: A Procedural Guide. Benchchem.
Amine Storage Conditions: Essential Guidelines for Safety.
Safety Data Sheet PIPERIDINE. ChemSupply Australia.
SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
Safety Data Sheet - Cayman Chemical. Cayman Chemical.
SAFETY DATA SHEET - ThermoFisher. ThermoFisher Scientific.
MATERIAL SAFETY DATA SHEET.
SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.
3,5-Dimethylpiperidine - Safety Data Sheet. ChemicalBook.
Safety Data Sheet: Piperidine. Carl ROTH.
SAFETY DATA SHEET - Tokyo Chemical Industry. Tokyo Chemical Industry.
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
Chemicals - EHS. MIT Environmental Health & Safety.
Safety Data Sheet - Angene Chemical. Angene Chemical.
Material Safety Data Sheet (MSDS) 3,5-Dimethylpiperidine. TUODA INDUSTRY LIMITED.
Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering.
Personal protective equipment for handling 2-(3,5-Dimethylphenyl)piperidine
Advanced Safety and Operational Guide: Handling 2-(3,5-Dimethylphenyl)piperidine As a Senior Application Scientist, I frequently observe that the handling of substituted piperidines—such as 2-(3,5-Dimethylphenyl)piperidi...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Safety and Operational Guide: Handling 2-(3,5-Dimethylphenyl)piperidine
As a Senior Application Scientist, I frequently observe that the handling of substituted piperidines—such as 2-(3,5-Dimethylphenyl)piperidine—is often underestimated in drug development laboratories. While its structural framework is highly valuable for synthesizing complex pharmaceutical intermediates, the inherent physicochemical properties of this compound demand rigorous, scientifically grounded safety protocols. This guide provides a self-validating, mechanistic approach to personal protective equipment (PPE), operational handling, and disposal, ensuring both scientific integrity and personnel safety.
Mechanistic Hazard Profile: The "Why" Behind the Danger
To design an effective safety protocol, we must first understand the molecular behavior of 2-(3,5-Dimethylphenyl)piperidine. The compound features a highly basic secondary amine within the piperidine ring coupled with a lipophilic 3,5-dimethylphenyl group[1].
Dermal Penetration and Saponification : The allows it to rapidly partition into and penetrate the lipid-rich stratum corneum of human skin[1]. Once it breaches the epidermal barrier, the strong basicity of the amine nitrogen induces the saponification of cellular lipids and the denaturation of structural proteins. This results in liquefactive necrosis—a severe chemical burn that penetrates deeper than typical acid burns[2].
Ocular and Respiratory Toxicity : The cornea is exceptionally vulnerable to alkaline substances. Even minor aerosolization or vapor exposure can cause in the respiratory tract[3].
Visualizing the Defense Strategy
The following diagram illustrates the causal relationship between the chemical hazards of 2-(3,5-Dimethylphenyl)piperidine and the specific PPE required to neutralize these risks.
Mechanistic workflow of chemical hazards and corresponding PPE mitigation strategies.
Comprehensive PPE Matrix
Standard laboratory PPE is insufficient for handling lipophilic amines. The table below summarizes the quantitative performance data and the mechanistic justification for each required piece of equipment based on [4].
PPE Category
Specification / Material
Breakthrough Time (min)
Mechanistic Justification
Hand Protection
Heavy-duty Nitrile (0.5 mm)
> 240
High resistance to non-polar organic bases; prevents lipid-mediated skin penetration[2].
Hand Protection
Butyl Rubber (0.3 mm)
> 480
Optimal for extended, high-volume handling; completely blocks amine permeation[4].
Eye Protection
ANSI Z87.1 Splash Goggles
N/A
Forms a physical seal against alkaline aerosols, preventing liquefactive necrosis of the cornea[3].
Respiratory
NIOSH-approved OV/P100
N/A
Captures organic vapors (OV) and particulates (P100) if handling outside a fume hood is unavoidable[4].
Body Protection
Flame-retardant Lab Coat
N/A
Protects against incidental contact and mitigates risks associated with combustible organic compounds[2].
Operational Workflows: Step-by-Step Methodologies
Protocol 1: Safe Weighing and Transfer
This protocol is designed as a self-validating system: each step actively prevents the failure modes of the previous step.
Pre-Operational Verification : Ensure the chemical fume hood is operational with a verified face velocity of 80-100 feet per minute (fpm). Position the sash at the lowest workable height to maximize the physical barrier against aerosols[4].
PPE Donning Sequence : Don a flame-retardant lab coat and ANSI Z87.1 compliant chemical splash goggles. Apply a double-glove system: standard nitrile inner gloves for dexterity, and heavy-duty nitrile (0.5 mm) or butyl rubber outer gloves for chemical resistance[4].
Static Mitigation : Because dry powders or non-polar liquids can accumulate static charge, ground the receiving vessel. Use an anti-static weighing boat or a static eliminator (ionizer) to prevent the electrostatic repulsion that causes the compound to aerosolize.
Transfer Execution : Using a clean, dry stainless steel or PTFE-coated spatula, carefully transfer the required mass of 2-(3,5-Dimethylphenyl)piperidine. Keep the source container as close to the receiving vessel as possible to minimize drop height and reduce vapor/dust generation.
Immediate Decontamination : Place the used spatula directly into a dedicated beaker containing a dilute acidic neutralizing solution (e.g., 5% acetic acid or 0.1 M HCl). This immediately converts the volatile free base into a stable, non-volatile piperidinium salt.
Protocol 2: Spill Response and Chemical Neutralization
In the event of a spill, standard water-based cleanup will merely spread the lipophilic compound. We must rely on acid-base chemistry to neutralize the threat.
Immediate Isolation : Evacuate personnel from the immediate vicinity and alert the laboratory safety officer. Eliminate all ignition sources, as piperidine derivatives can be highly flammable[2].
Ventilation Assurance : Ensure the fume hood or room exhaust is operating at maximum capacity to clear volatilized amine vapors[4].
Containment and Neutralization : Do not use water. Cover the spill with a chemically inert, dry absorbent material (e.g., diatomaceous earth or vermiculite)[2]. Cautiously apply a weak solid acid (such as sodium bisulfate or citric acid powder) over the absorbent. This exothermic acid-base reaction converts the hazardous free base into a water-soluble, non-volatile salt.
Collection : Once neutralized, sweep the mixture using a non-sparking dustpan and brush. Deposit the waste into a high-density polyethylene (HDPE) hazardous waste container.
Surface Decontamination : Wash the spill area with a dilute acidic solution (e.g., 5% acetic acid) to neutralize any microscopic residual free base, followed by a thorough wash with soapy water to remove the remaining lipophilic organic residue.
Disposal and Waste Management Plan
Unreacted 2-(3,5-Dimethylphenyl)piperidine must never be disposed of in standard organic waste streams without prior consideration of its basicity.
Segregation : Collect all piperidine-containing waste in a dedicated, clearly labeled HDPE container. Do not mix with acidic waste streams in the main collection carboy, as this can cause violent, uncontrolled exothermic reactions[5].
Pre-Treatment (Optional but Recommended) : For small quantities of pure compound, intentionally neutralize the base with a dilute acid (e.g., 1 M HCl) in a controlled, ice-cooled environment before adding it to the aqueous hazardous waste stream. This stabilizes the compound as a piperidinium chloride salt.
Final Disposal : Transfer the sealed, labeled HDPE containers to your institutional environmental health and safety (EHS) department for high-temperature incineration, which safely breaks down the nitrogenous compound into nitrogen gas, carbon dioxide, and water[6].
References
Title : (R)-2-(3,5-Dimethylphenyl)piperidine | C13H19N | CID 7048071
Source : PubChem - National Institutes of Health (NIH)
URL :[Link]
Title : Safety Data Sheet: Piperidine
Source : Chemos GmbH & Co. KG
URL : [Link]
Title : 2-Phenylpiperidine | C11H15N | CID 103020
Source : PubChem - National Institutes of Health (NIH)
URL :[Link]